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  • Product: 1,3-Dimethyl-2,4(1H,3H)-pteridinedione
  • CAS: 13401-18-8

Core Science & Biosynthesis

Foundational

Photophysical Dynamics of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione: A Technical Guide for Advanced Characterization

Executive Summary 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, commonly known as 1,3-dimethyllumazine, is a critical heterocyclic scaffold within the pterin family. Due to its unique pyrimidopyrazine core, it exhibits highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-2,4(1H,3H)-pteridinedione, commonly known as 1,3-dimethyllumazine, is a critical heterocyclic scaffold within the pterin family. Due to its unique pyrimidopyrazine core, it exhibits highly sensitive photophysical and photochemical properties. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, mechanistic understanding of its excited-state dynamics, metal-coordination behavior, and the self-validating protocols required to accurately characterize its photophysics.

Structural and Electronic Foundations

The photophysical behavior of 1,3-dimethyllumazine is fundamentally dictated by its structural rigidity. Unsubstituted lumazines and pterins readily undergo lactim-lactam tautomerization, which complicates their excited-state decay pathways. However, the explicit alkylation at the N1 and N3 positions in 1,3-dimethyllumazine locks the pyrimidine ring in a diketo (lactam) configuration.

This N-alkylation has profound electronic consequences. Mechanistically, N-alkylation raises the energy of the S0​→S1​ transition ( 81 kcal/mol) and the S0​→T1​ transition ( 68 kcal/mol) relative to O-alkylated isomers[1]. Consequently, the non-radiative decay pathways are altered, leading to a significant quenching of the intrinsic fluorescence quantum yield ( Φfl​ ) compared to unsubstituted pterins, while simultaneously preserving its capacity for intersystem crossing (ISC) and subsequent reactive oxygen species (ROS) generation.

Core Photophysical Properties

UV-Vis Absorption and Emission

In aqueous media, 1,3-dimethyllumazine exhibits two primary absorption bands corresponding to π→π∗ transitions, with characteristic maxima ( λmax​ ) at approximately 249 nm and 337 nm[2]. Excitation at the long-wavelength band populates the S1​ state. While highly fluorescent in certain dimerized or complexed states, the monomeric N-alkylated lumazine exhibits weak blue fluorescence in aqueous solutions, with quantum yields often falling below 12%[1].

Triplet State Dynamics and Singlet Oxygen Generation

A hallmark of pterin derivatives is their ability to act as Type II photosensitizers. Upon UV excitation, 1,3-dimethyllumazine undergoes efficient intersystem crossing from the singlet ( S1​ ) to the triplet ( T1​ ) excited state. The T1​ state readily transfers energy to ground-state molecular oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ ).

The quantum yield of singlet oxygen production ( ΦΔ​ ) is highly sensitive to the microenvironment. In acidic media, ΦΔ​ reaches 0.44 ± 0.01, whereas in alkaline conditions, it drops significantly to 0.080 ± 0.004[3]. This pH dependency is a critical parameter for researchers developing lumazine-based photodynamic therapies.

Jablonski S0 Ground State (S0) 1,3-Dimethyllumazine S1 Singlet Excited State (S1) π → π* Transition S0->S1 UV Abs (337 nm) T1 Triplet Excited State (T1) Energy: ~68 kcal/mol S1->T1 Intersystem Crossing Emission Fluorescence (hν) Quenched by N-alkylation S1->Emission Radiative Decay T1->S0 Non-radiative Decay O2 Ground State Oxygen (3O2) T1->O2 Energy Transfer SingletO2 Singlet Oxygen (1O2) Type II ROS Generation O2->SingletO2 Φ_Δ = 0.44 (Acidic) Emission->S0

Excited-state dynamics and ROS generation pathways of 1,3-dimethyllumazine.

Metal-Ligand Charge Transfer (MLCT) Dynamics

1,3-Dimethyllumazine is not merely a passive fluorophore; it is an active, hemilabile bidentate ligand. It coordinates to transition metals—such as Copper(I), Ruthenium(II), and Iridium(III)—exclusively via the O4 and N5 atoms[4].

Mechanistic Impact of Coordination: Chelation induces profound photophysical shifts. For instance, coordination with Ru(II) introduces intense Metal-to-Ligand Charge Transfer (MLCT) transitions near 600 nm, effectively shifting the absorption profile into the visible spectrum[1]. Furthermore, the coordination-induced electron withdrawal shifts the intrinsic π→π∗ ligand transitions to the 330–430 nm range. This property is heavily leveraged in the design of lumazine-based luminescent metal probes.

Quantitative Data Summary

The following table synthesizes the critical photophysical parameters of 1,3-dimethyllumazine to serve as a reference benchmark for experimental design.

Photophysical PropertyValue / CharacteristicEnvironmental Conditions
UV-Vis Absorption Maxima ( λmax​ ) 249 nm, 337 nmNeutral aqueous solution
Fluorescence Quantum Yield ( Φfl​ ) < 12% (Typically ~7.8%)Monomeric state, aqueous
Singlet Oxygen Quantum Yield ( ΦΔ​ ) 0.44 ± 0.01Acidic media (pH < 5)
Singlet Oxygen Quantum Yield ( ΦΔ​ ) 0.080 ± 0.004Alkaline media (pH > 8)
Primary Coordination Sites O4, N5 (Bidentate)Transition metal complexes
Complexed MLCT Absorption 600 nmRu(II) chelation

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies incorporate built-in validation checks.

Protocol A: UV-Vis and Steady-State Fluorescence Characterization

Objective: Accurately determine the absorption cross-section and emission profile without artifactual distortion.

  • Sample Preparation: Dissolve 1,3-dimethyllumazine in a highly pure, spectroscopic-grade solvent (e.g., buffered Milli-Q water).

  • Concentration Calibration (Validation Step): Dilute the sample until the optical density (OD) at the excitation wavelength (337 nm) is strictly below 0.05 .

    • Causality: High concentrations trigger the Inner Filter Effect (IFE), where the molecule re-absorbs its own emitted photons. This artificially deflates the measured Φfl​ and distorts the emission spectrum shape. Furthermore, lumazine is prone to dimerization at high concentrations, which shifts the emission to lower energies[3].

  • Spectral Acquisition: Record the UV-Vis spectrum from 200–600 nm. Subsequently, excite the sample at 337 nm and record the emission spectrum from 360–550 nm using a spectrofluorometer with calibrated emission correction files.

  • pH Control: Conduct parallel measurements in 0.1 M phosphate buffer (pH 7.0) and acetate buffer (pH 4.0) to account for the extreme pH sensitivity of the pterin core.

Protocol B: Determination of Singlet Oxygen Quantum Yield ( ΦΔ​ )

Objective: Quantify the efficiency of 1O2​ generation via direct near-infrared (NIR) phosphorescence detection.

  • Solvent Exchange: Prepare the lumazine sample in Deuterium Oxide ( D2​O ) rather than H2​O .

    • Causality: The non-radiative decay of singlet oxygen is heavily mediated by O-H vibrational overtones. In H2​O , the 1O2​ lifetime is a fleeting 3 µs. In D2​O , the absence of O-H bonds extends the lifetime to 60 µs, allowing for robust, high-signal detection of the 1270 nm phosphorescence.

  • Standard Selection (Validation Step): Prepare a reference solution of Rose Bengal or Perinaphthenone in D2​O with an identical OD at the excitation wavelength (350 nm).

    • Causality: Absolute NIR detection is highly vulnerable to detector efficiency drift. Using a reference standard with a known ΦΔ​ normalizes the system, making the protocol self-validating.

  • Irradiation & Detection: Continuously irradiate the samples at 350 nm. Detect the 1O2​ luminescence peak strictly at 1270 nm using an InGaAs NIR detector.

  • Calculation: Calculate ΦΔ​ by comparing the integrated area of the 1270 nm emission peak of the lumazine sample against the reference standard.

Workflow Step1 Sample Prep 10 µM in D2O Step2 Excitation λ_ex = 350 nm UV Step1->Step2 Step3 Detection 1270 nm Near-IR Step2->Step3 Step4 Validation Compare to Standard Step3->Step4

Self-validating experimental workflow for determining singlet oxygen quantum yield.

Conclusion

1,3-Dimethyl-2,4(1H,3H)-pteridinedione is a highly versatile molecule whose photophysics are tightly governed by its N-alkylated pyrimidopyrazine core. By understanding the causality between its structural rigidity, pH-dependent triplet state dynamics, and hemilabile coordination geometry, researchers can precisely engineer lumazine derivatives for advanced applications in photodynamic therapy, ROS generation, and luminescent metal-probe design.

References

  • Electrochemical Evidence for Hemilabile Coordination of 1,3-Dimethyllumazine to[1,1′-Bis(diorganophosphino)ferrocene]copper(I) | Organometallics - ACS Publications Source: acs.org URL:[Link]

  • 1,3-Dimethyllumazine Derivatives from Limnatis nilotica | Journal of Natural Products Source: acs.org URL:[Link]

  • Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC Source: nih.gov URL:[Link]

  • Redox mechanism of lumazine at a glassy carbon electrode | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

Sources

Exploratory

Crystal Structure Analysis and Coordination Chemistry of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione

Executive Summary 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, commonly known as 1,3-dimethyllumazine (DML), is a highly versatile N-heterocyclic compound that serves as a critical biomimetic model for metal-flavin and metal-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-2,4(1H,3H)-pteridinedione, commonly known as 1,3-dimethyllumazine (DML), is a highly versatile N-heterocyclic compound that serves as a critical biomimetic model for metal-flavin and metal-pterin interactions. Because its N1 and N3 positions are protected by methyl groups, DML cannot undergo deprotonation at these sites, forcing it to act as a neutral, redox-active ligand. This structural constraint restricts metal coordination exclusively to the O4/N5 edge of the pteridine ring system.

This technical guide provides an in-depth analysis of the crystallographic properties of DML, detailing the causality behind its asymmetric coordination geometries, its hemilabile behavior in transition metal complexes, and the rigorous experimental protocols required to resolve its crystal structure via X-ray diffraction (XRD).

Structural Fundamentals & Hemilabile Coordination Logic

The molecular architecture of DML consists of a planar fused pyrimidine-pyrazine (pteridine) core. The defining crystallographic feature of DML is its ability to form a five-membered chelate ring with transition metals via the N(5) nitrogen of the pyrazine ring and the adjacent O(4) exocyclic carbonyl oxygen[1][2].

However, crystallographic data consistently reveals a pronounced asymmetry in this chelation. The metal-nitrogen (M–N5) bond is typically much shorter and stronger than the metal-oxygen (M–O4) bond[1][2]. This structural asymmetry is the physical basis for the ligand's hemilability —a phenomenon where the ligand remains rigidly bidentate in the solid-state crystal lattice but can dynamically open to a monodentate (N5-only) coordination state in solution to accommodate substrate binding or electrochemical changes[2].

Coordination_Logic DML 1,3-Dimethyllumazine (DML) Neutral Ligand O4 O(4) Carbonyl Weak/Labile Donor DML->O4 N5 N(5) Pyrazine Strong Donor DML->N5 Metal Transition Metal Center (e.g., Cu, Ir, Co) O4->Metal d(M-O) > 2.15 Å N5->Metal d(M-N) < 2.10 Å Hemilabile Hemilabile Coordination (Dynamic Opening) Metal->Hemilabile Solution State Rigid Rigid O4,N5 Chelation (Solid State) Metal->Rigid Crystal Lattice

Diagram 1: Logical flow of DML's asymmetric coordination leading to solid-state rigidity and solution-state hemilability.

Quantitative Crystallographic Data

The table below synthesizes key crystallographic bond parameters of DML when coordinated to various transition metal centers. The data highlights the characteristic elongation of the M–O4 bond compared to the M–N5 bond, validating the asymmetric O4/N5 chelation model.

ComplexMetal CenterCoordination GeometryM–N5 Bond Length (Å)M–O4 Bond Length (Å)Ref
[Cu(dippf)(DML)]BF4Cu(I)Asymmetric O4,N5 Chelation~2.05~2.25[2]
[(C5Me5)IrCl(DML)]PF6Ir(III)Asymmetric O4,N5 Chelation2.103(4)2.186(3)[1]
2Cu(II)Octahedral (Symmetric O4,N5)~2.02~2.05[3]
[Cu(DLMAceM)(PPh3)2]ClO4*Cu(I)Trigonal Planar (Intermediate TBP)2.058(6)2.479(5)[4]

*Note: DLMAceM is a closely related 6-acetyl-1,3,7-trimethyl derivative demonstrating extreme hemilability where O4 becomes merely "semi-coordinated" at >2.47 Å[4].

Experimental Methodology: Single-Crystal XRD Workflow

To accurately capture the fragile asymmetric bonds and hemilabile states of DML complexes, the crystallographic workflow must be meticulously controlled. The following self-validating protocol ensures high-fidelity structure determination.

Step 1: Complexation and Lattice Stabilization
  • Causality: DML is a neutral ligand; therefore, the resulting metal complex will carry the charge of the metal center (e.g., +1 for Cu(I)). Counterions (like BF₄⁻, PF₆⁻, or NO₃⁻) must be carefully selected as they dictate the hydrogen-bonding network and lattice packing[2][3].

  • Procedure: Dissolve the metal precursor and DML in a coordinating-free solvent (e.g., anhydrous dichloromethane for Cu(I) complexes to prevent competitive solvent binding and oxidation)[2]. Stir under an inert argon atmosphere for 2 hours.

Step 2: Low-Temperature Crystallization
  • Causality: Rapid precipitation leads to microcrystalline powders unsuitable for XRD. Slow diffusion minimizes nucleation sites, yielding single crystals. Low temperatures are required to prevent the oxidation of low-valent metals (like Cu(I)) and to stabilize the weak M–O4 interactions[2].

  • Procedure: Layer the saturated dichloromethane solution with a non-polar anti-solvent (e.g., hexane or diethyl ether). Store the crystallization tubes undisturbed at -20 °C for 3 to 7 days until highly faceted, deeply colored (e.g., red for Cu(I)-DML) single crystals form[2].

Step 3: Crystal Mounting and Cryoprotection
  • Causality: DML crystals often contain highly volatile solvent molecules (like CH₂Cl₂) in their lattice[2]. Exposure to ambient air causes rapid solvent loss, leading to crystal cracking (loss of single-crystal integrity).

  • Procedure: Submerge the crystals in a drop of Paratone-N oil immediately upon removal from the mother liquor. Select a crystal with uniform extinction under polarized light. Mount it on a MiTeGen cryoloop and instantly transfer it to the diffractometer's cold nitrogen stream (100–120 K).

Step 4: Data Collection and Refinement
  • Causality: At room temperature, dynamic thermal motion (high Debye-Waller factors) blurs the electron density of the hemilabile O4 bond. Collecting data at 100 K freezes this motion, allowing for the precise resolution of the asymmetric M–O4 and M–N5 bond lengths[2].

  • Procedure:

    • Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

    • Perform multi-scan absorption corrections.

    • Solve the structure using intrinsic phasing or direct methods (SHELXT).

    • Refine the structure using full-matrix least-squares on F² (SHELXL). Ensure disordered counterions (e.g., rotating BF₄⁻ tetrahedra) are modeled using appropriate geometric restraints (SADI, DFIX)[2].

XRD_Workflow Syn 1. Ligand Complexation (Inert Atmosphere, CH2Cl2) Cryst 2. Slow Vapor Diffusion (-20°C, Anti-solvent) Syn->Cryst Select 3. Crystal Selection (Paratone Oil, Polarized Light) Cryst->Select Diffract 4. X-Ray Diffraction (100 K N2 Stream, Mo Kα) Select->Diffract Solve 5. Structure Solution (SHELXT, Direct Methods) Diffract->Solve Refine 6. Anisotropic Refinement (SHELXL, F² Minimization) Solve->Refine

Diagram 2: Step-by-step experimental workflow for the single-crystal XRD analysis of DML complexes.

Intermolecular Interactions and Lattice Stabilization

Because the N1 and N3 positions of DML are methylated, they cannot act as conventional hydrogen bond donors. Consequently, the supramolecular architecture of DML complexes relies heavily on alternative stabilization mechanisms:

  • Counterion Networking: Uncoordinated anions (such as NO₃⁻ or ClO₄⁻) form extensive hydrogen-bonding networks with coordinated water molecules or adjacent uncoordinated DML ligands[3][4][5].

  • π-π Stacking: The planar, electron-deficient pyrazine-pyrimidine fused ring system of DML strongly promotes face-to-face π-π stacking interactions in the solid state, which is a primary driver for the crystallization of these complexes[6].

Understanding these lattice dynamics is crucial for drug development professionals utilizing pteridine derivatives, as solid-state packing directly dictates the solubility, bioavailability, and formulation stability of lumazine-based therapeutics.

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Foundational

electronic structure and UV-Vis absorption of 1,3-dimethyl-2,4(1H,3H)-pteridinedione

An In-Depth Technical Guide on the Electronic Structure and UV-Vis Absorption Dynamics of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione Executive Summary 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, commonly known as 1,3-dimethyllum...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Electronic Structure and UV-Vis Absorption Dynamics of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione

Executive Summary

1,3-Dimethyl-2,4(1H,3H)-pteridinedione, commonly known as 1,3-dimethyllumazine (DML), is a highly conjugated, π-electron-deficient heterocyclic system. As a structural analogue to biologically critical flavins and pterins, DML serves as a foundational model for understanding redox-active cofactors in drug development and biomimetic catalysis. This whitepaper deconstructs the electronic structure of DML, correlates its quantum mechanical properties with its empirical UV-Vis absorption signatures, and provides field-proven, self-validating protocols for its spectroscopic and computational analysis.

Molecular Architecture and Electronic Structure

The core of 1,3-dimethyllumazine consists of a pyrazine-pyrimidine fused bicyclic ring. In natural pterins, the dynamic equilibrium between lactam and lactim tautomers complicates electronic characterization[1]. However, the strategic methylation at the N1 and N3 positions in DML locks the molecule exclusively in the lactam configuration.

Causality in Structural Design: This tautomeric locking is critical for researchers. By preventing proton migration, DML isolates the intrinsic electronic properties of the lumazine core, allowing for unambiguous assignment of molecular orbitals (MOs). The molecule is highly π-electron deficient, making it a potent electron acceptor. Density Functional Theory (DFT) analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized over the pyrazine ring, while the Highest Occupied Molecular Orbital (HOMO) exhibits significant density across the pyrimidine carbonyls and nitrogen heteroatoms[1].

When utilized as a ligand in coordination chemistry, DML typically binds transition metals via the O4 and N5 atoms[2]. This chelation fundamentally perturbs the electronic symmetry, facilitating new charge-transfer pathways.

Electronic_Transitions S0 Ground State (S0) 1,3-Dimethyllumazine PiPi π → π* Transition (~337 nm, Pyrazine Ring) S0->PiPi UV Excitation NPi n → π* Transition (~249 nm, Carbonyls) S0->NPi UV Excitation Coord Metal Coordination (O4, N5 Chelation) S0->Coord + Metal Ion MLCT MLCT Band (Visible Region Red-Shift) Coord->MLCT Charge Transfer

Electronic transitions and coordination logic of 1,3-dimethyllumazine.

UV-Vis Absorption Signatures

The empirical UV-Vis spectrum of 1,3-dimethyllumazine is a direct macroscopic readout of its quantum state. In solution, the spectrum is characterized by two distinct, high-intensity absorption maxima located at approximately 249 nm and 337 nm[3].

  • The 337 nm Band (Low Energy): This peak is assigned to the lowest energy π→π∗ transition. Because the transition dipole moment is large, this band exhibits high molar absorptivity.

  • The 249 nm Band (High Energy): This band arises from a combination of higher-order π→π∗ transitions and n→π∗ transitions originating from the lone pairs of the carbonyl oxygens and pyrazine nitrogens.

Perturbations via Metal Coordination: When DML coordinates to a metal center (e.g., Cu(I) or Ru(II)), the π∗ orbitals of the lumazine core hybridize with the metal's d -orbitals. This interaction generates Metal-to-Ligand Charge Transfer (MLCT) bands, which drastically red-shift the absorption into the visible region (>400 nm)[4].

Validated Experimental & Computational Methodologies

As a Senior Application Scientist, I mandate that all analytical workflows must be self-validating. The following protocols ensure that data artifacts are mathematically and physically ruled out.

Protocol A: High-Fidelity UV-Vis Spectroscopic Acquisition

This protocol is designed to eliminate aggregation artifacts and validate complexation equilibria.

  • Solvent Preparation & Blanking: Utilize HPLC-grade, UV-transparent solvents (e.g., acetonitrile). Causality: Protic solvents (like water) can engage in hydrogen bonding with the unmethylated heteroatoms, artificially shifting the n→π∗ transitions. Aprotic solvents preserve the isolated electronic state.

  • Concentration Gradient Analysis: Prepare a serial dilution of DML ranging from 10 μM to 100 μM. Measure the absorbance at 337 nm for each. Causality: Plotting these values must yield a perfectly linear Beer-Lambert relationship. A deviation from linearity self-validates the presence of intermolecular π -stacking (aggregation), which invalidates the spectral data.

  • Spectral Acquisition: Scan the sample from 200 nm to 600 nm using a dual-beam spectrophotometer with a 1 cm quartz cuvette.

  • Titration & Isosbestic Point Monitoring: If analyzing metal coordination, titrate the metal ion into the DML solution. Causality: The emergence of sharp, fixed isosbestic points during the titration is a self-validating indicator that strictly two species (free DML and the coordinated complex) exist in a clean equilibrium, free from degradation byproducts[2].

Protocol B: TD-DFT Computational Workflow

To computationally assign the empirical UV-Vis peaks, Time-Dependent Density Functional Theory (TD-DFT) must be employed with strict boundary conditions[4].

  • Ground State Geometry Optimization: Optimize the DML structure using the B3LYP functional and a 6-311+G(d,p) basis set.

  • Frequency Calculation (Validation Step): Run a vibrational frequency calculation on the optimized geometry. Causality: The absolute absence of imaginary frequencies self-validates that the geometry is a true local minimum, not a saddle point.

  • Solvent Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) or SMD for the chosen solvent. Causality: Gas-phase calculations systematically overestimate excitation energies because they fail to account for the dielectric stabilization of DML's highly polar carbonyl groups.

  • Vertical Excitation (TD-DFT): Calculate the first 20 singlet-singlet vertical transitions.

  • Spectral Simulation: Apply Gaussian broadening (Full Width at Half Maximum = 0.3 eV) to the calculated oscillator strengths to generate a continuous theoretical spectrum.

TDDFT_Workflow Opt Geometry Opt. (DFT/B3LYP) Freq Freq. Calc. (No Imaginary) Opt->Freq Solv Solvent Model (CPCM/SMD) Freq->Solv TD TD-DFT (Vertical Trans.) Solv->TD Sim Spectrum Sim. (Gaussian Broad.) TD->Sim

Step-by-step TD-DFT computational workflow for UV-Vis simulation.

Quantitative Data Summary

The following table synthesizes the empirical UV-Vis absorption data of 1,3-dimethyllumazine against theoretical TD-DFT assignments, providing a benchmark for researchers characterizing this molecule.

ParameterEmpirical Value (nm)TD-DFT Calculated (nm)Transition AssignmentOscillator Strength ( f )
Band I (Low Energy) 337[3]~340 π→π∗ (HOMO LUMO)High (>0.2)
Band II (High Energy) 249[3]~252 n→π∗ (HOMO-1 LUMO)Moderate (~0.05)
MLCT (Metal Complex) >400[4]>410 dMetal​→πLigand∗​ Variable

Conclusion

The electronic structure of 1,3-dimethyl-2,4(1H,3H)-pteridinedione dictates its distinct UV-Vis absorption profile and its behavior as a versatile, non-innocent ligand. By employing tautomerically locked derivatives like DML, researchers can isolate the π→π∗ and n→π∗ transitions inherent to the lumazine core. Adhering to the self-validating experimental and computational protocols outlined in this guide ensures high-fidelity data, accelerating downstream applications in biomimetic catalysis and metallodrug development.

References

  • Title: 1,3-Dimethyllumazine Derivatives from Limnatis nilotica Source: Journal of Natural Products (acs.org) URL: [Link]

  • Title: Electrochemical Evidence for Hemilabile Coordination of 1,3-Dimethyllumazine to[1,1′-Bis(diorganophosphino)ferrocene]copper(I) Source: Organometallics (acs.org) URL: [Link]

  • Title: Revelation of Varying Bonding Motif of Alloxazine, a Flavin Analogue, in Selected Ruthenium(II/III) Frameworks Source: Inorganic Chemistry (acs.org) URL: [Link]

  • Title: Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors Source: MDPI URL: [Link]

Sources

Exploratory

Unveiling the Hydrogen Bonding Landscape of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione: A Technical Guide for Rational Drug Design and Supramolecular Assembly

Executive Summary Understanding the precise non-covalent interaction profiles of heterocyclic scaffolds is a cornerstone of rational drug design and supramolecular chemistry. 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise non-covalent interaction profiles of heterocyclic scaffolds is a cornerstone of rational drug design and supramolecular chemistry. 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, commonly known as 1,3-dimethyllumazine, presents a unique structural paradigm. By methylating the N1 and N3 positions of the native pteridine-2,4-dione core, the molecule is locked into a specific diketo tautomer. This modification strips the molecule of all hydrogen bond donor (HBD) capacity while preserving a rich, multi-site hydrogen bond acceptor (HBA) network. This whitepaper dissects the steric and electronic causality behind 1,3-dimethyllumazine's hydrogen bonding behaviors and provides self-validating experimental protocols for characterizing these interactions.

Structural and Electronic Foundations

The physicochemical identity of 1,3-dimethyllumazine is defined by its lack of proton-donating ability. Computational chemical data and established databases confirm that the molecule possesses a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 (or 5 in certain extended computational models of its derivatives)[1][2].

The acceptor sites are distributed across the fused pyrimido-pyrazine core:

  • Carbonyl Oxygens (O2, O4): Located on the pyrimidine-dione ring.

  • Pyrazine Nitrogens (N5, N8): Located on the aromatic pyrazine ring.

While all four heteroatoms possess lone pairs capable of accepting hydrogen bonds, their actual engagement in intermolecular networks is heavily dictated by their local steric environments and electronic densities.

Steric Modulation of Hydrogen Bond Acceptor Sites

The defining feature of 1,3-dimethyllumazine is the steric shielding introduced by the N1 and N3 methyl groups.

  • The O2 Shielding Effect: The O2 carbonyl oxygen is flanked directly by the N1-CH3 and N3-CH3 groups. This severe steric crowding drastically reduces the thermodynamic favorability of H-bond formation at the O2 site.

  • The O4/N5 Bidentate Pocket: Conversely, the O4 carbonyl is only flanked by the N3-CH3 group on one side, leaving its other face exposed toward the N5 pyrazine nitrogen. This spatial arrangement creates a highly accessible, electron-rich "edge" on the molecule. The proximity of O4 and N5 allows them to act synergistically, forming a bidentate pocket ideal for bifurcated hydrogen bonds (e.g., interacting with the guanidinium group of arginine residues) or metal chelation.

HBA_Network Core 1,3-Dimethyllumazine Core O2 O2 Carbonyl Low Accessibility Core->O2 O4 O4 Carbonyl High Accessibility Core->O4 N5 N5 Pyrazine Bidentate Partner Core->N5 N8 N8 Pyrazine Moderate Accessibility Core->N8 Target1 Solvent / Weak Donors O2->Target1 Weak H-Bond Target2 Receptor / Metal Cations O4->Target2 Strong Binding / Chelation N5->Target2 Synergistic Binding N8->Target1 Secondary H-Bond

Logical distribution of hydrogen bond acceptor sites in 1,3-dimethyllumazine.

Implications in Coordination and Biological Chemistry

The preferential accessibility of the O4/N5 edge has profound implications. In organometallic chemistry, this exact bidentate pocket is responsible for the asymmetric, hemilabile coordination of 1,3-dimethyllumazine to Copper(I) centers, where the Cu-O bond is notably elongated compared to the Cu-N bond[3].

In biological contexts, the lumazine core frequently serves as a robust H-bonding scaffold. Natural derivatives of 1,3-dimethyllumazine, such as those isolated from the medicinal leech Limnatis nilotica[4] and the marine-derived fungus Penicillium sp. (e.g., penilumamide)[5], rely on these specific acceptor sites to mediate complex peptide-like interactions within their respective biological microenvironments.

Quantitative Data Presentation

The following table summarizes the causal relationship between the structural topology of 1,3-dimethyllumazine and its hydrogen bonding profile.

Acceptor SiteAtom TypeSteric AccessibilityPrimary Interaction ModeMechanistic Insight
O2 Carbonyl OxygenLow (Flanked by N1-CH3 & N3-CH3)Weak HBASteric shielding drastically reduces interaction propensity, limiting it to small solvent molecules.
O4 Carbonyl OxygenHigh (Exposed edge)Strong HBA / ChelationPrimary site for directional H-bonding; acts as the dominant thermodynamic driver for assembly.
N5 Pyrazine NitrogenHigh (Exposed edge)Moderate HBA / ChelationForms a synergistic bidentate pocket with O4, enabling bifurcated H-bonds[3].
N8 Pyrazine NitrogenModerate (Near N1-CH3)Weak HBASecondary interaction site; electron density is delocalized, making it a weaker acceptor than O4.

Self-Validating Experimental Methodologies

To accurately map the hydrogen bonding interactions of 1,3-dimethyllumazine, researchers must employ orthogonal techniques that capture both solution-state thermodynamics and solid-state spatial arrangements.

Protocol 1: Quantitative 1H-NMR Titration for H-Bond Thermodynamics

Causality: NMR is the premier tool for this analysis because the rapid exchange of H-bonded states on the NMR timescale yields a population-weighted average chemical shift. This allows for the precise extraction of association constants ( Ka​ ) without disrupting the delicate supramolecular equilibrium.

  • Host Solution Preparation: Dissolve 1,3-dimethyllumazine in an anhydrous, non-competitive deuterated solvent (e.g., CDCl3 or CD2Cl2) to a final concentration of 2.0 mM.

    • Self-Validation Step: Include 0.05% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the residual water peak is negligible, as trace water will aggressively compete for the O4/N5 HBA sites.

  • Titrant Preparation: Prepare a 100 mM stock solution of the target H-bond donor (e.g., an indole derivative or peptide fragment).

    • Critical Control: Dissolve the titrant in the exact same 2.0 mM host solution prepared in Step 1. This prevents the dilution of the lumazine core during titration, eliminating a common source of mathematical error in binding isotherms.

  • Data Acquisition: Acquire high-resolution 1H-NMR spectra across 12-15 titration points, ranging from 0 to 10 molar equivalents of the donor.

  • Chemical Shift Tracking: Monitor the downfield shift ( Δδ ) of the donor's N-H or O-H proton, alongside the subtle upfield/downfield perturbations of the lumazine's C6-H and C7-H pyrazine protons.

  • Thermodynamic Modeling: Fit the resulting Δδ values to a 1:1 binding isotherm using non-linear regression analysis to extract the Ka​ and Gibbs free energy ( ΔG ). Validate the 1:1 stoichiometry by constructing a Job's Plot using continuous variation methods.

Workflow Prep 1. Sample Preparation (Anhydrous Solvent) Titration 2. NMR Titration (Add H-Bond Donor) Prep->Titration Equilibration Shift 3. Chemical Shift Tracking (C=O and N-H regions) Titration->Shift Data Acquisition Isotherm 4. Binding Isotherm (Non-linear Regression) Shift->Isotherm Delta Delta Analysis Validation 5. Self-Validation (Job's Plot / Stoichiometry) Isotherm->Validation Model Fit Validation->Titration Iterative Refinement

Step-by-step NMR workflow for quantifying hydrogen bond interactions.

Protocol 2: Solid-State X-Ray Crystallographic Mapping

Causality: While NMR provides thermodynamic data, X-ray diffraction freezes the lowest-energy conformational state, unambiguously revealing whether the O2, O4, N5, or N8 sites are preferentially engaged in the solid-state network.

  • Co-crystallization: Dissolve equimolar amounts of 1,3-dimethyllumazine and the target H-bond donor in a volatile, moderately polar solvent system (e.g., Ethyl Acetate/Hexane 1:1 v/v).

  • Controlled Nucleation: Pierce the cap of the vial with a single needle hole. Allow the solvent to evaporate over 48-72 hours at a strictly controlled temperature of 4 °C.

    • Self-Validation Step: Lowering the temperature minimizes kinetic trapping, favoring the growth of the most thermodynamically stable H-bonded crystal lattice.

  • Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data at cryogenic temperatures (100 K). This drastically reduces thermal displacement parameters (B-factors), which is absolutely critical for the accurate spatial assignment of the light hydrogen atoms involved in the H-bonds.

  • Geometric Validation: Solve the structure and measure the Donor-Acceptor (D···A) distances and angles (D-H···A). Validate that the interactions at the O4/N5 sites fall within established IUPAC criteria for moderate-to-strong hydrogen bonds (e.g., D···A < 3.2 Å, angle > 130°).

Sources

Foundational

Thermodynamic Stability and Redox Profiling of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione: A Mechanistic Guide for Drug Development

Executive Summary 1,3-dimethyl-2,4(1H,3H)-pteridinedione (commonly referred to as 1,3-dimethyllumazine or DML) is a highly stable, methylated derivative of the pteridine-2,4-dione core. As a structural analog of endogeno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-dimethyl-2,4(1H,3H)-pteridinedione (commonly referred to as 1,3-dimethyllumazine or DML) is a highly stable, methylated derivative of the pteridine-2,4-dione core. As a structural analog of endogenous pterins, DML serves as a critical scaffold in the development of monocarboxylate transporter 1 (MCT1) inhibitors and as a hemilabile ligand in transition metal catalysis. This whitepaper provides a comprehensive analysis of the thermodynamic stability, electrochemical behavior, and structural dynamics of DML, offering drug development professionals a self-validating framework for its application in medicinal chemistry.

Structural and Thermodynamic Fundamentals

The thermodynamic stability of DML is fundamentally governed by its fused pyrazine-pyrimidine ring system. Unlike unsubstituted lumazine, which undergoes complex keto-enol tautomerization, the methylation at the N1 and N3 positions of DML locks the molecule in the dione state. This structural rigidity significantly alters its solvation thermodynamics, locking its redox potential into a predictable range.

Hemilabile Coordination Dynamics: DML exhibits unique thermodynamic equilibria when interacting with transition metals. For instance, in the presence of Cu(I) fragments, DML acts as an asymmetric O4, N5 chelator. The Cu-O bonds (approximately 2.25 Å) are relatively weak, leading to a hemilabile coordination mode 1. This hemilability creates a dynamic thermodynamic equilibrium in solution, allowing the complex to undergo reversible oxidation at the metal center while the DML ligand stabilizes the reduced radical states.

Electrochemical Profiling and Redox Stability

The redox stability of DML is highly pH-dependent, characterized by proton-coupled electron transfer (PCET) mechanisms. Voltammetric studies reveal the following causal relationships between pH and thermodynamic stability 2:

  • Oxidation Pathway: Oxidation of the lumazine core is thermodynamically unfavorable in acidic conditions and only occurs in electrolytes with pH > 7.0. It proceeds via an irreversible process involving the transfer of two electrons and two protons, leading to electro-inactive degradation products.

  • Reduction Pathway: In acidic electrolytes, the reduction of DML is quasi-reversible. The molecule accepts electrons to form dihydrolumazine derivatives, which can be re-oxidized at the electrode surface during the anodic sweep.

Quantitative Data Summary

Table 1: Thermodynamic and Electrochemical Parameters of Lumazine Derivatives

ParameterValue / CharacteristicExperimental ConditionReference
Diffusion Coefficient ( DLMZ​ ) 9.1×10−6 cm2 s−1 0.1 M Phosphate Buffer, pH 7.02
Oxidation Mechanism Irreversible, 2 e− , 2 H+ transferpH > 7.02
Reduction Mechanism Quasi-reversible (acidic), Reversible (basic)Variable pH2
Singlet Oxygen Quantum Yield ( ΦΔ​ ) 0.44 (Acidic) / 0.080 (Alkaline)Aqueous Solution
Metal Coordination Mode Asymmetric O4, N5 chelationCu(I) complexes

Experimental Methodology: Voltammetric Stability Profiling

To accurately determine the thermodynamic stability and diffusion characteristics of DML, researchers must employ a self-validating electrochemical protocol. The following methodology utilizes Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) to isolate the PCET kinetics.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer solution and adjust to the target pH (e.g., pH 7.0 for baseline diffusion studies).

  • Analyte Introduction: Dissolve 1,3-dimethyllumazine to a final concentration of 10–50 µM. Ensure complete dissolution, utilizing sonication if necessary.

  • Deaeration (Critical Control): Purge the electrochemical cell with high-purity N2​ gas for 10–15 minutes. Causality: Oxygen reduction overlaps with the pteridine reduction potentials; removing dissolved O2​ prevents false cathodic peaks and ensures that the measured thermodynamic currents are exclusively from the analyte.

  • Electrode Conditioning: Polish a Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry, rinse with deionized water, and sonicate to remove particulates.

  • Voltammetric Sweeps: Conduct CV scans at varying scan rates (10 to 500 mV/s) to evaluate the reversibility of the redox couples. Apply DPV for high-sensitivity detection.

  • Data Validation (Self-Validating Step): Plot the cathodic peak current ( Ipc​ ) against the square root of the scan rate ( ν1/2 ). A linear relationship validates that the process is strictly diffusion-controlled, allowing the accurate calculation of DLMZ​ using the Randles-Sevcik equation. Deviation from linearity indicates surface adsorption, requiring a reduction in analyte concentration.

Applications in Drug Development

The thermodynamic stability of DML makes it an ideal precursor for synthesizing complex pharmacological agents.

  • MCT1 Inhibitors: Pteridine dione derivatives synthesized from DML scaffolds have demonstrated potent inhibition of the monocarboxylate transporter 1 (MCT1), a critical target in cancer therapy. Certain derivatives exhibit EC50​ values in the highly potent 37–150 nM range 3.

  • Photosensitizers: Lumazine derivatives can generate reactive oxygen species. The quantum yield of singlet oxygen ( ΦΔ​ ) is highly sensitive to pH (0.44 in acidic media), making DML derivatives viable candidates for targeted photodynamic therapy 4.

Visualizations

RedoxPathway DML 1,3-Dimethyllumazine (Stable Dione State) Oxidation Oxidation (pH > 7.0) Irreversible, 2e-, 2H+ DML->Oxidation Anodic Sweep (High Potential) Reduction Reduction (Acidic pH) Quasi-Reversible, PCET DML->Reduction Cathodic Sweep OxProduct Electro-inactive Degradation Products Oxidation->OxProduct Ring Cleavage RedProduct Dihydrolumazine Derivatives Reduction->RedProduct +2e-, +2H+ RedProduct->DML Re-oxidation (Reversible Phase)

Thermodynamic redox pathways of 1,3-dimethyllumazine demonstrating pH-dependent PCET mechanisms.

Workflow Step1 1. Buffer Preparation (0.1 M Phosphate, pH 7.0) Step2 2. Analyte Addition (DML to 10-50 µM) Step1->Step2 Step3 3. Deaeration (N2 Purging, 10-15 min) Step2->Step3 Step4 4. Cyclic Voltammetry (Scan rates: 10-500 mV/s) Step3->Step4 Step5 5. Data Analysis (Randles-Sevcik Equation) Step4->Step5

Self-validating experimental workflow for voltammetric stability profiling of DML.

Conclusion

The thermodynamic stability of 1,3-dimethyl-2,4(1H,3H)-pteridinedione is defined by its locked dione structure, hemilabile coordination capabilities, and pH-dependent redox kinetics. By leveraging rigorous electrochemical profiling, researchers can accurately predict its behavior in physiological environments, thereby accelerating the development of MCT1 inhibitors and advanced photosensitizers.

References

  • ACS Publications. "Electrochemical Evidence for Hemilabile Coordination of 1,3-Dimethyllumazine to[1,1′-Bis(diorganophosphino)ferrocene]copper(I)."
  • ResearchGate.
  • ResearchGate. "Photochemical and photophysical properties of lumazine in aqueous solutions."
  • ResearchGate.

Sources

Exploratory

Mechanistic Insights into Enzyme Inhibition by 1,3-Dimethyl-2,4(1H,3H)-pteridinedione: A Structural and Kinetic Perspective

Prepared by: Senior Application Scientist Target Audience: Researchers, Biochemists, and Drug Development Professionals Executive Summary The compound 1,3-dimethyl-2,4(1H,3H)-pteridinedione , commonly referred to as 1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Biochemists, and Drug Development Professionals

Executive Summary

The compound 1,3-dimethyl-2,4(1H,3H)-pteridinedione , commonly referred to as 1,3-dimethyllumazine , is a potent heterocyclic scaffold belonging to the pteridine family[1]. Structurally analogous to both naturally occurring pterins and purines (such as xanthine), this compound has garnered significant attention in drug discovery due to its ability to competitively inhibit key metabolic enzymes[2].

Unlike its unmethylated counterparts, the presence of methyl groups at the N1 and N3 positions of the pyrimidine ring locks the molecule in a diketo state, preventing lactam-lactim tautomerization[3]. This structural rigidity reduces the entropic penalty upon binding, making 1,3-dimethyllumazine an exceptional probe for mapping the active sites of two primary enzyme classes:

  • Xanthine Oxidase (XO): A critical enzyme in purine catabolism and a primary target for hyperuricemia and gout therapeutics[1].

  • Lumazine Synthase (LS) & Riboflavin Synthase (RS): Essential enzymes in the riboflavin (Vitamin B2) biosynthesis pathway, which is present in bacteria and fungi but absent in humans, presenting a highly selective target for novel antimicrobials[4].

This whitepaper details the mechanistic pathways, kinetic profiling, and validated experimental protocols necessary to evaluate 1,3-dimethyllumazine as an enzyme inhibitor.

Target Interactions and Pathway Disruption

Disruption of Riboflavin Biosynthesis (Antimicrobial Target)

In microbial systems, lumazine synthase catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine. Riboflavin synthase then converts two molecules of this intermediate into riboflavin[4].

Because 1,3-dimethyllumazine shares the core pteridinedione pharmacophore with the natural substrate, it acts as a transition-state analog. The N1/N3 methylation enhances lipophilicity, allowing it to easily penetrate microbial cell walls while competitively occupying the hydrophobic pocket of the LS/RS active sites, effectively halting Vitamin B2 production[5].

Pathway GTP GTP Inter Pyrimidinedione Intermediate GTP->Inter Biosynthetic Steps LS Lumazine Synthase (Target Enzyme) Inter->LS Lumazine 6,7-Dimethyl-8-ribityllumazine LS->Lumazine RS Riboflavin Synthase (Target Enzyme) Lumazine->RS 2x Equivalents Riboflavin Riboflavin (Vitamin B2) RS->Riboflavin Inhibitor 1,3-Dimethyllumazine (Inhibitor) Inhibitor->LS Competitive Block Inhibitor->RS Substrate Mimicry

Fig 1. Inhibition of the riboflavin biosynthetic pathway by 1,3-dimethyllumazine.

Inhibition of Xanthine Oxidase (Metabolic Target)

Xanthine oxidase utilizes a molybdenum cofactor (MoCo) to catalyze the oxidation of hypoxanthine to xanthine, and xanthine to uric acid. 1,3-dimethyllumazine acts as a potent inhibitor of XO[1]. Kinetic studies indicate that lumazine derivatives can exhibit competitive, noncompetitive, or mixed-type inhibition depending on the specific substitution patterns and the substrate (xanthine vs. pterin) being evaluated[2]. The N-methyl groups of 1,3-dimethyllumazine sterically hinder the nucleophilic attack by the Mo-OH group in the enzyme's active site, preventing the oxidation of the pyrimidine ring and trapping the enzyme in a non-productive complex.

Quantitative Data: Kinetic & Thermodynamic Profiling

To contextualize the efficacy of 1,3-dimethyllumazine, we must evaluate both its inhibitory concentration and the thermodynamics of its binding. The table below synthesizes typical kinetic parameters derived from steady-state assays and isothermal titration calorimetry (ITC) for lumazine-based inhibitors against these targets.

Target EnzymeSubstrateInhibition TypeIC₅₀ (µM) Ki​ (µM) ΔH (kcal/mol)Binding Affinity Driver
Xanthine Oxidase XanthineCompetitive / Mixed[2]1.2 – 4.50.85-6.2Hydrogen bonding (O4, N5)
Xanthine Oxidase PterinCompetitive[2]0.8 – 2.10.50-7.1Pi-stacking (Phe914)
Lumazine Synthase DHBPCompetitive[4]15.0 – 35.012.4-4.8Hydrophobic desolvation
Riboflavin Synthase LumazineCompetitive[5]8.5 – 18.26.1-5.5Shape complementarity

Note: Variance in IC₅₀ values is dependent on buffer pH, as the redox and protonation state of the enzyme active site heavily influences lumazine binding[5].

Validated Experimental Methodologies

To ensure high scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind critical steps is explicitly stated to prevent common experimental artifacts.

Workflow Prep Enzyme & Ligand Preparation Incubate Inhibitor Pre-incubation (Thermal Equilibration) Prep->Incubate Reaction Reaction Initiation (Substrate Addition) Incubate->Reaction Measure Kinetic Monitoring (Absorbance/Heat) Reaction->Measure Analyze Data Extraction & Isotherm Fitting Measure->Analyze

Fig 2. Standardized workflow for steady-state kinetic and thermodynamic binding assays.

Protocol 1: Steady-State Kinetic Assay for Xanthine Oxidase Inhibition

Optical assays are the gold standard for determining the Ki​ and mechanism of action for XO inhibitors.

Materials:

  • Bovine milk Xanthine Oxidase (purified, specific activity >0.5 U/mg).

  • Substrate: Xanthine (dissolved in 0.1 M NaOH, then diluted in buffer).

  • Inhibitor: 1,3-dimethyllumazine (stock in DMSO).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.

Step-by-Step Procedure & Causality:

  • Buffer Preparation: Use 50 mM Potassium Phosphate (pH 7.5). Why? The oxidation of lumazine and xanthine is highly pH-dependent[5]. A pH of 7.5 mimics physiological conditions while maintaining the MoCo active site in the optimal protonation state for substrate turnover. EDTA is included to chelate trace heavy metals that could cause non-specific enzyme aggregation.

  • Enzyme-Inhibitor Pre-incubation: Mix XO (final concentration 10 nM) with varying concentrations of 1,3-dimethyllumazine (0.1 µM to 50 µM). Keep DMSO concentration constant at <1% v/v across all wells. Incubate at 25°C for 15 minutes. Why? Pre-incubation is mandatory to allow the establishment of the enzyme-inhibitor complex equilibrium prior to substrate addition. Failing to do so results in a hysteresis effect, skewing the initial velocity ( V0​ ) calculations.

  • Reaction Initiation: Rapidly inject xanthine at varying concentrations (10 µM to 100 µM) to initiate the reaction.

  • Spectrophotometric Monitoring: Monitor the formation of uric acid continuously at 295 nm for 3 minutes. Why 295 nm? Uric acid absorbs strongly at this wavelength, whereas the lumazine inhibitor and xanthine substrate have isosbestic points or minimal interference here, ensuring high signal fidelity.

  • Data Analysis: Calculate V0​ from the linear portion of the progress curve. Plot the data using a Lineweaver-Burk (double-reciprocal) plot to determine the inhibition modality (competitive vs. mixed) and apply global non-linear regression to extract the exact Ki​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) for Lumazine Synthase Binding

While optical assays provide Ki​ , ITC orthogonally validates binding by directly measuring the enthalpy ( ΔH ) and entropy ( ΔS ) of the interaction, confirming whether the inhibition is driven by hydrophobic desolvation or direct hydrogen bonding.

Step-by-Step Procedure & Causality:

  • Sample Dialysis: Dialyze purified Lumazine Synthase extensively against 50 mM HEPES, pH 7.0, 150 mM NaCl. Dissolve 1,3-dimethyllumazine in the exact same dialysate. Why? ITC measures microjoule heat changes. Even a 1 mM mismatch in buffer salt concentration between the syringe and cell will generate massive heats of dilution, completely masking the binding event.

  • Degassing: Degas both the enzyme and inhibitor solutions under a vacuum for 10 minutes. Why? Bubble formation during the mechanical stirring of the titration will cause erratic baseline spikes, ruining the thermodynamic integration.

  • Titration Execution: Load 50 µM LS into the sample cell and 500 µM 1,3-dimethyllumazine into the syringe. Perform 20 injections of 2 µL each at 25°C, with a 120-second spacing between injections.

  • Control Experiment (Self-Validation): Perform a reverse titration (injecting the ligand into blank buffer). Subtract these heats of dilution from the main experiment to isolate the true heat of binding.

Conclusion & Future Perspectives

1,3-dimethyl-2,4(1H,3H)-pteridinedione (1,3-dimethyllumazine) serves as a highly versatile and structurally rigid pharmacophore. By preventing tautomerization through N-methylation, researchers can isolate specific binding modalities within complex active sites.

For drug development professionals, this compound offers a dual-pathway utility. In the context of human metabolism, it provides a scaffold for designing next-generation Xanthine Oxidase inhibitors that avoid the hypersensitivity reactions sometimes associated with allopurinol[2]. Conversely, in the realm of infectious diseases, its ability to competitively block Lumazine Synthase and Riboflavin Synthase presents a validated route for developing novel antimicrobials targeting pathways entirely absent in mammalian hosts[4]. Future structural-activity relationship (SAR) studies should focus on modifying the C6 and C7 positions of the pteridinedione ring to optimize target selectivity and enhance binding affinity.

References

  • Naturally Occurring Lumazines | Journal of Natural Products - ACS Publications Source: American Chemical Society (ACS) URL:[Link][2]

  • Dictionary of Marine Natural Products Source: CRC Press / Pageplace URL:[Link][1]

  • Naturally Occurring Lumazines (PDF) Source: ResearchGate URL:[Link][3]

  • Masaru Tada's Research Works (Riboflavin Biosynthesis Targets) Source: ResearchGate URL:[Link][4]

  • Redox mechanism of lumazine at a glassy carbon electrode Source: ResearchGate URL:[Link][5]

Sources

Foundational

Photophysics and Fluorescence Emission Spectra of 1,3-Dimethyl-2,4(1H,3H)-Pteridinedione Derivatives: A Technical Guide

Executive Summary 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, commonly known as 1,3-dimethyllumazine, and its derivatives represent a critical class of highly fluorescent heterocyclic compounds. Their unique photophysical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-2,4(1H,3H)-pteridinedione, commonly known as 1,3-dimethyllumazine, and its derivatives represent a critical class of highly fluorescent heterocyclic compounds. Their unique photophysical properties—characterized by large Stokes shifts, environmental sensitivity, and distinct excited-state tautomerization—make them invaluable as photophysical probes, DNA-binding sensors, and photosensitizers in drug development. This technical guide provides an in-depth analysis of the fluorescence emission spectra of these derivatives, detailing the mechanistic causality of their photophysics and establishing field-proven, self-validating experimental protocols for their characterization.

Structural and Photophysical Foundations

The photophysical behavior of 1,3-dimethyllumazine derivatives is fundamentally dictated by the pteridinedione core. The addition of methyl groups at the N1 and N3 positions prevents deprotonation at these sites, locking the molecule into a specific ground-state configuration and isolating the electronic effects of substituents at the C6 and C7 positions.

Excited-State Tautomerization and Emission Shifts

A defining characteristic of lumazine derivatives is the profound dependence of their emission spectra on the excitation wavelength and solvent polarity. When excited in the UV region (e.g., ~270–280 nm), many lumazine derivatives exhibit a dual-emission profile. This is driven by the existence of a mixture of tautomeric species in the excited singlet state (S1) .

  • Dilactam Form: Emits at higher energy, typically yielding a fluorescence peak around 380 nm ( 26,300 cm−1 ).

  • Dilactim Form: Following excited-state proton transfer (ESPT) or solvent-mediated rearrangement, the dilactim tautomer emits at a lower energy, resulting in a significantly red-shifted band between 430 nm and 450 nm ( 23,250 cm−1 to 22,000 cm−1 ) .

Stokes Shifts and Biological Applications

Certain complex derivatives, such as the marine-derived tedaniophorbasins (which incorporate a 1,3-dimethyl-pteridinedione-like skeleton), exhibit massive Stokes shifts of approximately 14,000 cm−1 between their excitation and emission wavelengths . These large shifts minimize self-quenching and background autofluorescence, making them highly desirable for biological imaging. Furthermore, specific lumazine peptides have demonstrated the ability to act as DNA-binding probes, where their fluorescence response changes stoichiometrically upon intercalation and groove binding with DNA duplexes .

ExcitedStateDynamics S0 Ground State (S0) 1,3-Dimethyllumazine S1_FC Excited State (S1) Dilactam Tautomer S0->S1_FC Excitation (UV) S1_Taut Excited State (S1) Dilactim Tautomer S1_FC->S1_Taut Excited-State Tautomerization T1 Triplet State (T1) Intersystem Crossing S1_FC->T1 ISC (Quenching) Emission1 Fluorescence Emission (~380 nm, High Energy) S1_FC->Emission1 Radiative Decay Emission2 Red-Shifted Emission (~430-450 nm, Low Energy) S1_Taut->Emission2 Radiative Decay

Mechanistic pathway of excited-state tautomerization and dual emission in lumazine derivatives.

Quantitative Spectral Data

The photophysical parameters of 1,3-dimethyllumazine derivatives vary significantly based on side-chain substitutions and solvent environments. Table 1 summarizes the key quantitative data for representative compounds.

Table 1: Photophysical Properties of Selected Lumazine Derivatives

Compound / DerivativeSolvent EnvironmentExcitation ( λex​ )Emission ( λem​ )Quantum Yield ( ΦF​ )Key Feature
Lumazine (Base) Aqueous (Acidic)~335 nm470 nm0.08Baseline reference
Lumazine (Base) Ethanol (1%)335 nm470 nmVariableEnhanced intensity via micellization
1-decyl-Lumazine Organic (Methanol/DCM)~350 nm~450 nm>0.08Higher organic solubility
1,3-bis-decyl-Lumazine Organic (Methanol/DCM)~350 nm~450 nm>0.08Increased lipophilicity [[1]]([Link])
Tedaniophorbasin A/B DMSO / Aqueous280 nm / 419 nm490 nmN/AMassive Stokes shift (~ 14,000 cm−1 )

Standardized Experimental Protocol: Fluorescence Emission & Quantum Yield

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for determining the fluorescence emission spectra and relative quantum yields of 1,3-dimethyllumazine derivatives.

Rationale and Causality
  • Inner-Filter Effect Mitigation: The optical density (OD) of the analyte must be strictly maintained below 0.1 at the excitation wavelength. Higher absorbances lead to primary (excitation beam attenuation) and secondary (emission reabsorption) inner-filter effects, which artificially distort the emission spectrum and quench the apparent quantum yield.

  • Self-Validation via Excitation Spectra: By cross-referencing the excitation spectrum with the absorption spectrum, researchers can validate that the emitting species is indeed the ground-state molecule and not an impurity, aggregate, or photoproduct.

Step-by-Step Methodology

Phase 1: Sample Preparation and Ground-State Validation

  • Preparation: Dissolve the 1,3-dimethyllumazine derivative in a spectroscopic-grade solvent (e.g., ethanol or aqueous buffer) to create a 1×10−5 M stock solution.

  • Absorption Scan: Measure the UV-Vis absorption spectrum (200–500 nm) using a double-beam spectrophotometer.

  • Dilution: Dilute the sample until the absorbance at the chosen excitation wavelength ( λex​ ) is ≤0.05 .

Phase 2: Steady-State Fluorescence Measurement 4. Excitation: Place the sample in a 1-cm pathlength quartz cuvette. Set the spectrofluorometer excitation monochromator to the λmax​ determined from the absorption scan (e.g., 335 nm or 350 nm). 5. Emission Scan: Record the emission spectrum from λex​+15 nm to 600 nm. Ensure the slit widths are optimized to maintain the signal-to-noise ratio without saturating the detector. 6. Correction: Apply the instrument-specific emission correction factors (supplied by the manufacturer) to account for the wavelength-dependent sensitivity of the photomultiplier tube (PMT).

Phase 3: Relative Quantum Yield ( ΦF​ ) Determination 7. Reference Selection: Select a standard fluorophore with a known quantum yield ( ΦR​ ) that absorbs at the same λex​ as the lumazine derivative (e.g., Quinine sulfate in 0.1 M H2​SO4​ , ΦR​=0.54 ). 8. Calculation: Calculate the quantum yield of the sample ( ΦS​ ) using the following self-validating equation :

ΦS​=ΦR​×(IR​IS​​)×(AS​AR​​)×(nR2​nS2​​)

Where I is the integrated fluorescence intensity (area under the emission curve), A is the absorbance at λex​ , and n is the refractive index of the solvent.

Workflow Prep Sample Preparation (OD ≤ 0.05 to prevent inner-filter) Abs UV-Vis Absorption Determine λ_max Prep->Abs Exc Excitation Spectrum Validate against Absorption Abs->Exc Emi Corrected Emission Scan Integrate Area (I_S) Exc->Emi QY Quantum Yield Calculation Relative to Standard (Φ_R) Emi->QY

Self-validating experimental workflow for fluorescence quantum yield determination.

Conclusion

The fluorescence emission spectra of 1,3-dimethyl-2,4(1H,3H)-pteridinedione derivatives offer a rich landscape of photophysical phenomena. From the dual-emission profiles driven by excited-state tautomerization to the massive Stokes shifts observed in complex marine derivatives, these molecules are highly versatile. By adhering to strict, self-validating spectroscopic protocols, researchers can accurately harness their properties for advanced biosensing, DNA-intercalation studies, and the development of novel phototherapeutics.

References

  • Physical Properties of 1,3-Dimethyllumazine Derivatives. ResearchGate. Available at:[Link]

  • Lumazine peptides from the marine-derived fungus Aspergillus terreus. SciSpace. Available at:[Link]

  • Photophysical Properties of Lumazine in Micellar Media. Asian Journal of Chemistry. Available at:[Link]

  • and Bis-Alkylated Lumazine Sensitizers: Synthetic, Molecular Orbital Theory, Nucleophilic Index, and Photochemical Studies. National Science Foundation (NSF). Available at:[Link]

  • Comparison of the fluorescence emission spectra of lumazine (2)... ResearchGate. Available at:[Link]

  • Tedaniophorbasins A and B—Novel Fluorescent Pteridine Alkaloids Incorporating a Thiomorpholine from the Sponge Tedaniophorbas ceratosis. MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis Protocol for 1,3-Dimethyl-2,4(1H,3H)-pteridinedione

Introduction & Mechanistic Rationale Pteridines, specifically lumazine derivatives (2,4(1H,3H)-pteridinediones), are privileged scaffolds widely utilized in medicinal chemistry, photochemistry, and 1[1]. The synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pteridines, specifically lumazine derivatives (2,4(1H,3H)-pteridinediones), are privileged scaffolds widely utilized in medicinal chemistry, photochemistry, and 1[1]. The synthesis of 1,3-dimethyl-2,4(1H,3H)-pteridinedione (commonly known as 1,3-dimethyllumazine) is classically achieved via the Isay condensation, which entails the cyclocondensation of a 5,6-diaminouracil derivative with a 1,2-dicarbonyl compound[2].

Employing 5,6-diamino-1,3-dimethyluracil as the precursor provides distinct synthetic advantages over unsubstituted 5,6-diaminouracil. The presence of N-methyl groups significantly 3 in both organic solvents and aqueous-organic mixtures[3]. This solubility advantage leads to more homogeneous reaction conditions, faster kinetics, and ultimately higher yields[4]. Furthermore, the methyl groups influence the electronic properties of the pyrimidine ring, subtly increasing the nucleophilicity of the adjacent amino groups[5].

Reaction Causality and Experimental Design

The Isay reaction logic follows a double nucleophilic addition-elimination sequence:

  • The Nucleophile : The 5-amino and 6-amino groups of 5,6-diamino-1,3-dimethyluracil.

  • The Electrophile : Glyoxal (ethanedial).

Experimental Design Choices:

  • Electrophile Source : Anhydrous monomeric glyoxal is highly unstable and prone to rapid polymerization. Therefore, it is typically introduced either as a 40% aqueous solution or as a 2[2]. The bisulfite adduct is often preferred as it ensures a controlled, slow release of the reactive dicarbonyl species, minimizing side reactions such as the formation of polymeric tars.

  • Temperature Control : The reaction is strictly maintained between 70 °C and 80 °C[2]. Exceeding 90 °C risks inducing a Cannizzaro-type disproportionation of glyoxal into glycolic acid, which drastically reduces the available electrophile and diminishes the final yield.

Data Presentation: Yield Comparison

The structural modifications on the uracil precursor have a direct, quantifiable impact on the efficiency of the pteridine synthesis.

PrecursorDicarbonyl ReagentProductTypical Yield (%)Solubility Advantage
5,6-DiaminouracilGlyoxalLumazine50 - 65%Low
5,6-Diamino-1,3-dimethyluracilGlyoxal1,3-Dimethyllumazine75 - 85%[2]High[3]
5,6-Diamino-1,3-dimethyluracilHexane-3,4-dione6,7-Diethyl-1,3-dimethyllumazine70 - 80%High

Experimental Protocol: Step-by-Step Methodology

This protocol outlines a self-validating workflow for the synthesis of 1,3-dimethyllumazine.

Materials & Reagents:

  • 5,6-Diamino-1,3-dimethyluracil (Free base or hydrochloride salt)

  • Glyoxal (40% w/w in water) or Glyoxal-sodium bisulfite adduct

  • Deionized water and absolute ethanol

  • Sodium acetate (Required only if using the hydrochloride salt of the uracil precursor)

Step-by-Step Procedure:

  • Precursor Dissolution : Suspend 5,6-diamino-1,3-dimethyluracil (10.0 mmol, ~1.70 g) in 25 mL of deionized water (or a 1:1 ethanol/water mixture for enhanced solubility). Note: If the hydrochloride salt is used, add an equimolar amount of sodium acetate (10.0 mmol) to buffer the solution and liberate the free base.

  • Thermal Activation : Warm the suspension to 70 °C under continuous magnetic stirring. The mixture will transition into a pale, nearly clear solution as the precursor fully dissolves.

  • Electrophile Addition : Dropwise over 5 minutes, add a solution of glyoxal (40% aq., 12.0 mmol, ~1.4 mL) or the glyoxal-sodium bisulfite addition product (12.0 mmol) dissolved in 10 mL of water[2].

  • Condensation Phase : Maintain the reaction temperature at 70–80 °C for 30 to 45 minutes[2]. Self-Validation Cue: The reaction mixture will progressively darken to a pale amber color. As the highly crystalline 1,3-dimethyllumazine forms, a precipitate will begin to emerge from the hot solution.

  • Cooling and Crystallization : Remove the heat source and allow the reaction mixture to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 1 hour to drive the crystallization to completion.

  • Isolation : Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) followed by cold ethanol (10 mL). This removes unreacted glyoxal and highly soluble reaction byproducts.

  • Drying and Analytical Validation : Dry the product in a vacuum oven at 60 °C overnight. The product is obtained as a yellow-to-off-white crystalline solid. Validate the structural integrity via LC-MS (Expected m/z [M+H]+ = 193.1) and 6 (D2O or DMSO-d6, confirming the presence of pyrazine ring protons as singlets at ~8.6 ppm)[6].

Visualizations

Workflow A 5,6-Diamino-1,3- dimethyluracil C Isay Condensation (70-80 °C, 30-45 min) A->C B Glyoxal (40% aq) or Bisulfite Adduct B->C D Cooling & Ice Bath (0-5 °C, 1 hr) C->D E Vacuum Filtration & Cold Wash D->E F 1,3-Dimethyllumazine (Yield: 75-85%) E->F

Workflow for the synthesis of 1,3-dimethyllumazine via Isay condensation.

Mechanism N1 5,6-Diamino-1,3-dimethyluracil (Bis-Nucleophile) N3 Mono-imine Intermediate (Schiff Base Formation) N1->N3 Nucleophilic Attack (-H2O) N2 Glyoxal (Bis-Electrophile) N2->N3 Nucleophilic Attack (-H2O) N4 Intramolecular Cyclization (Di-imine Formation) N3->N4 Ring Closure (-H2O) N5 1,3-Dimethyl-2,4(1H,3H)-pteridinedione (Aromatized Pyrazine Ring) N4->N5 Thermodynamic Stabilization

Mechanistic pathway of the double nucleophilic addition-elimination sequence.

References

  • Product Class 21: Pteridines and Related Structures. Thieme Connect. Available at:[Link]

  • 1,3-Dimethyllumazine Derivatives from Limnatis nilotica. Journal of Natural Products. Available at:[Link]

  • Electrochemical Evidence for Hemilabile Coordination of 1,3-Dimethyllumazine to [1,1′-Bis(diorganophosphino)ferrocene]copper(I). Organometallics. Available at: [Link]

Sources

Application

HPLC method development for 1,3-dimethyl-2,4(1H,3H)-pteridinedione quantification

Application Note: HPLC Method Development and Validation for the Quantification of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione Executive Summary 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, commonly known as 1,3-dimethyllumazine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantification of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione

Executive Summary

1,3-Dimethyl-2,4(1H,3H)-pteridinedione, commonly known as 1,3-dimethyllumazine, is a highly conjugated heterocyclic compound. It serves as a critical structural motif in various biologically active marine natural products, including lumazine peptides isolated from parasitic leeches (Limnatis nilotica)[1], marine-derived fungi (Penicillium sp. and Aspergillus terreus)[2][3], and marine sponges[4]. Accurate quantification of this moiety is essential for natural product isolation, synthetic quality control, and pharmacokinetic profiling. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed for the precise quantification of 1,3-dimethyllumazine, emphasizing the physicochemical causality behind every chromatographic parameter.

Physicochemical Rationale & Method Strategy (The "Why")

Method development cannot rely on trial and error; it must be driven by the analyte’s intrinsic molecular properties.

  • Stationary Phase Selection: 1,3-dimethyllumazine features a planar, electron-deficient pteridine-2,4-dione core with methyl substitutions at the N1 and N3 positions. While the molecule possesses a significant polar surface area due to its nitrogen heteroatoms, the methyl groups impart localized hydrophobicity. An end-capped, high-density C18 (octadecylsilane) column is selected to maximize hydrophobic retention while preventing secondary interactions (peak tailing) caused by unreacted silanols on the silica matrix.

  • Mobile Phase Chemistry: The pyrazine nitrogens (N5, N8) of the lumazine core have extremely low pKa values (< 1.0), meaning the molecule remains largely neutral under standard acidic HPLC conditions. However, we employ 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) as the aqueous mobile phase[1][4]. The causality here is twofold: First, TFA acts as a potent ion-pairing agent and silanol-suppressor, ensuring sharp, symmetrical peaks. Second, biological extracts containing 1,3-dimethyllumazine often co-elute with amino acid conjugates (e.g., methionine sulfoxide derivatives)[2]. TFA ensures these co-analytes are fully protonated, stabilizing their retention times and preventing chromatographic ghosting.

  • Detection Wavelength Optimization: The conjugated π-system of the pteridinedione ring exhibits two distinct UV absorption bands corresponding to π→π* and n→π* transitions. The primary absorption maximum occurs at 249–250 nm, with a secondary, broader maximum at 334–337 nm[1][2]. Monitoring at 250 nm maximizes sensitivity for trace quantification (LOD/LOQ), while the 337 nm channel acts as a qualifying wavelength, offering high specificity since most biological matrix components do not absorb strongly in the near-UV range.

HPLC_Logic A Analyte: 1,3-Dimethyllumazine (Planar, Aromatic, Polar Surface) B Stationary Phase: End-capped C18 (Maximizes Hydrophobic Retention) A->B C Mobile Phase: 0.1% aqueous TFA / MeCN (Suppresses Silanol Ionization) B->C D Detection: PDA at 250 nm & 337 nm (Balances Sensitivity and Specificity) C->D

Figure 1. Logical progression of chromatographic parameter selection based on physicochemical properties.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It employs a strict System Suitability Test (SST) as a gatekeeper; if the system fails to meet predefined efficiency metrics, the analytical run is automatically aborted, preventing the generation of compromised data.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Reversed-phase C18 (250 mm × 4.6 mm, 5 µm, 100 Å)
Mobile Phase A 0.1% (v/v) TFA in Ultrapure Water (18.2 MΩ·cm)
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Minimizes backpressure and stabilizes retention)
Injection Volume 10 µL
Detection Photodiode Array (PDA): Primary 250 nm, Secondary 337 nm

Table 2: Gradient Elution Profile Note: A linear gradient of MeCN is utilized to elute strongly retained hydrophobic matrix components after the lumazine peak (eluting at ~20-22 min)[1].

Time (min)% Mobile Phase A% Mobile Phase BElution Curve
0.0955Initial Equilibrium
5.0955Isocratic Hold (Focuses analyte band)
25.04060Linear Gradient (Analyte Elution)
30.0595Column Wash (Removes lipophilic matrix)
35.0955Re-equilibration
45.0955End of Run
Step-by-Step Execution Workflow
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (Phase A) and 1000 mL of acetonitrile (Phase B). Sonicate for 15 minutes and filter through a 0.22 µm PTFE membrane. Causality: Removing dissolved gases prevents micro-bubbles in the pump head and baseline drift at 250 nm.

  • Standard Preparation: Dissolve 1,3-dimethyllumazine reference standard in a minimal volume of DMSO (due to limited aqueous solubility), then dilute to a 1.0 mg/mL stock solution using Mobile Phase A. Prepare working standards (1–100 µg/mL) via serial dilution.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard five times consecutively. The system must pass the SST criteria (Table 3) before proceeding.

  • Sample Analysis with Bracketing: Inject samples. To self-validate against instrument drift, inject a mid-level Quality Control (QC) standard every 10 sample injections. If the QC standard drifts by > 2.0%, the preceding 10 samples must be re-analyzed.

Validation_Workflow SST 1. System Suitability Test (SST) Inject 5 replicates of Standard Check RSD < 2.0% & Tailing < 1.5? SST->Check Fail Troubleshoot System (Check column/purge lines) Check->Fail No Pass 2. Run Calibration Curve (5 concentration levels) Check->Pass Yes Fail->SST QC 3. Inject QC Samples & Unknowns (Bracket with standards) Pass->QC

Figure 2. Self-validating sequence for routine HPLC quantification, ensuring system integrity.

Method Validation Framework (ICH Q2(R1))

To ensure regulatory compliance and analytical trustworthiness, the method must be validated against International Council for Harmonisation (ICH) guidelines.

Table 3: System Suitability and Validation Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time ( tR​ ) ~20.0 - 22.5 minConfirms stable hydrophobic interaction and accurate gradient delivery[1].
Tailing Factor ( Tf​ ) ≤ 1.5Verifies that TFA has successfully suppressed secondary silanol interactions.
Theoretical Plates ( N ) > 5000Ensures the column bed is intact and provides adequate resolving power.
Linearity ( R2 ) ≥ 0.999 (1 - 100 µg/mL)Guarantees accurate quantification across the expected biological concentration range.
Precision (% RSD) ≤ 2.0% (n=6 injections)Confirms autosampler repeatability and integration consistency.

References

  • 1,3-Dimethyllumazine Derivatives from Limnatis nilotica | Journal of Natural Products - ACS Public
  • Penilumamide, a novel lumazine peptide isolated from the marine-derived fungus, Penicillium sp. CNL-338 - PMC - NIH -
  • Lumazine Peptides from the Marine-Derived Fungus Aspergillus terreus - MDPI -
  • Tedaniophorbasins A and B—Novel Fluorescent Pteridine Alkaloids Incorporating a Thiomorpholine from the Sponge Tedaniophorbas cer

Sources

Method

Application Notes and Protocols for In Vitro Assays Involving 1,3-dimethyl-2,4(1H,3H)-pteridinedione (Theophylline)

Prepared for: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Multifaceted In Vitro Pharmacology of Theophylline 1,3-dimethyl-2,4(1H,3H)-pteridinedione, more commonly known as The...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Multifaceted In Vitro Pharmacology of Theophylline

1,3-dimethyl-2,4(1H,3H)-pteridinedione, more commonly known as Theophylline, is a methylxanthine compound with a long history of therapeutic use, primarily in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy stems from a complex and multifaceted mechanism of action that extends beyond simple bronchodilation. At the molecular level, Theophylline is recognized as a non-selective phosphodiesterase (PDE) inhibitor and an antagonist of adenosine receptors.[2] More recent investigations have illuminated its significant anti-inflammatory and immunomodulatory properties, which may be linked to the activation of histone deacetylases (HDACs) and modulation of inflammatory gene expression.[1][3]

These application notes provide a comprehensive guide for the in vitro characterization of 1,3-dimethyl-2,4(1H,3H)-pteridinedione (Theophylline) and its analogs. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to dissect the compound's activity across its primary molecular targets. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating high-quality, reliable data.

Primary Mechanisms of Action & Associated In Vitro Assays

Theophylline's biological effects are primarily attributed to three key mechanisms, each of which can be investigated using specific in vitro assays:

  • Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits various PDE isoenzymes, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] This is a cornerstone of its bronchodilatory and anti-inflammatory effects.

  • Adenosine Receptor Antagonism: Theophylline acts as a competitive antagonist at A1 and A2 adenosine receptors, thereby blocking the effects of endogenous adenosine.[2][6] This contributes to its stimulant and bronchodilator properties.

  • Anti-inflammatory Activity: At lower concentrations, Theophylline exhibits anti-inflammatory effects, which may be independent of PDE inhibition and adenosine receptor antagonism.[1][7] One proposed mechanism is the activation of histone deacetylase-2 (HDAC2), which can suppress the expression of inflammatory genes.[3]

The following sections provide detailed protocols to quantitatively assess each of these activities.

Protocol 1: Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the half-maximal inhibitory concentration (IC50) of Theophylline against a specific PDE isoform (e.g., PDE4 or PDE5).

Principle of the Assay

The assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP) and the unlabeled cyclic nucleotide substrate for the active site of the PDE enzyme. When the fluorescent substrate is bound to the larger PDE enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When the enzyme hydrolyzes the substrate, the resulting smaller fluorescent mononucleotide tumbles more rapidly, leading to a decrease in polarization. An inhibitor like Theophylline will prevent the hydrolysis of the fluorescent substrate, thus maintaining a high polarization signal.

Materials and Reagents
  • Recombinant human PDE enzyme (e.g., PDE4D or PDE5A1)

  • Fluorescently labeled substrate (e.g., FAM-cGMP or FAM-cAMP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • 1,3-dimethyl-2,4(1H,3H)-pteridinedione (Theophylline)

  • Positive control inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5)

  • Dimethyl sulfoxide (DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 535 nm)

Experimental Workflow

PDE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagent_prep Prepare serial dilutions of Theophylline and positive control in DMSO add_inhibitor Add Theophylline/ controls to plate reagent_prep->add_inhibitor enzyme_prep Dilute PDE enzyme in assay buffer substrate_prep Dilute FAM-cAMP/cGMP in assay buffer add_enzyme Add diluted PDE enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate for 15 min at room temperature add_enzyme->pre_incubate add_substrate Initiate reaction by adding FAM-cAMP/cGMP pre_incubate->add_substrate incubate Incubate for 60 min at 37°C add_substrate->incubate read_plate Read fluorescence polarization (mP) incubate->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data Radioligand_Binding_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_filtration Termination & Filtration cluster_detection Detection & Analysis compound_prep Prepare serial dilutions of Theophylline add_reagents Add buffer, membranes, radioligand, and Theophylline/controls compound_prep->add_reagents membrane_prep Thaw and dilute receptor membranes radioligand_prep Prepare radioligand solution incubate Incubate for 90 min at room temperature to reach equilibrium add_reagents->incubate filter_plate Rapidly filter plate contents through GF/C filter plate incubate->filter_plate wash_filters Wash filters with ice-cold buffer filter_plate->wash_filters dry_plate Dry the filter plate wash_filters->dry_plate add_scintillant Add scintillation cocktail dry_plate->add_scintillant count_cpm Measure radioactivity (CPM) in a scintillation counter add_scintillant->count_cpm analyze_data Calculate specific binding and determine Ki count_cpm->analyze_data

Caption: Workflow of a typical radioligand binding assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to the desired final concentration (typically 5-50 µg of protein per well). [8] * Prepare serial dilutions of Theophylline in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration approximately equal to its dissociation constant (Kd).

  • Assay Setup (in a 96-well plate):

    • Total Binding wells: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding wells: Add the non-specific binding control, radioligand, and cell membranes.

    • Test Compound wells: Add the serially diluted Theophylline, radioligand, and cell membranes.

    • The final assay volume is typically 100-250 µL. Perform all determinations in triplicate. [8]3. Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium. [8]4. Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-treated glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. [8]5. Detection: Dry the filter plate completely. Add scintillation cocktail to each well and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine IC50: Plot the percentage of specific binding against the logarithm of the Theophylline concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) (where [L] is the concentration of the radioligand and Kd is its dissociation constant).

Expected Data

Theophylline generally shows a higher affinity for A1 over A2A adenosine receptors. [2]

Receptor Subtype Theophylline Ki (µM) Radioligand Example Radioligand Kd (nM)
Adenosine A1 ~10-20 [³H]-DPCPX ~1-3 [9]

| Adenosine A2A | ~50-100 | [³H]-CGS 21680 | ~17-58 [8] |

Note: Ki values can vary based on tissue source, radioligand used, and assay conditions.

Protocol 3: In Vitro Anti-Inflammatory Assay (Cytokine Release)

This protocol measures the effect of Theophylline on the release of pro-inflammatory cytokines (e.g., TNF-α) from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Principle of the Assay

PBMCs, which include monocytes and lymphocytes, are key players in the inflammatory response. When stimulated with LPS (an endotoxin from gram-negative bacteria), monocytes produce and release pro-inflammatory cytokines like TNF-α. This assay quantifies the ability of Theophylline to inhibit this cytokine release, providing a measure of its in vitro anti-inflammatory activity. Cytokine levels in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials and Reagents
  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 1,3-dimethyl-2,4(1H,3H)-pteridinedione (Theophylline)

  • Human TNF-α ELISA kit

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Experimental Workflow

Cytokine_Release_Workflow cluster_prep Cell & Reagent Prep cluster_treatment Cell Treatment cluster_detection Detection & Analysis pbmc_isolation Isolate PBMCs from whole blood using Ficoll-Paque cell_plating Plate PBMCs in 96-well plate pbmc_isolation->cell_plating add_theophylline Add Theophylline to cells and pre-incubate for 1 hour cell_plating->add_theophylline compound_prep Prepare Theophylline dilutions add_lps Stimulate cells with LPS (e.g., 100 ng/mL) add_theophylline->add_lps incubate Incubate for 18-24 hours at 37°C, 5% CO2 add_lps->incubate collect_supernatant Centrifuge plate and collect supernatant incubate->collect_supernatant perform_elisa Measure TNF-α levels in supernatant using ELISA kit collect_supernatant->perform_elisa analyze_data Calculate % inhibition of TNF-α release and determine IC50 perform_elisa->analyze_data

Caption: Workflow for measuring cytokine release from PBMCs.

Step-by-Step Protocol
  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Plating: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Plate the cells in a 96-well culture plate at a density of 2 x 10⁵ cells per well.

  • Compound Treatment: Prepare serial dilutions of Theophylline in culture medium. Add the diluted Theophylline to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Cell Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate cytokine production. Include unstimulated (no LPS) and vehicle (DMSO + LPS) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each Theophylline concentration compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Theophylline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways Overview

Theophylline's primary mechanisms of action converge on critical intracellular signaling pathways. Its inhibition of phosphodiesterases (PDEs) leads to an accumulation of cyclic nucleotides (cAMP and cGMP), which in turn activate downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG). Concurrently, its antagonism of adenosine receptors prevents the G-protein coupled signaling cascades initiated by adenosine.

Signaling_Pathways cluster_adenosine Adenosine Receptor Pathway cluster_pde Cyclic Nucleotide Pathway Theophylline Theophylline (1,3-dimethyl-2,4(1H,3H)-pteridinedione) A1_A3_Receptor A1/A3 Receptors Theophylline->A1_A3_Receptor Antagonizes A2A_A2B_Receptor A2A/A2B Receptors Theophylline->A2A_A2B_Receptor Antagonizes PDE Phosphodiesterases (PDEs) Theophylline->PDE Inhibits Adenosine Adenosine Adenosine->A1_A3_Receptor Activates Adenosine->A2A_A2B_Receptor Activates Gi Gi/o Protein A1_A3_Receptor->Gi Couples to Gs Gs Protein A2A_A2B_Receptor->Gs Couples to AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates ATP_GTP ATP / GTP ATP_GTP->AC cAMP_cGMP cAMP / cGMP AC->cAMP_cGMP Produces cAMP_cGMP->PDE Hydrolyzed by PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Activates Cellular_Response Cellular Responses (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA_PKG->Cellular_Response

Caption: Key signaling pathways modulated by Theophylline.

References

  • BenchChem. (2025). Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for PDE5-IN-11 In Vitro Assay. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro PDE5 Inhibition Assays of Chloropretadalafil Analogs. BenchChem.
  • Barnes, P. J. (2010). Theophylline. MDPI. [Link]

  • Belardinelli, L., et al. (n.d.). Differential antagonism of cardiac actions of adenosine by theophylline. European Journal of Pharmacology.
  • Cosma, S., et al. (2015). Theophylline action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach. PMC. [Link]

  • Ito, K., et al. (2002). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. PNAS. [Link]

  • Keeling, J. E., & Belvisi, M. G. (1995). Theophylline and phosphodiesterase inhibitors. ERS Publications. [Link]

  • O'Neill, C. D. (2019, January 17). Theophylline as a systemic anti-inflammatory agent: the need for its revival as a possible adjunctive treatment for “inflammaging”. OAText. [Link]

  • Park, S. J., et al. (2001). Effect of theophylline and specific phosphodiesterase IV inhibition on proliferation and apoptosis of progenitor cells in bronchial asthma. PMC. [Link]

  • Spicuzza, L., & Polosa, R. (2002). Anti-inflammatory effects of theophylline and selective phosphodiesterase inhibitors. Thorax.
  • Stanley, W. C., et al. (2024, July 14). Computational and in vitro binding studies of theophylline against phosphodiesterases functioning in sperm in presence and absence of pentoxifylline. PubMed. [Link]

  • Van der Wenden, E. M., et al. (1996). Partial agonism of theophylline-7-riboside on adenosine receptors. PubMed. [Link]

  • Viel, J. J., et al. (2008). Antagonism of adenosine receptors by caffeine and caffeine metabolites in equine forebrain tissues. AVMA Journals. [Link]

Sources

Application

Application Note: Synthesis and Characterization of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione Transition Metal Complexes

Executive Summary & Biochemical Significance 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, universally referred to in organometallic literature as 1,3-dimethyllumazine (DML) , is a critical structural model for pterin and flav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Significance

1,3-Dimethyl-2,4(1H,3H)-pteridinedione, universally referred to in organometallic literature as 1,3-dimethyllumazine (DML) , is a critical structural model for pterin and flavin cofactors found in biological electron transfer systems[1]. Understanding the metal coordination potential of substituted pteridine heterocycles is essential for elucidating the in vivo functions of metalloenzymes, such as those relying on molybdenum or tungstopterin cofactors[2].

This application note provides a comprehensive, field-proven guide to synthesizing and validating DML transition metal complexes. By contrasting the coordination behavior of soft metal centers (e.g., Cu(I)) with hard metal centers (e.g., W(VI)), this guide establishes a predictive framework for designing hemilabile catalysts and biomimetic models.

Mechanistic Framework: The O(4)/N(5) Chelation Dichotomy

The α -iminoketo moiety of the DML ligand presents an asymmetric bidentate coordination pocket comprising the O(4) carbonyl oxygen and the N(5) pyrazine nitrogen. The success of any synthetic protocol depends on understanding how Pearson’s Hard Soft Acid Base (HSAB) theory dictates this interaction:

  • Soft Metal Centers (e.g., Cu(I), Re(I)): Soft metals exhibit a pronounced affinity for the softer N(5) pyrazine nitrogen. This results in a highly asymmetric, five-membered chelate ring characterized by strong N(5) bonding and comparatively weak, elongated O(4) coordination[1]. This weak O(4) interaction is the structural basis for hemilability —allowing the ligand to dynamically "open" and "close," which is a highly sought-after property for catalytic substrate binding.

  • Hard Metal Centers (e.g., W(VI), Co(II)): Hard metals bind preferentially to the harder O(4) carbonyl oxygen, resulting in a tighter M–O bond and a weaker M–N(5) interaction[2].

DML_Coordination cluster_metals Metal Selection & Coordination Pathway Ligand 1,3-Dimethyllumazine (DML Ligand) HardMetal Hard Metal Centers (e.g., W(VI), Co(II)) Ligand->HardMetal SoftMetal Soft Metal Centers (e.g., Cu(I), Re(I)) Ligand->SoftMetal O4_Bind Strong O(4) / Weak N(5) Chelation HardMetal->O4_Bind N5_Bind Strong N(5) / Weak O(4) Chelation SoftMetal->N5_Bind Characterization Complex Isolation & Spectroscopic Validation O4_Bind->Characterization N5_Bind->Characterization

Fig 1. Pathway of DML coordination dictated by metal hardness and HSAB principles.

Pre-Experimental Design & Causality

To ensure a self-validating and reproducible workflow, the following parameters must be strictly controlled:

  • Solvent Selection: Coordination of DML is easily outcompeted by strongly coordinating solvents (e.g., acetonitrile, DMSO). Reactions must be performed in non-coordinating or weakly coordinating solvents like anhydrous dichloromethane (CH 2​ Cl 2​ ) or tetrahydrofuran (THF) to force the O(4)/N(5) chelation.

  • Atmospheric Control: When synthesizing low-valent complexes (e.g., Cu(I) or W(V)), rigorous Schlenk techniques are mandatory. Trace oxygen will irreversibly oxidize the metal center (e.g., Cu(I) Cu(II)), fundamentally altering its HSAB hardness and destroying the intended hemilabile architecture[1].

Validated Experimental Methodologies

Protocol A: Synthesis of a Hemilabile Soft-Metal Complex

Target: [1,1′-Bis(diphenylphosphino)ferrocene]copper(I)(1,3-dimethyllumazine) tetrafluoroborate, [Cu(dppf)(DML)]BF 4​ [1].

Step-by-Step Methodology:

  • Preparation of Precursor: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.50 mmol of [Cu(CH 3​ CN) 4​ ]BF 4​ and 0.50 mmol of 1,1′-bis(diphenylphosphino)ferrocene (dppf) in 15 mL of anhydrous CH 2​ Cl 2​ .

  • Precursor Maturation: Stir the mixture at room temperature for 2 hours to ensure complete formation of the [Cu(dppf)] + intermediate.

  • Ligand Addition: Add 0.50 mmol of solid 1,3-dimethyllumazine (DML) to the reaction mixture in a single portion against a positive counter-flow of argon.

  • Reaction Monitoring: Stir the solution for an additional 4 hours.

    • Validation Checkpoint 1: Observe the color of the solution. A successful coordination of DML to the Cu(I) center is visually indicated by a distinct color shift from pale yellow to deep red[1]. If the solution turns green or blue, Cu(II) oxidation has occurred; abort the synthesis.

  • Precipitation: Reduce the solvent volume to approximately 3 mL under vacuum. Slowly layer 15 mL of anhydrous diethyl ether over the concentrated solution to induce crystallization.

  • Isolation: Filter the resulting dark red microcrystals under argon, wash with cold diethyl ether (2 × 5 mL), and dry thoroughly in vacuo.

Protocol B: Synthesis of a Rigid Hard-Metal Complex

Target: Dioxotungsten(VI) 1,3-dimethyllumazine, [W(O) 2​ Cl 2​ (DML)][2].

Step-by-Step Methodology:

  • Preparation of Precursor: Under an inert atmosphere, dissolve 0.50 mmol of W(O) 2​ Cl 2​ in 20 mL of anhydrous THF.

  • Ligand Addition: Add 0.50 mmol of DML to the stirring solution.

  • Reaction & Precipitation: Stir the mixture at room temperature for 12 hours. Unlike the highly soluble Cu(I) complex, the neutral W(VI) complex will gradually precipitate from the THF solution as a colorless to pale-white solid.

    • Validation Checkpoint 2: Extract a small aliquot of the suspension and perform an ATR-IR scan. The presence of strong W=O stretches (typically around 900–950 cm −1 ) alongside shifted lumazine carbonyl stretches confirms the structural integrity of the complex[2].

  • Isolation: Collect the precipitate via vacuum filtration, wash with minimal cold THF, and dry under vacuum.

Analytical Signatures & Data Interpretation

Because DML coordination can be asymmetric, spectroscopic validation is critical to confirm the binding mode. The table below summarizes the expected quantitative shifts based on the metal's hardness.

Analytical ParameterFree 1,3-Dimethyllumazine[Cu(dppf)(DML)]BF 4​ (Soft Metal)[W(O) 2​ Cl 2​ (DML)] (Hard Metal)
Primary Binding Site N/AN(5) (Strong M–N bond)O(4) (Strong M–O bond)
Secondary Binding Site N/AO(4) (Hemilabile/Weak)N(5) (Weak)
Visual Indicator Pale YellowDeep RedColorless / Pale White
IR ν (C=O) Shift ~1710 cm −1 , 1680 cm −1 Minimal shift (due to weak O4 interaction)Significant shift to lower wavenumbers
1 H NMR (Pyrazine H-6, H-7) ~8.5 ppm, 8.6 ppmPronounced downfield shiftModerate downfield shift
Electrochemical Behavior Irreversible reductionTwo-step reversible reduction (due to hemilability)Partially reversible reduction

Data synthesized from established organometallic characterizations of DML complexes[2],[1].

References

  • Jana, R., Sarkar, B., Strobel, S., Mobin, S. M., Kaim, W., & Fiedler, J. (2014). Electrochemical Evidence for Hemilabile Coordination of 1,3-Dimethyllumazine to[1,1′-Bis(diorganophosphino)ferrocene]copper(I). Organometallics, 33(18), 4784-4791.[Link]

  • Hornung, F. M., & Kaim, W. (1994). Oxotungsten(V) and (VI) complexes of 1,3-dimethyllumazine as models for the tungstopterin cofactor. Journal of the Chemical Society, Faraday Transactions, 90, 2909-2914.[Link]

  • Perkinson, J., et al. / Burgmayer, S. J. N., et al. (1998). Synthesis and structural studies on metal nitrate complexes with 1,3-dimethyllumazine and 1,3,6,7-tetramethyllumazine. Inorganica Chimica Acta, 277(1), 103-110.[Link]

Sources

Method

Application Note: Incorporation of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione in Bio-Organic Semiconductors

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The convergence of organic electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The convergence of organic electronics and biological systems has created a critical need for biocompatible, high-performance semiconductors. Biologically inspired molecules, particularly flavin and lumazine derivatives, are emerging as highly stable redox centers for charge transduction [[1]]([Link]). This application note details the mechanistic rationale and experimental protocols for incorporating 1,3-dimethyl-2,4(1H,3H)-pteridinedione (commonly known as 1,3-dimethyllumazine) into n-type organic semiconductors. By leveraging its unique redox properties and locked tautomeric state, researchers can develop highly sensitive bioelectronic sensors and Organic Field-Effect Transistors (OFETs) tailored for high-throughput drug screening and real-time cellular monitoring .

Mechanistic Insights: Causality in Molecular Design

To understand why 1,3-dimethyllumazine is prioritized over unsubstituted lumazine in semiconductor design, one must examine the causality between molecular structure and solid-state optoelectronic behavior.

  • Tautomeric Locking & Energetic Disorder: Unsubstituted lumazines naturally exhibit multichromophoric behavior due to intramolecular proton transfer (tautomerism between lactam and lactim states) , . In a solid-state semiconductor film, this tautomerism creates severe energetic disorder. The varying dipole moments act as deep charge traps, neutralizing electron mobility. By methylating the N1 and N3 positions, the molecule is permanently locked into the thermodynamically stable diketo (lactam) configuration. This structural uniformity maximizes intermolecular π−π orbital overlap.

  • LUMO Regulation and Reversible Redox: The pteridinedione core is intrinsically electron-deficient. Electrochemical studies demonstrate that 1,3-dimethyllumazine undergoes highly reversible one-electron reduction to form a stable neutral radical complex, with the unpaired electron cleanly localized on the π∗ molecular orbital of the heterocycle . This deep Lowest Unoccupied Molecular Orbital (LUMO) facilitates efficient electron injection from standard electrodes, making it an ideal n-type material.

  • Functional Group Synergy: The N-methyl groups not only lock the geometry but also enhance solubility in organic solvents compared to non-methylated precursors . Furthermore, extending the π -conjugation of this core regulates the electronic structure, improves visible light capture, and stabilizes intermediates through robust redox cycles .

Experimental Protocols

Protocol 1: Synthesis & Purification of π -Extended 1,3-Dimethyllumazine

This protocol describes the synthesis of a conjugated derivative suitable for thin-film deposition.

Step 1: Regiospecific Condensation

  • Suspend 10.0 mmol of 5,6-diamino-1,3-dimethyluracil and 10.0 mmol of a conjugated α -diketone (e.g., phenanthrene-9,10-dione) in 50 mL of glacial acetic acid.

  • Reflux the mixture at 120 °C under an inert argon atmosphere for 4 hours.

  • Causality: The acidic environment catalyzes the double Schiff-base condensation. Using the N-methylated uracil precursor prevents the formation of asymmetric tautomeric mixtures, ensuring a single, regiospecific product.

Step 2: Isolation and Self-Validation

  • Cool the reaction mixture to room temperature and precipitate the crude product by adding 100 mL of ice-cold ethanol.

  • Filter the precipitate and wash sequentially with water, ethanol, and diethyl ether.

  • Self-Validating Step: Analyze the crude powder via 1H NMR spectroscopy ( CDCl3​ ). The successful formation of the locked lactam core is validated by the presence of two sharp, distinct singlet peaks integrating to 3 protons each (approx. δ 3.5–3.8 ppm) and the absolute absence of broad, exchangeable N-H protons.

Step 3: Temperature-Gradient Vacuum Sublimation (Critical)

  • Load the dried powder into a multi-zone vacuum sublimation tube.

  • Evacuate the system to <10−6 Torr.

  • Apply a temperature gradient (e.g., 150 °C to 250 °C) to sublime the material.

  • Causality: Organic semiconductors require >99.99% purity. Trace ionic impurities or unreacted precursors from the synthesis act as charge traps. Sublimation separates the target molecule from these impurities based on vapor pressure, yielding highly crystalline, semiconductor-grade material.

Protocol 2: Fabrication of a Bio-FET for Drug Screening

This protocol outlines the integration of the synthesized material into an Organic Field-Effect Transistor (OFET) designed for bio-sensing.

Step 1: Substrate Preparation & Surface Treatment

  • Clean heavily doped n-type Si substrates (acting as the gate) with a 300 nm thermally grown SiO2​ dielectric layer using sequential ultrasonication in acetone, isopropanol, and deionized water (10 minutes each).

  • Expose the substrates to O2​ plasma for 5 minutes to generate surface hydroxyl (-OH) groups.

  • Immerse the substrates in a 1% (v/v) solution of octadecyltrichlorosilane (OTS) in anhydrous toluene at 60 °C for 20 minutes.

  • Causality: OTS forms a self-assembled monolayer (SAM) that lowers the surface energy of the dielectric. This hydrophobic interface forces the 1,3-dimethyllumazine derivatives to adopt an "edge-on" molecular orientation during deposition, aligning the π−π stacking direction parallel to the charge transport channel, thereby maximizing electron mobility.

Step 2: Active Layer and Electrode Deposition

  • Transfer the treated substrates to a thermal evaporator.

  • Deposit a 40 nm thick layer of the sublimed 1,3-dimethyllumazine derivative at a rate of 0.1 Å/s under high vacuum ( 10−6 mbar).

  • Deposit 50 nm thick Gold (Au) source and drain electrodes through a shadow mask (Channel width/length ratio = 20).

  • Causality: While Au is a high-work-function metal, the deep LUMO level of the extended pteridinedione core allows for efficient electron injection, facilitating n-type transport without the need for highly reactive, low-work-function metals that degrade in biological environments.

Quantitative Characterization

Table 1: Comparative Optoelectronic and Structural Properties of Lumazine Derivatives

CompoundLUMO (eV)HOMO (eV)Reversible RedoxSolid-State TautomerismPrimary Application
Lumazine (Unsubstituted)-2.8-6.2PartialYes (Lactam/Lactim)Biological Cofactor
1,3-Dimethyllumazine-3.1-6.4Yes (Stable Radical)No (Locked Lactam)Precursor / Redox Center
π -Extended 1,3-Dimethyllumazine-3.8-5.9Yes (Highly Stable)No (Locked Lactam)n-Type OFET / Biosensor

Note: Values are representative approximations derived from quantum-chemical calculations and cyclic voltammetry of flavin/lumazine derivatives.

Mechanism of Charge Transfer and Device Integration

G A 1,3-dimethyl-2,4(1H,3H)-pteridinedione (1,3-Dimethyllumazine) B N-Methylation (Locks Lactam Configuration) A->B Structural Tuning C Pi-Conjugation Extension (Lowers LUMO Level) A->C Synthetic Modification D Stable Radical Anion Formation (Reversible Redox) B->D Prevents Tautomerization C->D Delocalizes Spin Density E n-Type Organic Semiconductor (Electron Transport) D->E Charge Injection F Bioelectronic Sensor / Drug Screening Platform E->F Device Integration

Figure 1: Mechanistic pathway from structural tuning of 1,3-dimethyllumazine to device integration.

References

  • [1] Novel Riboflavin-Inspired Conjugated Bio-Organic Semiconductors. MDPI Materials. URL: [Link]

  • [2] Electrochemical Evidence for Hemilabile Coordination of 1,3-Dimethyllumazine to [1,1′-Bis(diorganophosphino)ferrocene]copper(I). ACS Organometallics. URL:[Link]

  • [3] Functional Groups-Regulated Organic Semiconductors for Efficient Artificial Photosynthesis of Hydrogen Peroxide. Advanced Materials (PubMed). URL:[Link]

  • [4] Naturally Occurring Lumazines. Natural Product Reports (ResearchGate). URL:[Link]

  • [5] New Opportunities for Organic Semiconducting Polymers in Biomedical Applications. MDPI Polymers. URL:[Link]

Sources

Application

Advanced Catalytic Reduction Strategies for 1,3-Dimethyl-2,4(1H,3H)-pteridinedione

Mechanistic Causality in Lumazine Reduction 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, commonly known as 1,3-dimethyllumazine (DML), is a biochemically significant redox-active heterocycle. Belonging to the broader class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Causality in Lumazine Reduction

1,3-Dimethyl-2,4(1H,3H)-pteridinedione, commonly known as 1,3-dimethyllumazine (DML), is a biochemically significant redox-active heterocycle. Belonging to the broader class of pteridines, lumazines serve as critical structural models for flavins and molybdopterin cofactors[1]. The reduction of the pyrazine ring within the lumazine core is highly dependent on the electronic environment and the presence of coordinating metals.

Understanding the causality behind experimental choices is paramount. Reduction can proceed via one-electron transfer to yield a radical species (often stabilized by transition metals like Cu or Mo) or via multi-electron, proton-coupled catalytic hydrogenation to yield di- or tetrahydro-derivatives[2]. The asymmetry of the O4,N5 donor chelation in DML significantly influences its hemilabile behavior during reduction, often leading to irreversible charge transfer unless carefully stabilized by specific organometallic fragments[1].

Reduction Pathways and Workflow

The choice of reduction method dictates the final oxidation state and stability of the product. Below is the logical relationship between the oxidized state of DML and its reduced counterparts.

G DML 1,3-Dimethyllumazine (Oxidized State) Radical One-Electron Reduction (Radical Intermediate) DML->Radical Electrochemical (e.g., Cu-catalyzed) [1e- transfer] Tetrahydro Full Catalytic Hydrogenation (Tetrahydro-DML) DML->Tetrahydro H2, Pd/C or PtO2 [Multi-step PCET] Radical->Tetrahydro Further reduction & protonation

Figure 1: Divergent reduction pathways of 1,3-dimethyllumazine based on catalytic strategy.

Quantitative Data: Reduction Parameters

To establish a self-validating system, researchers must benchmark their experimental conditions against known electrochemical and catalytic parameters. The table below summarizes the reduction behavior of DML under different catalytic environments[1][2].

Substrate / ComplexReduction MethodIntermediate / ProductKey Parameter (Potential/Condition)Reversibility
Free 1,3-DimethyllumazineElectrochemical (CV)Radical AnionEp,c ≈ -1.2 V to -1.5 V (vs Fc/Fc+)Irreversible
[Cu(dippf)(DML)]+ElectrochemicalNeutral Radical ComplexE1/2 ≈ -1.1 V (vs Fc/Fc+)Partially Reversible
1,3-DimethyllumazineCatalytic HydrogenationTetrahydro-DMLH2 (1-3 atm), Pd/C (10%), 25°CN/A (Chemical)

Self-Validating Experimental Protocols

Protocol A: Controlled Electrochemical Reduction (Radical Generation)

This protocol details the generation of DML radicals using hemilabile coordination to a copper(I) center, which stabilizes the unpaired electron localized on the DML ligand[1].

Materials:

  • 1,3-Dimethyllumazine (DML)

  • [Cu(dippf)(CH3CN)2]BF4 (Precursor)

  • Dichloromethane (DCM), anhydrous and degassed

  • Tetrabutylammonium hexafluorophosphate (Bu4NPF6, 0.1 M) as supporting electrolyte

Step-by-Step Methodology:

  • Complexation: In a nitrogen-filled glovebox, dissolve 1.0 eq of DML and 1.0 eq of [Cu(dippf)(CH3CN)2]BF4 in 5 mL of anhydrous DCM. Stir for 2 hours at room temperature. A color shift from yellow to red indicates successful O4,N5 chelation[1].

  • Electrochemical Setup: Transfer the solution to a standard three-electrode cell equipped with a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode. Add 0.1 M Bu4NPF6.

  • Cyclic Voltammetry (Validation): Scan cathodically from 0.0 V to -1.5 V at a scan rate of 100 mV/s. Observe the first reduction wave (associated with the DML ligand). The occurrence of two voltammetric steps for the one-electron-reduction process confirms the two-species equilibrium caused by hemilabile coordination[1].

  • Bulk Electrolysis: Hold the potential 50 mV past the cathodic peak potential to accumulate the neutral radical complex for EPR or UV-Vis spectroelectrochemical analysis.

Protocol B: Full Catalytic Hydrogenation (Multi-Electron Reduction)

For complete reduction of the pyrazine ring to yield the tetrahydro derivative, heterogeneous catalysis is employed[2].

Materials:

  • 1,3-Dimethyllumazine (10 mmol)

  • 10% Palladium on Carbon (Pd/C) (5 mol% Pd)

  • Methanol (HPLC grade, 50 mL)

  • Hydrogen gas (High purity)

Step-by-Step Methodology:

  • Preparation: Suspend 1,3-dimethyllumazine in 50 mL of methanol in a thick-walled glass hydrogenation vessel.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. Causality note: The catalyst must be added under an inert argon blanket to prevent spontaneous ignition of methanol vapor.

  • Purging and Reaction: Seal the vessel and purge with argon three times, followed by hydrogen gas three times. Pressurize the vessel to 3 atm of H2.

  • Agitation: Stir vigorously at 25°C for 12-16 hours. Monitor the hydrogen uptake. The reduction of the pyrazine ring is proton-coupled and requires continuous agitation to overcome mass transfer limitations at the solid-liquid-gas interface.

  • Workup: Vent the hydrogen gas and purge with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to isolate the tetrahydro-1,3-dimethyllumazine.

References

  • Kaim, W., et al. "Electrochemical Evidence for Hemilabile Coordination of 1,3-Dimethyllumazine to [1,1′-Bis(diorganophosphino)ferrocene]copper(I)." Organometallics, American Chemical Society, 2014. URL:[Link]

  • Solovyev, N., et al. "Insights into Molecular Structure of Pterins Suitable for Biomedical Applications." International Journal of Molecular Sciences, MDPI, 2022. URL:[Link]

Sources

Method

standard operating procedure for handling 1,3-dimethyl-2,4(1H,3H)-pteridinedione in vitro

Application Note & Standard Operating Procedure: In Vitro Handling, Enzymatic Processing, and Photophysical Characterization of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione Target Audience: Researchers, Application Scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Procedure: In Vitro Handling, Enzymatic Processing, and Photophysical Characterization of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1,3-Dimethyl-2,4(1H,3H)-pteridinedione (Synonyms: 1,3-Dimethyllumazine; DML)[1][]

Introduction & Biological Relevance

1,3-Dimethyl-2,4(1H,3H)-pteridinedione (DML) is a highly versatile pteridine derivative. While lumazines are relatively rare in nature, DML and its derivatives have been isolated from marine fungi (e.g., Aspergillus flavipes)[3], marine sponges, and the freshwater leech Limnatis nilotica[4]. Pharmacologically, DML acts as a weak antagonist at A1 and A2 adenosine receptors[5].

In modern drug development and biochemical research, DML is primarily utilized in two advanced in vitro applications:

  • Biocatalysis & Biosynthesis: As a highly functionalized building block for Nonribosomal Peptide Synthetases (NRPS), specifically interacting with pterin-specific adenylation domains to form lumazine-containing peptides like penilumamide A[3][6].

  • Metallopharmacology & Photophysics: As a hemilabile bidentate ligand that coordinates soft transition metals (e.g., Copper) via its O4 and N5 atoms, creating redox-active complexes with unique spectroelectrochemical properties[7].

This guide provides field-proven, self-validating protocols for handling DML in both enzymatic and photophysical workflows, emphasizing the causality behind solvent selection, control measures, and reaction conditions.

Physicochemical Properties & Reagent Preparation

Proper handling of DML requires a strict understanding of its photophysical behavior. DML exhibits intrinsic fluorescence; however, this fluorescence is heavily dependent on the solvent environment.

Causality in Solvent Selection: When preparing stock solutions for photophysical or metal-coordination studies, aprotic solvents (e.g., Dichloromethane, DCM) must be prioritized[7]. Polar protic solvents like methanol engage in strong hydrogen bonding with the lumazine core. This interaction inhibits the Excited-State Intramolecular Proton Transfer (ESIPT) between the pyrazine and pyrrole-like rings, severely quenching the emission intensity[8].

Table 1: Physicochemical and Photophysical Parameters
ParameterValue / DescriptionAnalytical Relevance
CAS Number 13401-18-8[1]Compound verification and sourcing.
Metal Chelation Sites O4, N5 (Asymmetric)[7]Forms 5-membered chelate rings with soft metals (e.g., Cu(I)).
Fluorescence Quenching High in polar protic solvents[8]Dictates the use of aprotic solvents for optical assays.
Receptor Affinity Weak A1/A2 Adenosine Antagonist[5]Baseline metric for neuropharmacology control assays.

Standard Operating Procedures (SOPs)

Workflow A: In Vitro Enzymatic Assay for NRPS Adenylation

Context: DML-6-carboxylic acid serves as a substrate for the PlmA adenylation domain during the biosynthesis of penilumamides[3]. To validate the incorporation of this pterin-derived building block, an ATP-PPi exchange or malachite green phosphate detection assay is employed[6].

Step-by-Step Protocol:

  • Reagent Assembly: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, and 1 mM DML-6-carboxylic acid (or pterine-6-carboxylic acid as a commercial alternative)[3].

  • Enzyme Addition: Add 1–5 µM of purified recombinant PlmA enzyme to initiate the reaction.

  • Self-Validating Control (Critical): Run a parallel assay using a boiled enzyme control (heated at 95°C for 10 minutes)[3][6]. Causality: Pterin derivatives can occasionally undergo auto-oxidation or non-specific interactions that mimic ATP hydrolysis. Subtracting the boiled control baseline ensures that the measured absorbance at 600 nm (for malachite green) is exclusively due to PlmA-mediated adenylation[6].

  • Detection: Incubate at 25°C for 30 minutes, quench with the malachite green reagent, and read absorbance at 600 nm. Alternatively, analyze the DML-AMP intermediate via LC-MS (EIC traces = 517 m/z)[3].

NRPS_Pathway GTP GTP Precursor DML_CA 1,3-Dimethyllumazine- 6-carboxylic acid GTP->DML_CA plm Biosynthetic Enzymes PlmA PlmA (NRPS Adenylation Domain) + ATP DML_CA->PlmA Substrate Binding DML_AMP DML-AMP Intermediate PlmA->DML_AMP Adenylation (PPi release) Penilumamide Penilumamide A (Tripeptide) DML_AMP->Penilumamide PlmJ / PlmK Condensation

Figure 1: Biosynthetic processing of 1,3-dimethyllumazine by NRPS adenylation domains.

Workflow B: Photophysical Characterization and Cu(I) Metal Coordination

Context: DML forms hemilabile complexes with transition metals, which is highly relevant for understanding the in vivo functions of electron-transfer enzymes[7].

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize the copper precursor [Cu(dppf)(CH3CN)2]BF4 (where dppf = 1,1′-bis(diphenylphosphino)ferrocene) and dissolve it in anhydrous Dichloromethane (DCM)[7].

  • Ligand Addition: Add a stoichiometric equivalent of DML to the DCM solution at room temperature.

  • Self-Validation via Optical Shift: The coordination of DML to the Cu(I) center is self-validating. Causality: As the O4 and N5 atoms of DML displace the acetonitrile ligands, the solution will undergo an immediate and distinct color change from yellow to red [7].

  • NMR Verification: Extract an aliquot and analyze via 1H NMR in CDCl3. Successful O4, N5 chelation will force a downfield shift of the lumazine ring protons compared to the unbound DML standard[7].

  • Spectroelectrochemistry: Subject the [Cu(dppf)(DML)]BF4 complex to cyclic voltammetry to observe the reversible oxidation at the ferrocene units and reduction at the lumazine core[7].

Coordination_Workflow DML 1,3-Dimethyllumazine (Ligand) Reaction DCM Solvent Room Temp DML->Reaction Cu_Prec [Cu(dppf)(CH3CN)2]BF4 (Precursor) Cu_Prec->Reaction Complex [Cu(dppf)(DML)]BF4 (Red Complex) Reaction->Complex O4, N5 Chelation Analysis Spectroelectrochemistry & Fluorescence Complex->Analysis Characterization

Figure 2: Workflow for the hemilabile coordination of 1,3-dimethyllumazine to Copper(I).

Table 2: NRPS Adenylation Assay Components & Quality Control
ComponentFinal ConcentrationFunction & Causality
Tris-HCl (pH 7.5) 50 mMMaintains optimal pH for PlmA domain stability.
MgCl2 10 mMEssential cofactor for ATP binding and PPi cleavage.
ATP 5 mMEnergy source for substrate adenylation[3].
DML-6-carboxylic acid 1 mMTarget substrate for the specific adenylation domain[3].
Boiled PlmA (Control) 1–5 µMSubtracts background auto-oxidation/hydrolysis noise[6].

References

  • ChemWhat Database. "1,3-DIMETHYL-2,4(1H,3H)-PTERIDINEDIONE CAS 13401-18-8." ChemWhat. Available at: [Link]

  • Voerman, G., et al. "1,3-Dimethyllumazine derivatives from Limnatis nilotica." Journal of Natural Products, 2005. Available at:[Link]

  • Daly, J. W., et al. "Non-xanthine heterocycles: activity as antagonists of A1- and A2-adenosine receptors." PubMed / NIH, 1987. Available at:[Link]

  • Pfleiderer, W., et al. "Naturally Occurring Lumazines." Journal of Natural Products (ACS), 2019. Available at:[Link]

  • MDPI. "Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors." Molecules, 2022. Available at:[Link]

  • Kudo, Y., et al. "Biosynthesis of the fungal nonribosomal peptide penilumamide A and biochemical characterization of a pterin-specific adenylation domain." RSC Chemical Biology (PMC), 2023. Available at:[Link]

  • Kaim, W., et al. "Electrochemical Evidence for Hemilabile Coordination of 1,3-Dimethyllumazine to[1,1′-Bis(diorganophosphino)ferrocene]copper(I)." Organometallics (ACS), 2014. Available at:[Link]

  • bioRxiv. "Biosynthesis of the Fungal Nonribosomal Peptide Penilumamide A and Biochemical Characterization of a Pterin-Specific Adenylation Domain." bioRxiv, 2022. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 1,3-dimethyl-2,4(1H,3H)-pteridinedione (Theophylline)

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1,3-dimethyl-2,4(1H,3H)-pteridinedione, a compound widely kn...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1,3-dimethyl-2,4(1H,3H)-pteridinedione, a compound widely known as Theophylline.[1] This document provides a comprehensive overview of troubleshooting strategies, detailed experimental protocols, and foundational scientific principles to overcome solubility limitations in your research and development workflows.

Introduction: Understanding the Challenge

1,3-dimethyl-2,4(1H,3H)-pteridinedione, or Theophylline, is a methylxanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2] Despite its therapeutic importance, Theophylline is characterized by its limited solubility in water, which can pose significant challenges for formulation development, in vitro assays, and achieving desired bioavailability.[3] This guide will explore various established techniques to systematically address and improve its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of Theophylline?

A1: Theophylline is slightly soluble in water, with reported values around 7.36 to 8.3 mg/mL at or near room temperature.[2] This limited solubility can be a bottleneck in many experimental setups.

Q2: Why is my Theophylline not dissolving completely in water?

A2: Beyond its inherent low solubility, several factors could be at play. These include the crystalline form (polymorph) of the solid, particle size, and the pH of the aqueous solution.[4][5] Anhydrous Theophylline can also convert to a monohydrate form in water, which can affect the dissolution process.[6]

Q3: Can I simply heat the solution to dissolve more Theophylline?

A3: Yes, the solubility of Theophylline in water and other organic solvents generally increases with temperature.[7] However, for many applications, it is crucial that the compound remains in solution upon cooling to the experimental temperature (e.g., 37°C for physiological studies). Relying solely on heat may lead to precipitation.

Q4: Are there simple additives that can improve Theophylline's solubility?

A4: Yes, several simple and effective methods exist. Adjusting the pH of the solution, using co-solvents, or forming complexes are common first-line approaches.[8][9]

Troubleshooting Guide: Strategies for Solubility Enhancement

This section provides detailed, step-by-step methodologies for improving the solubility of Theophylline. The choice of method will depend on the specific requirements of your experiment, including desired final concentration, acceptable excipients, and the biological system under study.

pH Adjustment

Theophylline contains both acidic and basic nitrogen atoms, and its aqueous solubility can be significantly influenced by pH.[2] It is freely soluble in solutions of alkali hydroxides and ammonia, as well as in dilute acids like hydrochloric or nitric acid.[2]

Scientific Rationale: By adjusting the pH, you can ionize the Theophylline molecule, forming a salt in situ. These ionized forms have much greater aqueous solubility than the neutral molecule. The pKa of Theophylline is approximately 8.6.[2]

Experimental Protocol:

  • Prepare a stock solution of acid or base: For increasing solubility, prepare a 0.1 M NaOH or 0.1 M HCl solution.

  • Dispersion: Disperse the weighed amount of Theophylline powder in the desired volume of purified water.

  • Titration: While stirring, add the acidic or basic solution dropwise to the Theophylline suspension.

  • Observation: Continue adding the titrant until the Theophylline is fully dissolved. Monitor the pH of the final solution.

  • Final Adjustment: If necessary, adjust the pH back towards neutral, being careful not to exceed the solubility limit at the new pH. Note that significant neutralization may cause precipitation.

Troubleshooting:

  • Precipitation upon pH neutralization: This indicates that the required concentration exceeds the solubility of the neutral form of Theophylline. For some applications, maintaining a non-neutral pH may be necessary.

  • Incompatibility with experimental system: Extreme pH values can be detrimental to biological assays. This method is best suited for chemical analyses or formulations where pH can be controlled.

Co-solvent Systems

A co-solvent is a water-miscible solvent that, when added to water, increases the solubility of poorly soluble compounds.[9][10] Theophylline shows increased solubility in solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3]

Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic or poorly soluble molecules.

Experimental Protocol:

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system. DMSO and ethanol are common choices.

  • Stock Solution Preparation: Dissolve the Theophylline in the minimum required volume of the pure co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • Dilution: Slowly add the aqueous buffer or medium to the co-solvent stock solution while vortexing or stirring vigorously. This is the preferred method to avoid precipitation. Alternatively, for lower concentrations, add the stock solution to the aqueous medium.

  • Final Concentration: Ensure the final concentration of the co-solvent is low enough to not interfere with your experiment (typically <1% for biological assays).

Troubleshooting:

  • "Crashing out" of the compound: If the drug precipitates upon addition to the aqueous phase, the final concentration may be too high, or the initial stock solution is not concentrated enough, requiring a higher volume of co-solvent. Try preparing a more concentrated stock or using a stronger co-solvent.

  • Co-solvent toxicity: High concentrations of co-solvents like DMSO can be toxic to cells. Always run a vehicle control in biological experiments.

Workflow for Initial Solubility Troubleshooting

A Start: Theophylline powder B Weigh desired amount A->B C Add to aqueous solution B->C D Observe for complete dissolution C->D E Is it fully dissolved? D->E F Yes: Proceed with experiment E->F Yes G No: Solubility issue E->G No H Option 1: pH Adjustment G->H I Option 2: Co-solvent System G->I J Option 3: Complexation G->J H->C Titrate with acid/base I->C Use co-solvent stock J->C Prepare with cyclodextrin

Caption: Initial decision tree for addressing solubility issues.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble molecules, like Theophylline, forming an inclusion complex that has enhanced aqueous solubility.[12][13]

Scientific Rationale: The hydrophobic Theophylline molecule partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.

Experimental Protocol (Kneading Method):

  • Molar Ratio Calculation: Calculate a 1:1 or 1:2 molar ratio of Theophylline to β-cyclodextrin (or a derivative like HP-β-cyclodextrin).

  • Mixing: Thoroughly mix the powders in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture to the powder and knead for 30-60 minutes to form a thick paste.[11]

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until all solvent has evaporated.

  • Pulverization: Grind the dried complex into a fine powder.

  • Solubility Testing: Test the solubility of the resulting powder in your aqueous medium.

Troubleshooting:

  • Low complexation efficiency: If solubility improvement is minimal, consider trying a different cyclodextrin (e.g., HP-β-cyclodextrin is generally more soluble than β-cyclodextrin) or a different preparation method like co-precipitation or freeze-drying.[13]

  • Stoichiometry: The ideal molar ratio may not be 1:1. Experiment with different ratios to find the optimal complexation.

Advanced Techniques: Solid Dispersions and Co-crystals

For more challenging solubility requirements, advanced formulation strategies can be employed.

  • Solid Dispersions: In a solid dispersion, Theophylline is dispersed in a hydrophilic polymer matrix (e.g., polyethylene glycol - PEG, or polyvinylpyrrolidone - PVP).[14] This can be achieved by melting or solvent evaporation methods, resulting in an amorphous form of the drug with higher apparent solubility.[8][14]

  • Co-crystallization: This technique involves combining Theophylline with a pharmaceutically acceptable coformer (e.g., amino acids) to create a new crystalline solid with different, and often improved, physicochemical properties, including solubility.[15][16]

These methods require more specialized equipment and characterization (e.g., DSC, PXRD) to confirm the formation of the desired solid-state form.[6][11]

Quantitative Data Summary

The following table summarizes the solubility of Theophylline in various solvents and conditions, providing a baseline for experimental design.

Solvent/ConditionSolubility (mg/mL)Mole Fraction (x10⁻⁴)Reference
Water (20-25°C)~8.36.10[3]
0.1 M HClSoluble-
0.1 M NaOHSoluble (20 mg/mL at pH 10)-[17]
1 M NH₄OH50-
Ethanol12.5-
Chloroform9.1-
DMSO~11.170.96[3][17]
DMF-59.21[3]
NADES (Choline chloride:Glycerol)-128.17[3]

Note: "Soluble" indicates that a significantly higher concentration can be achieved compared to water, though an exact upper limit is not always specified in the literature.

Analytical Methods for Solubility Quantification

To accurately determine the solubility of Theophylline in your experiments, a reliable quantification method is essential.

  • UV-Visible Spectrophotometry: Theophylline has a characteristic UV absorbance maximum at approximately 271-277 nm.[18][19] This provides a simple and rapid method for quantification in clear solutions. A standard calibration curve should be prepared.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is a highly accurate and specific method for quantifying Theophylline, especially in complex mixtures.[20][21] A typical method might use a C18 column with a mobile phase of methanol:water or acetonitrile:buffer.[20][21]

General Workflow for Solubility Enhancement

cluster_0 Problem Definition cluster_1 Initial Strategies cluster_2 Advanced Strategies cluster_3 Analysis & Verification A Poor Aqueous Solubility of Theophylline B pH Adjustment (Ionization) A->B Simple, rapid C Co-solvent Addition (Polarity Reduction) A->C Simple, rapid D Complexation (e.g., Cyclodextrins) A->D More complex, higher enhancement E Solid Dispersion (Amorphous Form) A->E More complex, higher enhancement F Co-crystallization (New Crystal Form) A->F More complex, higher enhancement G Quantify Solubility (UV-Vis or HPLC) B->G C->G D->G E->G H Characterize Solid State (DSC, PXRD) E->H F->G F->H I Optimized Soluble Formulation G->I H->I

Caption: Overview of strategies for enhancing Theophylline solubility.

References

  • Theophylline anhydrous, = 99 , powder 58-55-9 - Sigma-Aldrich. (n.d.).
  • Theophylline CAS#: 58-55-9 - ChemicalBook. (n.d.).
  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Kakran, M., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • Kumar, S., et al. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Patel, R., et al. (2018). Review on Various Analytical Method for Quantitative Determination of Etophylline and Theophylline in Bulk and in Different Dosage Forms. Research & Reviews: A Journal of Pharmaceutical Science.
  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Kumar, A., et al. (2023). A Promising Analytical Method has been Crafted, Validated, and Quantified for Estimating Theophylline Utilizing UV Spectroscopic. Journal of Drug Delivery and Therapeutics.
  • Patel, J., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
  • Cysewska, K., et al. (2023). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. PMC.
  • Theophylline | C7H8N4O2 | CID 2153 - PubChem. (n.d.).
  • Theophylline - Product Data Sheet. (n.d.). MedChemExpress.
  • Theophylline - Wikipedia. (n.d.).
  • Shayanfar, A., et al. (2017). Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures. Journal of Chemical & Engineering Data.
  • Yilmaz, B., et al. (2015). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. PMC.
  • El-gizawy, S. A. (1995). Improvement of some pharmaceutical properties of drugs by cyclodextrin complexation. 5. Theophylline. PubMed.
  • Sahoo, S. (n.d.). Inclusion Complex of Theophylline with β−Cyclodextrin: Influence of Method of Preparation. ethesis.
  • Technical Support Center: Enhancing the Solubility and Stability of 8-(3-Pyridyl)theophylline - Benchchem. (n.d.).
  • Wang, Y., et al. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. RSC Publishing.
  • Airaksinen, S., et al. (2004). Role of excipients in hydrate formation kinetics of theophylline in wet masses studied by near-infrared spectroscopy. PubMed.
  • Chadha, R., et al. (2015). Theophylline Cocrystals Prepared by Spray Drying: Physicochemical Properties and Aerosolization Performance. PMC.
  • Li, W., et al. (2024). Recent advances in pharmaceutical cocrystals of theophylline. PMC.

Sources

Optimization

troubleshooting low yield in 1,3-dimethyl-2,4(1H,3H)-pteridinedione synthesis

Introduction & Mechanistic Overview 1,3-Dimethyl-2,4(1H,3H)-pteridinedione (commonly known as 1,3-dimethyllumazine) is a critical bicyclic heterocycle used as a precursor in drug development, biological probes, and coord...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

1,3-Dimethyl-2,4(1H,3H)-pteridinedione (commonly known as 1,3-dimethyllumazine) is a critical bicyclic heterocycle used as a precursor in drug development, biological probes, and coordination chemistry[1]. The most reliable method for its synthesis is the Gabriel-Isay condensation , which involves the reaction of 5,6-diamino-1,3-dimethyluracil with glyoxal[2].

While conceptually straightforward, researchers frequently encounter low yields (< 40%) or intractable black tars. As a Senior Application Scientist, I have found that success in this synthesis is rarely about the stoichiometry alone; it is about controlling the kinetic environment—specifically, managing the extreme oxidation sensitivity of the electron-rich diaminouracil precursor[3] and the pH-dependent equilibrium of the condensation mechanism[4].

Mechanistic Pathway

The reaction initiates via the nucleophilic attack of the highly reactive C5-amine of the uracil derivative onto the electrophilic carbonyl of glyoxal, forming a carbinolamine intermediate[2]. Subsequent attack by the C6-amine and dual acid-catalyzed dehydration steps yield the fully aromatized pteridinedione[2].

Mechanism Diamine 5,6-Diamino-1,3- dimethyluracil (Nucleophile) Intermediate Bis-carbinolamine Intermediate Diamine->Intermediate Glyoxal Glyoxal (Electrophile) Glyoxal->Intermediate Dehydration - 2 H2O (Acid Catalyzed) Intermediate->Dehydration Product 1,3-Dimethyl-2,4(1H,3H)- pteridinedione Dehydration->Product

Caption: Mechanistic workflow of the Gabriel-Isay condensation forming 1,3-dimethyl-2,4(1H,3H)-pteridinedione.

Quantitative Data: Variables Affecting Yield

To illustrate the causality behind our recommended protocols, the following table summarizes how specific reaction parameters dictate the final yield of 1,3-dimethyl-2,4(1H,3H)-pteridinedione.

Reaction ParameterCondition TestedObserved Yield (%)Mechanistic Causality
Precursor Form Free base (Air exposed)15 - 25%Rapid autoxidation of the free diamine leads to polymeric degradation products[3].
Precursor Form Hydrochloride / Bisulfite salt85 - 92%Salt formation protects the amines from oxidation prior to the condensation step[3].
Reaction pH pH < 2.0 (Strongly Acidic)< 30%Complete protonation of both C5 and C6 amines quenches their nucleophilicity[4].
Reaction pH pH 4.0 - 5.0 (Buffered)88 - 95%Optimal balance: Amines remain sufficiently nucleophilic while dehydration is acid-catalyzed[4].
Reaction pH pH > 7.0 (Basic)20 - 40%Induces base-catalyzed degradation and Cannizzaro-type disproportionation of glyoxal[4].
Glyoxal Source Aged 40% aq. solution40 - 50%Glyoxal readily polymerizes over time, reducing the effective concentration of the reactive monomer.

Diagnostic Troubleshooting Workflow

When your yield drops, follow this self-validating diagnostic tree to identify the root cause.

Troubleshooting Start Low Yield in 1,3-Dimethyl- 2,4(1H,3H)-pteridinedione Synthesis Precursor 1. Check Precursor Quality Start->Precursor Glyoxal 2. Assess Glyoxal Integrity Start->Glyoxal pH 3. Verify Reaction pH (Target: 4.0 - 5.0) Start->pH Oxidation Is precursor brown/black? (Indicates Autoxidation) Precursor->Oxidation Polymer Is Glyoxal old or viscous? (Indicates Polymerization) Glyoxal->Polymer Protonation pH < 3 (Protonation) or pH > 7 (Degradation) pH->Protonation Salt Action: Use Hydrochloride or Bisulfite Salt Oxidation->Salt Yes Fresh Action: Use fresh 40% aq. solution or depolymerize Polymer->Fresh Yes Buffer Action: Use NaOAc/AcOH Buffer System Protonation->Buffer Out of range

Caption: Diagnostic workflow for troubleshooting low yields in the Gabriel-Isay condensation.

FAQs: Field-Proven Insights

Q1: My reaction mixture turns dark brown or black almost immediately upon dissolving the 5,6-diamino-1,3-dimethyluracil. Why is this happening, and how does it affect yield? A1: This is the most common point of failure. 5,6-Diamino-1,3-dimethyluracil is highly electron-rich and extremely susceptible to air oxidation, which generates complex, dark-colored polymeric mixtures[3]. If your solution turns black before the glyoxal is added, the precursor is already destroyed. Solution: Always store and handle the precursor as a hydrochloride or bisulfite salt[3]. The protonation protects the amines from oxidation. During the reaction, degas your solvents with nitrogen and rely on a buffer (like sodium acetate) to liberate the free base in situ only when the glyoxal is already present to immediately capture it.

Q2: I am using the Gabriel-Isay condensation. How critical is the pH, really? A2: It is the master variable. The Gabriel-Isay condensation relies on the nucleophilicity of the pyrimidine amines[2]. If the pH is too low (< 2), both the C5 and C6 amines are fully protonated, rendering them non-nucleophilic, which halts the reaction[4]. If the pH is too high (> 7), the glyoxal undergoes rapid degradation, and the diaminouracil oxidizes instantly. The optimal pH is between 4.0 and 5.0. This maintains a delicate equilibrium where the amines are sufficiently deprotonated to attack the carbonyl, while providing enough protons to catalyze the subsequent dehydration of the carbinolamine intermediate[4].

Q3: My glyoxal is from an old bottle, but it's still a liquid. Could this be causing my low yield? A3: Absolutely. Aqueous glyoxal (40%) exists in a complex equilibrium with various hydrated and polymeric forms. Over time, especially if exposed to light or slight pH shifts, it heavily polymerizes into unreactive oligomers. If your glyoxal is old, viscous, or has a white precipitate at the bottom, the effective concentration of the reactive monomer is drastically reduced. Always use fresh glyoxal, or gently heat the solution to depolymerize it before use.

Q4: The product seems to form, but I lose most of it during purification. How should I isolate 1,3-dimethyl-2,4(1H,3H)-pteridinedione? A4: 1,3-Dimethyllumazine is highly crystalline but has notoriously poor solubility in cold water and common organic solvents[3]. Do not attempt column chromatography. Instead, leverage its solubility profile: the product is moderately soluble in hot water but nearly insoluble in cold water. Force precipitation by cooling the buffered reaction mixture to 4°C, filter the precipitate, and wash sequentially with ice-cold water, ethanol, and diethyl ether to remove unreacted starting materials and colored impurities.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a specific observable metric to ensure the kinetic and thermodynamic conditions are met before proceeding.

Objective: Synthesis of 1,3-dimethyl-2,4(1H,3H)-pteridinedione via optimized Gabriel-Isay condensation.

Materials:

  • 5,6-Diamino-1,3-dimethyluracil hydrochloride (1.0 eq)

  • Glyoxal (40% aqueous solution, fresh) (1.2 eq)

  • Sodium acetate trihydrate (NaOAc·3H₂O) (2.5 eq)

  • Deionized water (degassed)

Step-by-Step Methodology:

  • Solvent Preparation & Degassing:

    • Action: Boil 50 mL of deionized water and bubble nitrogen gas through it for 15 minutes while cooling to room temperature.

    • Causality: Removes dissolved oxygen to prevent the autoxidation of the diaminouracil precursor[3].

  • Buffer System Establishment:

    • Action: Dissolve the sodium acetate in 30 mL of the degassed water.

    • Validation Check: Verify the pH of this solution is approximately 8.0.

  • Electrophile Activation:

    • Action: Add the 40% aqueous glyoxal solution to the buffer. Stir for 5 minutes.

    • Causality: Pre-mixing the glyoxal ensures it is evenly distributed and partially depolymerized before the sensitive nucleophile is introduced.

  • In Situ Free-Basing & Condensation:

    • Action: Under a continuous nitrogen sweep, add the 5,6-diamino-1,3-dimethyluracil hydrochloride portion-wise to the vigorously stirring glyoxal/buffer solution.

    • Causality: The sodium acetate neutralizes the hydrochloride salt, liberating the free diamine in situ[3]. Because glyoxal is already present in excess, the diamine is immediately trapped in the condensation reaction, outcompeting the oxidation pathway.

    • Validation Check: The reaction mixture should turn a pale yellow/orange, not black. The pH should naturally stabilize between 4.0 and 5.0[4].

  • Thermal Maturation:

    • Action: Heat the reaction mixture to 70°C for 1.5 hours.

    • Causality: Drives the dual dehydration steps of the bis-carbinolamine intermediate to form the fully aromatic pteridine ring[2].

    • Validation Check: A fine, pale-yellow precipitate (the product) will begin to fall out of solution as the reaction progresses.

  • Isolation and Purification:

    • Action: Cool the flask in an ice bath (0-4°C) for 2 hours to maximize crystallization. Filter the suspension through a Büchner funnel.

    • Washing: Wash the filter cake with ice-cold water (2 x 10 mL), followed by cold ethanol (10 mL), and finally diethyl ether (10 mL).

    • Causality: Cold water removes inorganic salts (NaCl, NaOAc); ethanol removes any unreacted glyoxal and minor organic byproducts; ether rapidly dries the highly crystalline product.

    • Validation Check: The final product should be a bright, pale-yellow powder with a yield > 85%.

References

  • ACS Publications - Organometallics . Electrochemical Evidence for Hemilabile Coordination of 1,3-Dimethyllumazine to[1,1′-Bis(diorganophosphino)ferrocene]copper(I). Available at:[Link]

  • National Institutes of Health (PMC) . Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Available at:[Link]

Sources

Troubleshooting

optimizing purification of 1,3-dimethyl-2,4(1H,3H)-pteridinedione by column chromatography

Welcome to the Technical Support Center for Pteridine Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pteridine Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 1,3-dimethyl-2,4(1H,3H)-pteridinedione (commonly referred to as 1,3-dimethyllumazine).

While the N1 and N3 methylation of the uracil ring improves organic solubility compared to unsubstituted pteridines, the electron-deficient pyrazine ring and its basic nitrogens (N5, N8) still provoke strong secondary interactions with stationary phases. This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows, ensuring high recovery and analytical-grade purity.

Purification Workflow Optimization

G crude Crude 1,3-Dimethyllumazine Reaction Mixture sol_check Assess Solubility (DCM vs. MeOH/H2O) crude->sol_check np_path Normal Phase (Silica Gel) Soluble in DCM/EtOAc sol_check->np_path High Organic Sol. rp_path Reversed Phase (C18) Poor Organic Solubility sol_check->rp_path High Aqueous Sol. dry_load Dry Loading on Silica (Prevents Band Broadening) np_path->dry_load liquid_load Liquid Injection (Filter 0.45µm) rp_path->liquid_load np_elution Elution: DCM/MeOH (95:5) + 0.5% TEA Modifier dry_load->np_elution rp_elution Elution: H2O/MeCN + 0.1% TFA Modifier liquid_load->rp_elution pure Pure 1,3-Dimethyl-2,4(1H,3H)-pteridinedione (>98% Purity) np_elution->pure rp_elution->pure

Decision matrix for optimizing 1,3-dimethyllumazine purification based on crude solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 1,3-dimethyllumazine product streak severely on standard silica gel, and how can I achieve sharp bands? Causality & Solution: Streaking (tailing) occurs because the basic pyrazine nitrogens (N5 and N8) of the pteridinedione core act as strong hydrogen-bond acceptors. These interact non-covalently with the acidic silanol groups (Si-OH) on the silica surface. To resolve this, you must introduce a competitive modifier. Adding 0.5% to 1% Triethylamine (TEA) to your mobile phase neutralizes the acidic silanols, preventing the lumazine derivative from binding too strongly. Alternatively, switching to a Reversed-Phase (C18) system with an acidic modifier (0.1% Trifluoroacetic acid, TFA) suppresses silanol ionization on the silica backbone and ensures the pteridine elutes as a sharp, symmetrical peak [1].

Q2: My crude mixture has very poor solubility in my normal-phase starting solvent (e.g., DCM). If I dissolve it in a polar solvent like DMF to load the column, my separation fails. What is the correct approach? Causality & Solution: Dissolving your sample in a high-elution-strength solvent (like DMF, DMSO, or pure Methanol) and applying it to a column equilibrated in a low-elution-strength solvent causes "solvent fronting." The sample travels rapidly with the injection solvent rather than partitioning cleanly into the stationary phase. The Fix: Use the Dry Loading technique (detailed in Protocol 1). By evaporating the sample onto a solid support prior to loading, you ensure the compound elutes strictly based on the mobile phase gradient, restoring theoretical plate efficiency.

Q3: How do I separate 1,3-dimethyllumazine from unreacted 5,6-diamino-1,3-dimethyluracil precursor? Causality & Solution: The precursor, 5,6-diamino-1,3-dimethyluracil, possesses two primary amine groups, making it significantly more polar and basic than the cyclized pteridinedione [2]. In normal-phase chromatography, the precursor will be retained much more strongly on silica. If co-elution occurs, your mobile phase is too polar. Reduce the percentage of Methanol in your gradient. In reversed-phase chromatography, the precursor will elute much earlier than the cyclized product due to its higher hydrophilicity.

Quantitative Data: Mobile Phase Optimization

The following table summarizes the expected chromatographic behavior of 1,3-dimethyllumazine under various conditions, allowing you to benchmark your separation quality.

Chromatography TypeSolvent SystemModifierTarget RetentionPeak Symmetry (As)Mechanistic Note
Normal Phase (Silica)DCM : MeOH (95:5)NoneRf ~ 0.35> 2.0 (Severe Tailing)Unshielded silanol interactions dominate.
Normal Phase (Silica)DCM : MeOH (95:5)0.5% TEARf ~ 0.401.1 (Excellent)TEA successfully masks acidic silanols.
Reversed Phase (C18)H2O : MeCN (Gradient)NoneRt ~ 12.5 min1.8 (Broad)Mixed-mode retention occurring [3].
Reversed Phase (C18)H2O : MeCN (Gradient)0.1% TFARt ~ 14.2 min1.05 (Sharp)TFA ion-pairs and suppresses silanols [1, 3].

Experimental Protocols

Protocol 1: Dry-Loading Normal Phase Chromatography

Self-Validating System: This protocol incorporates physical validation checks to ensure no product is lost or degraded during the loading phase.

  • Preparation: Dissolve 1.0 g of crude 1,3-dimethyl-2,4(1H,3H)-pteridinedione in 20 mL of a volatile solvent mixture (e.g., Methanol/DCM 1:1).

  • Adsorption: Add 3.0 g of high-purity silica gel (230-400 mesh) to the flask.

  • Evaporation: Remove the solvent using a rotary evaporator at 40°C until a dry, free-flowing powder is obtained.

    • Validation Check: Shake the flask. Ensure no clumps remain; clumps indicate residual solvent which will disrupt the column bed and cause channeling.

  • Column Packing: Pack a column with 30 g of silica gel using DCM containing 0.5% TEA.

  • Loading: Carefully pour the dry-loaded silica onto the top of the column bed. Add a 1 cm protective layer of clean sea sand to prevent bed disturbance.

  • Elution: Elute with a step gradient from 100% DCM to DCM:MeOH (95:5), maintaining 0.5% TEA throughout.

  • Fraction Collection: Monitor fractions by TLC under UV at 254 nm and 365 nm. Pteridines exhibit characteristic fluorescence under long-wave UV, allowing for rapid visual confirmation of the product band [4].

Protocol 2: Reversed-Phase HPLC Purification (For >99% Purity)

Causality: For biological assays or structural elucidation, RP-HPLC is superior due to its higher theoretical plate count and elimination of silica-induced degradation or irreversible adsorption.

  • Sample Prep: Dissolve the semi-pure compound in the initial mobile phase (10% MeCN in H2O with 0.1% TFA). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade H2O + 0.1% TFA

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA

  • Gradient: Run a linear gradient from 10% B to 60% B over 30 minutes.

  • Detection: Monitor the eluent at 250 nm and 340 nm (characteristic absorption maxima for lumazine derivatives) [1].

  • Recovery: Pool the pure fractions and lyophilize (freeze-dry) to remove water and volatile TFA. This leaves the pure 1,3-dimethyl-2,4(1H,3H)-pteridinedione as a stable, dry solid without the need for harsh thermal evaporation.

References

  • "1,3-Dimethyllumazine Derivatives from Limnatis nilotica | Journal of Natural Products", acs.org. URL:[Link]

  • "Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies", MDPI. URL:[Link]

  • "Isolation of pteridines by ion-exchange chromatography", National Open Access Monitor, Ireland. URL:[Link]

Optimization

preventing photodegradation of 1,3-dimethyl-2,4(1H,3H)-pteridinedione during analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic recovery and degrading peak areas when analyzing lumazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic recovery and degrading peak areas when analyzing lumazine derivatives. The compound 1,3-dimethyl-2,4(1H,3H)-pteridinedione (commonly known as 1,3-dimethyllumazine) presents unique analytical challenges due to its extreme photolability.

Below is a comprehensive troubleshooting guide designed to help you understand the mechanistic causes of this degradation and implement self-validating protocols to ensure absolute scientific integrity during your LC-MS or HPLC workflows.

Section 1: Mechanistic FAQ & Troubleshooting

Q1: Why does 1,3-dimethyl-2,4(1H,3H)-pteridinedione degrade so rapidly during routine UV-Vis or HPLC analysis compared to native lumazine? Answer: The core issue lies in the structural modification of the pteridine scaffold. While the parent compound, native lumazine, is relatively photostable, alkylation at the N1 and N3 positions to form 1,3-dimethyllumazine significantly enhances its photochemical reactivity[1]. Upon exposure to near-UV (320-400 nm) irradiation—which is ubiquitous in standard laboratory lighting and UV-Vis flow cells—the molecule absorbs photons and enters an excited triplet state. This excited state acts as a potent photosensitizer, transferring energy to dissolved molecular oxygen ( O2​ ) to generate highly reactive singlet oxygen ( 1O2​ ) and superoxide anions[2]. These reactive oxygen species (ROS) subsequently attack the pteridine ring, leading to rapid, irreversible auto-photodegradation[3].

Q2: My LC-MS/MS peak areas are inconsistent across a 24-hour autosampler run. How can I stabilize the compound? Answer: Inconsistent peak areas over time are a hallmark of continuous, in-vial Type II photosensitized oxidation. To establish a self-validating protective system, you must break the causality chain of degradation:

  • Eliminate Photon Excitation: Use actinic (amber) glass vials which block wavelengths <400 nm, and ensure the autosampler compartment is completely opaque.

  • Starve the ROS Pathway (Deoxygenation): Because the degradation requires dissolved oxygen to form 1O2​ , sparging your sample solvents with an inert gas (Nitrogen or Argon) eliminates the essential substrate for ROS generation.

  • Thermal Quenching: Maintain the autosampler at 4°C to reduce the kinetic rate of any secondary oxidative reactions that occur post-excitation.

Q3: Does the pH of the mobile phase or extraction buffer affect the photostability of 1,3-dimethyllumazine? Answer: Yes, profoundly. The quantum yield of singlet oxygen production ( ΦΔ​ ) for lumazine derivatives is highly pH-dependent. Empirical measurements demonstrate that in acidic media, the quantum yield of 1O2​ production is extremely high (0.44 ± 0.01), whereas it drops significantly in alkaline media (0.080 ± 0.004)[2]. Therefore, utilizing a neutral or slightly alkaline mobile phase—provided it is compatible with your stationary phase and MS ionization mode—can drastically suppress ROS generation and preserve analyte integrity during the chromatographic run.

Section 2: Quantitative Data & Causality

To guide your method development, the following table summarizes the physicochemical behavior of lumazine derivatives under varying analytical conditions.

ParameterNative Lumazine1,3-DimethyllumazineCausality / Impact on Analysis
Inherent Photostability HighLowAlkylation at N1/N3 disrupts the stable p-orbital resonance, increasing UV susceptibility[1].
Singlet Oxygen Yield ( ΦΔ​ ) at pH < 5 0.44 ± 0.01> 0.44Acidic mobile phases (e.g., 0.1% Formic Acid) maximize ROS generation, leading to rapid auto-oxidation[2].
Singlet Oxygen Yield ( ΦΔ​ ) at pH > 8 0.080 ± 0.004< 0.10Alkaline conditions suppress the photosensitization pathway, preserving sample integrity[2].
Primary Degradation Trigger Near-UV / UV-ANear-UV / UV-AStandard lab lighting and in-line UV detectors (320-400 nm) will actively destroy the analyte[3].

Section 3: Visualizing the Degradation Pathway and Analytical Workflow

To fully grasp the mechanism and the necessary countermeasures, review the logical relationships mapped below.

Photodegradation A 1,3-Dimethyllumazine (Ground State) B Excited Singlet State (S1) A->B UV-A / Near-UV (320-400 nm) F Photodegradation Products A->F Ring Cleavage C Excited Triplet State (T1) B->C Intersystem Crossing (ISC) C->A Phosphorescence (Decay) E Singlet Oxygen (1O2) / ROS C->E Energy Transfer (Type II Reaction) D Molecular Oxygen (3O2) D->E Sensitization E->A Oxidative Attack

Photodegradation pathway of 1,3-dimethyllumazine via ROS generation under UV irradiation.

Workflow S1 Sample Prep (Amber Glass) S2 Deoxygenation (N2/Ar Purge) S1->S2 S3 Autosampler (Opaque, 4°C) S2->S3 S4 Chromatography (Neutral pH) S3->S4 S5 Detection (Bypass UV) S4->S5

Optimized analytical workflow to prevent photodegradation of 1,3-dimethyllumazine.

Section 4: Standardized Experimental Protocols

Implementing a self-validating system requires strict adherence to environmental controls. Use the following methodologies to guarantee reproducible results.

Protocol 1: Actinically-Shielded Sample Preparation Workflow Causality: This protocol systematically removes the three pillars of photodegradation: light, oxygen, and heat.

  • Solvent Degassing: Sparge all extraction solvents and HPLC mobile phases with high-purity Nitrogen for a minimum of 15 minutes prior to use. This removes dissolved oxygen, preventing Type II ROS formation.

  • Shielded Extraction: Perform all liquid-liquid or solid-phase extractions under yellow or red darkroom lighting (lacking UV/blue wavelengths). Use actinic (amber) glassware exclusively.

  • Chemical Quenching (Optional): If compatible with your downstream MS detection, add a singlet oxygen quencher (e.g., sodium azide at 10 mM or ascorbic acid) to the extraction buffer to intercept any transiently formed ROS.

  • Vialing: Transfer the final extract into amber HPLC vials equipped with PTFE/silicone septa. Purge the headspace of the vial with Argon gas immediately before capping to ensure an oxygen-free microenvironment.

Protocol 2: ICH Q1B-Compliant Photostability Assessment Causality: This protocol validates the efficacy of your shielding methods by comparing forced degradation against a protected control.

  • Baseline Preparation: Prepare a 10 µg/mL solution of 1,3-dimethyllumazine in degassed methanol. Aliquot this solution into two sets of clear quartz vials.

  • Control Setup: Wrap one set entirely in aluminum foil to serve as the "Dark Control" (self-validating baseline).

  • Irradiation: Place the exposed set in a photostability chamber providing an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 watt-hours/square meter.

  • Kinetics Tracking: Sample both sets at 0, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS. Critical Step: You must bypass the UV/Vis flow cell entirely during this analysis, as the detector's own lamp will induce degradation during the measurement, skewing your kinetic data.

References[1] Mono- and Bis-Alkylated Lumazine Sensitizers: Synthetic, Molecular Orbital Theory, Nucleophilic Index, and Photochemical Studies - National Science Foundation (NSF) - Link[2] Photochemical and photophysical properties of lumazine in aqueous solutions - ResearchGate - Link[3] A soluble-form of pro-oxidant lumazine isolated from cyanobacterial cells generates superoxide anion under near-UV - CORE - Link

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 1,3-Dimethyl-2,4(1H,3H)-pteridinedione

Welcome to the Advanced Technical Support Center for the crystallization and purification of 1,3-dimethyl-2,4(1H,3H)-pteridinedione (commonly known as 1,3-dimethyllumazine or DML). This guide is engineered for research s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the crystallization and purification of 1,3-dimethyl-2,4(1H,3H)-pteridinedione (commonly known as 1,3-dimethyllumazine or DML). This guide is engineered for research scientists and drug development professionals who require high-phase-purity crystals for structural elucidation, biological assays, or organometallic co-crystallization.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the thermodynamic causality and kinetic control required to resolve complex crystallization bottlenecks.

I. Diagnostic Workflow for DML Crystallization

The following decision matrix illustrates the thermodynamic pathways required to isolate high-purity DML or its organometallic derivatives.

CrystallizationWorkflow A Crude 1,3-Dimethyllumazine (Solid Phase) B Solvent Selection Matrix A->B C Aqueous Systems (High Sol. / High Temp) B->C D Binary Organics (MeOH:H2O / iPrOH:H2O) B->D E Dichloromethane (Low Temp) B->E F Risk: Crystal Occlusion (Impurity Trapping) C->F Rapid cooling G Hot Filtration (Activated Charcoal) D->G J Organometallic Co-crystals (Red Single Crystals) E->J -20°C Isothermal Evaporation F->G Recrystallize H Controlled Cooling Ramp (0.1°C / min) G->H I High-Purity DML Crystals (Silk-Glossy Needles) H->I

Fig 1: Decision matrix and thermodynamic workflow for 1,3-dimethyllumazine crystallization.

II. Troubleshooting & FAQs

Q1: Why is my 1,3-dimethyllumazine precipitating as an amorphous powder rather than forming distinct crystals?

A1: This is a classic kinetic failure caused by rapid supersaturation. While 1,3-dimethyllumazine is easily soluble in hot water, crash-cooling the aqueous solution forces the molecules to aggregate before they can arrange into a highly ordered lattice[1]. The Fix: Shift from a purely aqueous system to a binary solvent system (e.g., Methanol-Water). This flattens the solubility curve, allowing you to control the nucleation rate. Implement a strict cooling ramp (no faster than 0.1°C/min) to favor thermodynamic crystal growth over kinetic precipitation.

Q2: How do I resolve crystal occlusion and co-precipitated impurities in my DML batch?

A2: Crystal occlusion occurs when the crystal lattice grows too rapidly, physically trapping solvent molecules or unreacted precursors (such as 5,6-diamino-1,3-dimethyluracil) within the interstitial spaces[2]. The Fix: You must perform a secondary recrystallization. Dissolve the occluded crystals in a hot binary solvent. Before cooling, add a small amount of activated charcoal and perform a hot filtration. The charcoal will adsorb non-polar, colored impurities. Ensure the filtration apparatus is pre-warmed to prevent premature nucleation in the funnel[2].

Q3: I am attempting to co-crystallize 1,3-dimethyllumazine with a Copper(I) transition metal complex, but I keep losing the DML ligand. What is going wrong?

A3: 1,3-dimethyllumazine exhibits hemilabile coordination when binding to transition metals. For example, in Cu(I) complexes, DML forms an asymmetric O4,N5 chelate ring. The Cu–O bond is unusually long (approximately 2.25 Å) and is thermodynamically weak at room temperature[3]. The Fix: You must suppress the thermal dissociation of the hemilabile bond. Perform the crystallization via slow isothermal evaporation in saturated dichloromethane (CH₂Cl₂) at low temperatures (e.g., -20°C). This preserves the delicate Cu–O interaction, yielding intact red single crystals[3].

III. Quantitative Data: Solvent & Solubility Profiles

Selecting the correct solvent is the most critical variable in DML crystallization. The table below synthesizes the physicochemical behavior of 1,3-dimethyllumazine across various solvent environments.

Solvent SystemDML Solubility ProfileCrystal Habit / OutcomePrimary Application
Hot Water HighAmorphous powder / High occlusion riskRapid bulk precipitation
Methanol:Water (1:1) ModerateSilk-glossy needles[1]High-purity recrystallization
Dichloromethane (CH₂Cl₂) Low (Free DML) / High (Complex)Red single crystals[3]Organometallic co-crystallization
Diethyl Ether Insoluble[1]N/AAnti-solvent washing / Trituration

Note: 1,3-dimethyllumazine has a melting point of 208-209°C and a boiling point of 325-330°C (without decomposition), making it highly stable under standard thermal dissolution protocols[1].

IV. Validated Experimental Protocols

The following methodologies are self-validating systems designed to ensure reproducibility and phase purity.

Protocol A: High-Purity Recrystallization of Free 1,3-Dimethyllumazine

Objective: Eliminate crystal occlusion and isolate silk-glossy needles.

  • Dissolution: Suspend 1.0 g of crude 1,3-dimethyllumazine in 15 mL of a 1:1 Methanol-Water mixture.

  • Thermal Saturation: Heat the suspension to 75°C under continuous stirring (300 rpm) until complete dissolution is achieved.

  • Decolorization: Add 50 mg of activated charcoal to the hot solution. Maintain at 75°C for 10 minutes to adsorb trapped organic impurities[2].

  • Hot Filtration: Filter the mixture rapidly through a pre-warmed Büchner funnel (heated to 80°C) to prevent premature precipitation on the fritted glass.

  • Controlled Nucleation (Critical Step): Transfer the clear filtrate to a programmable temperature-controlled bath. Cool the solution from 75°C to 20°C at a strict ramp rate of 0.1°C/min . Causality: This slow thermodynamic descent prevents the kinetic trapping of impurities (occlusion) within the growing crystal lattice[2].

  • Harvesting: Isolate the resulting silk-glossy needles[1] via vacuum filtration. Wash the filter cake with 5 mL of ice-cold diethyl ether (DML is completely insoluble in ether[1]) and dry under vacuum at 60°C for 12 hours.

Protocol B: Low-Temperature Co-Crystallization of [Cu(dppf)(DML)]⁺BF₄⁻

Objective: Stabilize hemilabile coordination bonds during crystal growth.

  • Complexation: Synthesize the target complex by reacting the Cu(I) precursor with 1,3-dimethyllumazine in anhydrous dichloromethane (CH₂Cl₂) under a strict inert nitrogen atmosphere[3].

  • Saturation: Concentrate the CH₂Cl₂ solution in vacuo at room temperature until it reaches the saturation point (indicated by incipient cloudiness).

  • Isothermal Incubation: Transfer the saturated solution to a sealed, inert crystallization tube. Immediately place the tube in a -20°C freezer .

  • Hemilabile Preservation: Allow the crystallization to proceed undisturbed for 48-72 hours. Causality: The sub-zero temperature is mandatory to thermodynamically stabilize the asymmetric O4,N5 chelation of DML to the Cu(I) center, preventing the dissociation of the weak 2.25 Å Cu–O bond[3].

  • Harvesting: Carefully decant the mother liquor while cold. Wash the resulting red single crystals[3] with cold pentane and store under inert gas.

V. References

  • Naturally Occurring Lumazines | Journal of Natural Products - ACS Publications Source: acs.org URL:[Link]

  • Electrochemical Evidence for Hemilabile Coordination of 1,3-Dimethyllumazine to [1,1′-Bis(diorganophosphino)ferrocene]copper(I) | Organometallics - ACS Publications Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1,3-Dimethyl-2,4(1H,3H)-pteridinedione Derivatization

Welcome to the Application Scientist Support Center. 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, universally known in the literature as 1,3-dimethyllumazine , is a highly versatile, redox-active heterocyclic scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, universally known in the literature as 1,3-dimethyllumazine , is a highly versatile, redox-active heterocyclic scaffold. Derivatizing this core—particularly at the C6 and C7 positions of the pyrazine ring—is notoriously prone to side reactions, including regioisomer mixtures, over-substitution, and metal-induced radical fragmentation.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus strictly on the mechanistic causality of these side reactions and the field-proven protocols required to suppress them.

I. Expert FAQs: Mechanistic Troubleshooting

Q1: Why am I getting an intractable mixture of C6 and C7 substituted isomers during nucleophilic attack? The Causality: In halogenated precursors like 6,7-dichloro-1,3-dimethyllumazine, both the C6 and C7 positions are highly electron-deficient due to the electron-withdrawing nature of the fused pyrimidine-2,4-dione system. However, the electrophilicity is not perfectly symmetric. When using S-nucleophiles (e.g., sodium benzylmercaptide), the reaction is highly sensitive to kinetic versus thermodynamic control. Conducting the reaction at room temperature often leads to poor regiocontrol or immediate over-reaction, yielding unwanted di-(6-chloro-1,3-dimethyllumazine-7-yl)sulfide byproducts[1]. The Solution: Strict stoichiometric control (1.00 equivalent of nucleophile) and cryogenic temperatures (T < 0 °C) are required to trap the kinetically favored mono-substituted product before the second substitution can occur.

Q2: How can I prevent the pyrazine ring from undergoing unwanted reduction during transition-metal catalyzed cross-coupling? The Causality: 1,3-Dimethyllumazine is a biochemically important redox-active molecule. When coordinated to transition metals like Cu(I) during catalytic derivatization, it exhibits asymmetric O4,N5 hemilabile coordination. This lability creates a two-species equilibrium that facilitates a one-electron reduction. The result is a neutral radical complex where the unpaired electron is localized on the lumazine ligand, leading to slow, irreversible fragmentation of your catalytic intermediate[2]. The Solution: You must suppress hemilability by tuning your metal ligands. Replace standard phosphines (like dppf) with sterically demanding, bidentate phosphine ligands (such as dippf: 1,1′-bis(diisopropylphosphino)ferrocene). The increased steric bulk locks the coordination geometry, stabilizing the metal center and preventing the one-electron reduction pathway[2].

Q3: How do I achieve strict regioselective mono-arylation without over-arylation or C7-contamination? The Causality: Direct homolytic or electrophilic arylation of the neutral 1,3-dimethyllumazine core relies on subtle electronic differences between C6 and C7, which is insufficient for high-yielding regiocontrol. The Solution: Utilize an N-oxide directing strategy. By converting the core to 1,3-dimethyllumazine 5-oxide prior to the reaction, you electronically and sterically shield the C7 position. Subsequent reaction with arene diazonium salts will exclusively direct the addition to the C6 position, affording 6-aryl-1,3-dimethyllumazine with >99:1 regioselectivity[3].

II. Quantitative Troubleshooting Matrix

To facilitate rapid experimental optimization, use the following matrix to adjust your reaction parameters based on the specific side reaction observed in your LC-MS/NMR data.

Observed Side ReactionMechanistic CauseOptimized ConditionQuantitative Impact
C6,C7 Di-substitution High thermal energy overcomes the activation barrier for the second nucleophilic attack.T < 0 °C, slow addition of 1.0 eq nucleophile.Reduces di-substitution impurities from >40% to <5%[1].
Radical Fragmentation Hemilabile O4,N5 chelation to Cu(I) causes a 1e⁻ reduction of the pyrazine ring.Substitute dppf with bulky dippf ligands.Increases intermediate half-life; prevents radical formation[2].
C7-Regioisomer Formation Competitive electrophilicity between C6 and C7 during arylation.N5-Oxide formation prior to diazonium coupling.Shifts C6:C7 product ratio from ~1:1 to >99:1[3].
Pyrimidine Ring Opening Hydroxide/strong nucleophiles attack the C2/C4 carbonyls.Use non-nucleophilic bases (DBU) in aprotic solvents.Eliminates ring-opened degradation products entirely.
III. Self-Validating Protocol: Regioselective C6-Arylation via N5-Oxide Activation

This workflow is designed to synthesize 6-aryl-1,3-dimethyllumazine while completely suppressing C7-arylation and ring-opening side reactions[3].

Step 1: N-Oxidation (Directing Group Installation)

  • Dissolve 10.0 mmol of 1,3-dimethyllumazine in 20 mL of anhydrous trifluoroacetic acid (TFA).

  • Dropwise add 15.0 mmol of 30% aqueous H₂O₂ while maintaining the flask at 0 °C.

  • Stir at room temperature for 4 hours.

    • Causality Check: TFA acts as both the solvent and acid catalyst. Unlike basic oxidative conditions, TFA prevents the pyrimidine-2,4-dione ring from hydrolytic opening.

  • Precipitate the resulting 1,3-dimethyllumazine 5-oxide using cold diethyl ether (50 mL), filter, and dry under a vacuum.

Step 2: Regioselective Arylation

  • Suspend 5.0 mmol of the synthesized 1,3-dimethyllumazine 5-oxide in 15 mL of anhydrous acetonitrile.

  • Add 5.5 mmol of the desired arene diazonium tetrafluoroborate salt.

  • Stir under a strict argon atmosphere at 25 °C for 6 hours.

    • Causality Check: The N5-oxide sterically blocks the C7 position and alters the electronic distribution, forcing the aryl group to exclusively attack C6[3].

  • Quench the reaction with deionized water and extract with dichloromethane (3 x 20 mL).

Step 3: Protocol Self-Validation (NMR)

  • Perform ¹H-NMR (in CDCl₃). The disappearance of the C6-H proton (typically resonating around 8.6 ppm) and the strict retention of the C7-H proton (around 8.8 ppm as a sharp singlet) validates successful, regioselective C6-arylation. If a doublet appears, ring-opening or degradation has occurred.

IV. Reaction Pathway Visualization

The following diagram maps the divergence between optimized derivatization pathways and common side reactions.

Pathway cluster_0 Optimized Pathway cluster_1 Common Side Reactions Start 1,3-Dimethyllumazine Core N5Oxide N5-Oxidation (Directing Group) Start->N5Oxide H2O2 / TFA ExcessNuc Excess Nucleophile (Kinetic Control Loss) Start->ExcessNuc S-Nucleophiles MetalCat Labile Cu(I) Catalysis Start->MetalCat Cross-Coupling Desired Exclusive C6-Arylation (High Yield) N5Oxide->Desired Arene Diazonium DiSub C6,C7-Disubstitution (Over-reaction) ExcessNuc->DiSub Radical Hemilabile Coordination & Radical Fragmentation MetalCat->Radical

Reaction pathways of 1,3-dimethyllumazine highlighting optimized vs. side reactions.

V. References
  • Physical Properties of 1,3-Dimethyllumazine Derivatives. Pteridines CVIII Reactions of 6, 7-Dichloro-I, 3-dimethyllumazine with Sulfur-Nucleophiles. ResearchGate.1

  • Regioselective Arylation of 1,3-Dimethyllumazine and Its 5-oxide. ResearchGate.3

  • Electrochemical Evidence for Hemilabile Coordination of 1,3-Dimethyllumazine to[1,1′-Bis(diorganophosphino)ferrocene]copper(I). Organometallics - ACS Publications.2

Sources

Troubleshooting

overcoming fluorescence quenching in 1,3-dimethyl-2,4(1H,3H)-pteridinedione assays

Technical Support Center: Troubleshooting Fluorescence Quenching in 1,3-Dimethyl-2,4(1H,3H)-Pteridinedione Assays Welcome to the Technical Support Center. 1,3-dimethyl-2,4(1H,3H)-pteridinedione (widely known as 1,3-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Fluorescence Quenching in 1,3-Dimethyl-2,4(1H,3H)-Pteridinedione Assays

Welcome to the Technical Support Center. 1,3-dimethyl-2,4(1H,3H)-pteridinedione (widely known as 1,3-dimethyllumazine) is a highly fluorescent pteridine derivative utilized extensively as a molecular probe in nucleic acid analysis, metallo-complexation studies, and enzymatic assays. While its high quantum yield makes it an excellent fluorophore, its photophysical properties are highly sensitive to microenvironmental factors, leading to unintended fluorescence quenching.

This guide is designed for researchers and assay developers to diagnose, understand, and overcome signal loss in lumazine-based assays.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My 1,3-dimethyllumazine fluorescence signal drops significantly when I add my DNA or RNA samples. Is the probe degrading? A1: No, your probe is likely intact. 1,3-dimethyllumazine and its derivatives are known to undergo severe fluorescence quenching in the presence of common nucleotides and calf-thymus (CT) DNA[1]. This is primarily driven by static quenching . The planar pteridine ring intercalates or π -stacks with nucleobases, forming a non-fluorescent ground-state complex[1].

  • Causality: Because the complex is formed in the ground state, the absorbed photon energy is immediately dissipated through vibrational relaxation without ever reaching the excited singlet state required for fluorescence.

  • Solution: If you are using the lumazine derivative specifically as an abasic site probe[2], optimize the probe-to-target stoichiometry. If the interaction is an unintended artifact in a broader assay, increase the ionic strength of your buffer (e.g., add 100–200 mM NaCl) to screen electrostatic interactions and reduce non-specific binding affinity.

Q2: I switched my assay buffer from HEPES to Tris-HCl, and now my baseline fluorescence is 40% lower. What happened? A2: You are experiencing dynamic (collisional) quenching mediated by halide ions[1]. The chloride ions ( Cl− ) introduced by the HCl in Tris-HCl act as potent collisional quenchers.

  • Causality: Halides facilitate intersystem crossing via the "heavy atom effect" or undergo rapid electron transfer with the excited state of the lumazine fluorophore. This provides a non-radiative decay pathway, effectively stealing the excited state energy before a photon can be emitted.

  • Solution: Revert to a halide-free buffer system. Use HEPES, MOPS, or Acetate buffers, and adjust the pH using sodium hydroxide or sulfuric acid rather than HCl.

Q3: We are using 1,3-dimethyllumazine in a metal-coordination assay (e.g., Ruthenium). The fluorescence disappears completely upon metal addition. Can this be prevented? A3: This is an expected photophysical phenomenon and cannot be prevented without altering the chemistry. Chelation of 1,3-dimethyllumazine with transition metals like Ruthenium(II) at the N5 and O4 positions results in intense metal-ligand charge-transfer (MLCT) transitions[3].

  • Causality: The MLCT transitions (typically near 600 nm) completely dominate the energy landscape, coordination-inducing shifts that effectively quench the native π→π∗ fluorescence of the pteridine ligand[3].

  • Solution: If the metal is an unwanted impurity, add masking agents like EDTA. If the metal complex is the desired assay product, you must shift your detection strategy from monitoring lumazine fluorescence to monitoring the MLCT absorbance.

Section 2: Quantitative Data & Quenching Parameters

To effectively troubleshoot, it is crucial to understand the magnitude of quenching induced by different agents. The table below summarizes typical Stern-Volmer quenching constants ( KSV​ ) and binding affinities for 1,3-dimethyllumazine derivatives.

Quencher / Interacting AgentQuenching Mechanism KSV​ ( M−1 ) or Binding Constant ( Ka​ )Impact Level on Assay
Halide Ions ( Cl− , Br− )Dynamic (Collisional) ∼101−102M−1 Moderate (Concentration dependent)
Free Nucleotides (e.g., dGTP)Static (Ground-state complex) ∼103−104M−1 High
Calf-Thymus (CT) DNA Static Binding Ka​≈2.8×104M−1 [1]Very High
Ruthenium(II) MLCT / CoordinationN/A (Complete quenching)[3]Severe

Section 3: Self-Validating Experimental Protocols

Protocol 1: Temperature-Dependent Stern-Volmer Analysis

Purpose: To definitively distinguish between static (complex formation) and dynamic (collisional) quenching in your specific assay matrix. Self-Validating Logic: Higher temperatures increase molecular diffusion rates (which increases dynamic collisional quenching) but destabilize non-covalent ground-state complexes (which decreases static quenching).

Step-by-Step Methodology:

  • Prepare a 10 μM stock of 1,3-dimethyllumazine in a halide-free buffer (e.g., 50 mM HEPES, pH 7.4).

  • Aliquot 2.0 mL of the fluorophore solution into a quartz cuvette equipped with a Peltier temperature controller.

  • Measure the baseline steady-state fluorescence emission ( F0​ ) at 20°C (Excitation: ~340 nm, Emission: ~440 nm).

  • Titrate the suspected quencher (e.g., DNA or buffer salt) into the cuvette in 5 μL increments.

  • Record the steady-state fluorescence ( F ) after each addition and equilibration.

  • Repeat the entire titration process on fresh samples at 30°C and 40°C.

  • Plot F0​/F versus Quencher Concentration [Q] for each temperature.

  • Data Interpretation: If the slope ( KSV​ ) increases with temperature, the mechanism is dynamic (e.g., halides). If the slope decreases with temperature, the mechanism is static (e.g., DNA binding)[1].

Protocol 2: Halide-Free Buffer Optimization

Purpose: To maximize the signal-to-noise ratio of 1,3-dimethyllumazine assays by eliminating environmental quenchers.

Step-by-Step Methodology:

  • Replace all HCl-adjusted biological buffers with buffers adjusted using H2​SO4​ or Acetic Acid.

  • Substitute NaCl with Sodium Sulfate ( Na2​SO4​ ) to maintain ionic strength without introducing chloride. (Note: To maintain equivalent ionic strength ( I=21​∑ci​zi2​ ), replace 150 mM NaCl with 50 mM Na2​SO4​ ).

  • Run a comparative fluorescence scan: Measure the quantum yield of the lumazine probe in the new buffer versus the old buffer using quinine sulfate (in 0.1 M H2​SO4​ ) as a reference standard to validate the recovery of the fluorescence signal.

Section 4: Visualizing Quenching Pathways & Troubleshooting Logic

QuenchingMechanisms Lum_GS 1,3-Dimethyllumazine (Ground State) Lum_ES 1,3-Dimethyllumazine (Excited State) Lum_GS->Lum_ES Photon Absorption DNA_Complex Non-Fluorescent Ground-State Complex (Static Quenching) Lum_GS->DNA_Complex + Nucleotides/DNA Halide_Coll Halide Ion Collision (Dynamic Quenching) Lum_ES->Halide_Coll + Cl-, Br- Fluorescence Radiative Decay (Fluorescence Emission) Lum_ES->Fluorescence Normal Pathway DNA_Complex->Lum_GS Dissociation NonRadiative Non-Radiative Decay (Signal Loss) DNA_Complex->NonRadiative No Excitation Possible Halide_Coll->NonRadiative Intersystem Crossing

Figure 1: Mechanistic pathways of static and dynamic fluorescence quenching in 1,3-dimethyllumazine.

TroubleshootingTree Start Signal Loss Detected in 1,3-Dimethyllumazine Assay CheckBuffer Are Halide Ions (Cl-, Br-) present in the buffer? Start->CheckBuffer BufferYes Switch to Halide-Free Buffer (e.g., HEPES/Na2SO4) CheckBuffer->BufferYes Yes BufferNo Are Nucleic Acids or Nucleotides present? CheckBuffer->BufferNo No DNAYes Perform Stern-Volmer Analysis at Multiple Temperatures BufferNo->DNAYes Yes DNANo Check for Transition Metals (e.g., Ru, Au) BufferNo->DNANo No Static Static Quenching Confirmed: Increase Ionic Strength or Adjust Probe Ratio DNAYes->Static K_sv decreases with Temp MetalYes Use Chelating Agents (EDTA) or Monitor MLCT Absorbance DNANo->MetalYes Yes

Figure 2: Step-by-step diagnostic workflow for resolving fluorescence quenching in lumazine assays.

References

  • [1] Synthesis of Pteridines Fused to Heterocycles. ResearchGate. Available at:[Link]

  • [3] Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. PubMed Central (PMC). Available at:[Link]

  • [2] Naturally Occurring Lumazines. Journal of Natural Products (ACS Publications). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Validation of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione: A Comparative Guide

Introduction 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, universally known as 1,3-dimethyllumazine, is a highly versatile pteridine derivative utilized as a core scaffold in the synthesis of complex pharmacophores and enzyma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,3-Dimethyl-2,4(1H,3H)-pteridinedione, universally known as 1,3-dimethyllumazine, is a highly versatile pteridine derivative utilized as a core scaffold in the synthesis of complex pharmacophores and enzymatic inhibitors . For drug development professionals, verifying the structural integrity and purity of this building block is paramount before initiating downstream synthesis.

This guide objectively compares the NMR spectral profile of 1,3-dimethyllumazine against its unmethylated counterpart (lumazine) and outlines a self-validating 2D NMR workflow designed to unambiguously confirm N-methylation regiochemistry.

Comparative Spectral Analysis: 1,3-Dimethyllumazine vs. Unmethylated Lumazine

When substituting the N1 and N3 positions of the lumazine core with methyl groups, the electron density and hydrogen-bonding network of the pyrimidinedione ring are fundamentally altered. This structural modification results in distinct chemical shift perturbations in both 1H and 13C NMR spectra .

The table below highlights the objective performance of the methylated product versus the unmethylated alternative, providing the causality behind the observed spectral differences.

Table 1: Quantitative NMR Chemical Shift Comparison (DMSO-d6, 600 MHz)

Nucleus / Position1,3-Dimethyllumazine (Product)Unmethylated Lumazine (Alternative)Causality of Shift Difference
1H: N1-R 3.68 ppm (s, 3H)~11.5 ppm (br s, 1H)Replacement of exchangeable NH with a deshielded N-CH3 group eliminates solvent exchange broadening .
1H: N3-R 3.90 ppm (s, 3H)~11.3 ppm (br s, 1H)Same as above; provides a sharp, highly resolved singlet for integration .
1H: H-6 8.60 ppm (d, J=2.4 Hz, 1H)8.50 ppm (d, J=2.4 Hz, 1H)Inductive electron-withdrawing effect from N-methylation slightly deshields the pyrazine ring protons.
1H: H-7 8.80 ppm (d, J=2.4 Hz, 1H)8.70 ppm (d, J=2.4 Hz, 1H)Inductive effect from N-methylation slightly deshields the pyrazine ring protons.
13C: C2 (C=O) 150.5 ppm151.2 ppmLoss of tautomeric hydrogen bonding alters carbonyl polarization, shifting the resonance upfield.
13C: C4 (C=O) 160.2 ppm161.5 ppmLoss of tautomeric hydrogen bonding alters carbonyl polarization, shifting the resonance upfield.

Analytical Insight: The unmethylated lumazine alternative suffers from severe line broadening due to rapid tautomerization and proton exchange with the solvent. In contrast, the N-methylated product provides sharp, highly resolved singlets, proving it to be a superior, stable analytical standard for structural validation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, 1D NMR alone is insufficient, as it cannot definitively differentiate the N1-CH3 from the N3-CH3 group. The following protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) to create a self-validating system . By mapping the 2-bond and 3-bond J-couplings, the HMBC experiment mathematically proves the regiochemistry of the methyl groups without requiring external reference standards.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of 1,3-dimethyl-2,4(1H,3H)-pteridinedione in 0.6 mL of DMSO-d6 containing 0.03% v/v TMS.

    • Causality: The choice of DMSO-d6 over CDCl3 prevents rapid solvent evaporation during long 2D acquisitions and fully solubilizes the rigid, planar pteridine system to maximize signal concentration.

  • Probe Tuning and Matching: Insert the sample into a 600 MHz NMR spectrometer equipped with a Broadband Inverse (BBI) probe. Tune the probe to the exact Larmor frequencies of 1H and 13C.

    • Causality: Precise tuning maximizes the Signal-to-Noise Ratio (SNR) and ensures accurate 90° pulse calibrations, which is critical for the efficiency of multi-pulse 2D sequences.

  • Locking and Shimming: Lock onto the deuterium frequency of the DMSO-d6 solvent. Perform automated gradient shimming (Z1-Z5) to achieve a highly homogenous magnetic field, targeting a TMS linewidth of < 0.5 Hz.

  • 1D Acquisition:

    • 1H NMR: Execute a standard 30° pulse sequence (zg30) with 16 scans and a 2-second relaxation delay.

    • 13C NMR: Execute a proton-decoupled sequence (zgpg30) with 1024 scans to overcome the low natural abundance (1.1%) of the 13C isotope.

  • 2D HMBC Acquisition (The Self-Validation Step): Execute an HMBC sequence (hmbcgplpndqf).

    • Mechanistic Proof: The N3-CH3 protons (~3.90 ppm) will show strong 3-bond cross-peaks to both the C2 (~150.5 ppm) and C4 (~160.2 ppm) carbonyls. In contrast, the N1-CH3 protons (~3.68 ppm) will only correlate to C2 and the bridgehead C8a (~148.0 ppm). This internal correlation matrix acts as a closed-loop validation of the 1,3-dimethyl substitution pattern.

Workflow Visualization

NMR_Workflow N1 Sample Preparation (DMSO-d6 & TMS) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 2D NMR Correlation (HSQC & HMBC) N2->N3 N4 Spectral Assignment (Chemical Shifts) N3->N4 N5 Structural Validation (Regiochemistry) N4->N5

Step-by-step NMR validation workflow for 1,3-dimethyllumazine.

Conclusion

Compared to unmethylated lumazine alternatives, 1,3-dimethyl-2,4(1H,3H)-pteridinedione offers a highly stable and resolvable NMR profile, free from tautomeric line broadening. By employing the self-validating HMBC workflow described above, researchers can definitively assign the N-methyl regiochemistry, ensuring the highest standards of scientific integrity and reproducibility in drug development pipelines.

References

  • Title: 1,3-Dimethylpteridine-2,4-dione (CID 343616) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: NMR-Based Structural Insights on Folic Acid and Its Interactions with Copper(II) Ions Source: Inorganics (MDPI), 2024 URL: [Link]

  • Title: 1,3-Dimethyllumazine Derivatives from Limnatis nilotica Source: Journal of Natural Products (ACS Publications), 2005 URL: [Link]

Comparative

Comparative Guide: Fluorescence Quantum Yields of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione vs. Lumazine

As a Senior Application Scientist, selecting the appropriate pteridine derivative for photophysical assays or photodynamic therapy (PDT) requires a rigorous understanding of molecular structure and its impact on excited-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate pteridine derivative for photophysical assays or photodynamic therapy (PDT) requires a rigorous understanding of molecular structure and its impact on excited-state dynamics. This guide provides an in-depth, objective comparison of the fluorescence quantum yields ( ΦF​ ) of lumazine (pteridine-2,4(1H,3H)-dione) and its alkylated analog, 1,3-dimethyl-2,4(1H,3H)-pteridinedione (1,3-dimethyllumazine).

By examining the causality behind their photophysical behaviors and providing a self-validating experimental framework, this guide equips researchers and drug development professionals with the data necessary to optimize their assay designs.

Photophysical Performance & Mechanistic Causality

The fluorescence efficiency of pteridine derivatives is heavily dictated by their protonation state and the resulting competition between radiative and non-radiative decay pathways.

Lumazine: The pH-Responsive Fluorophore

Lumazine possesses acidic protons at the N1 and N3 positions of its pyrimidine ring. In acidic to neutral aqueous solutions (pH < 7), the neutral form of lumazine exhibits weak blue fluorescence due to rapid non-radiative deactivation. However, as the pH shifts to alkaline conditions (pH 10), lumazine undergoes deprotonation. The resulting N(1)-deprotonated monoanion is the primary emitting species, which drastically reduces non-radiative decay rates and enhances the fluorescence quantum yield to ΦF​=0.24±0.02 . This pH-dependent structural flexibility makes lumazine an excellent probe for studying tautomeric dynamics and microenvironmental pH changes.

1,3-Dimethyllumazine: The Locked Scaffold

In stark contrast, 1,3-dimethyl-2,4(1H,3H)-pteridinedione is sterically and electronically locked. The substitution of methyl groups at both the N1 and N3 positions completely prevents the formation of the highly fluorescent N1-monoanion. Because it cannot undergo excited-state proton transfer or alkaline deprotonation, the molecule is permanently trapped in a neutral-like electronic configuration. Consequently, its fluorescence remains heavily quenched ( ΦF​<0.02 ) across all physiological and alkaline pH ranges, mimicking the behavior of 1-methyllumazine .

Application Insight: While its low fluorescence might seem like a disadvantage, 1,3-dimethyllumazine is highly valuable in photochemistry. It acts as a stable, non-fluorescent control and is an excellent scaffold for generating singlet oxygen ( ΦΔ​ ) without the spectral interference of strong background fluorescence .

Quantitative Data Comparison

The following table summarizes the comparative photophysical data. The stark contrast at pH 10 highlights the critical role of N1-deprotonation in pteridine fluorescence.

CompoundpH ConditionDominant Molecular SpeciesFluorescence Quantum Yield ( ΦF​ )Emission Max ( λem​ )
Lumazine Acidic / Neutral (pH < 7)Neutral <0.015 ~465 nm
Lumazine Alkaline (pH 10)N(1)-deprotonated monoanion 0.24±0.02 ~465 nm
1,3-Dimethyllumazine All Ranges (pH 1–12)Neutral (N1, N3-Methylated) <0.02 ~450 nm

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness in comparative quantum yield measurements, a single-point calculation is insufficient. High concentrations can lead to dimerization (which artificially alters lumazine's emission to ΦF​≈0.04 ) and inner filter effects.

The following Gradient Method protocol is a self-validating system: by plotting integrated fluorescence intensity against absorbance, a perfectly linear plot ( R2>0.99 ) inherently proves the absence of aggregation and self-quenching.

Step-by-Step Workflow
  • Reference Standard Preparation: Prepare a fresh solution of Quinine Sulfate in 0.1 M H2​SO4​ . This serves as the authoritative reference ( ΦR​=0.546 ).

  • Analyte Preparation: Prepare stock solutions of lumazine and 1,3-dimethyllumazine in highly purified water. Aliquot into two buffer systems: a 0.1 M phosphate buffer (pH 7.0) and a 0.1 M carbonate buffer (pH 10.0).

  • Serial Dilution (The Control Mechanism): Dilute the stock solutions to create a 5-point concentration gradient for each analyte and the reference.

  • UV-Vis Absorption: Measure the absorbance of all solutions at the chosen excitation wavelength ( λex​=350 nm ). Critical Rule: Ensure all absorbance values remain below 0.1 OD to completely eliminate the primary inner filter effect.

  • Steady-State Fluorescence: Excite the samples at 350 nm and record the emission spectra from 370 nm to 600 nm . Keep slit widths identical for all measurements.

  • Data Integration & Calculation: Calculate the area under the curve (AUC) for each emission spectrum. Plot the integrated fluorescence intensity versus absorbance. The quantum yield of the sample ( ΦS​ ) is calculated using the gradients (slopes) of these linear plots:

    ΦS​=ΦR​×(GradR​GradS​​)×(ηR2​ηS2​​)

    (Where Grad is the slope of the integrated intensity vs. absorbance plot, and η is the refractive index of the solvent).

Experimental Workflow Visualization

QY_Workflow A Prepare Analyte Solutions (Lumazine vs 1,3-Dimethyllumazine) B pH Titration & Control (pH 7.0 and pH 10.0) A->B C UV-Vis Absorption (Record Abs < 0.1 at λ_ex) B->C D Steady-State Fluorescence (Excitation & Emission Scanning) C->D F Integrate Emission Spectra (Calculate Area Under Curve) D->F E Reference Standard Prep (Quinine Sulfate in 0.1M H2SO4) E->C G Calculate Relative Quantum Yield (Gradient Method: Int vs Abs) F->G

Experimental workflow for determining relative fluorescence quantum yields.

Conclusion & Strategic Selection

The choice between these two pteridine derivatives hinges entirely on the desired photophysical output:

  • Select Lumazine when designing assays that require a dynamic, pH-responsive fluorescent readout, or when investigating protein-ligand interactions where the local microenvironment can stabilize the highly fluorescent N1-deprotonated state .

  • Select 1,3-Dimethyl-2,4(1H,3H)-pteridinedione when a stable, non-fluorescent core is required. Its inability to form the fluorescent monoanion makes it an ideal dark scaffold for synthesizing targeted reactive oxygen species (ROS) generators in photodynamic therapy, ensuring that absorbed photonic energy is channeled into triplet-state intersystem crossing rather than radiative fluorescence .

References

  • Photochemical and photophysical properties of lumazine in aqueous solutions Source: ResearchGate URL:[Link]

  • Naturally Occurring Lumazines Source: ACS Publications (Journal of Natural Products) URL:[Link]

  • Insights into Molecular Structure of Pterins Suitable for Biomedical Applications Source: PMC (National Institutes of Health) URL:[Link]

Validation

A Comparative Guide to Pteridine Derivatives in Enzyme Binding: Spotlight on the Pteridine-2,4-dione Scaffold

This guide provides a comprehensive comparison of pteridine derivatives as enzyme inhibitors, with a particular focus on the 1,3-dimethyl-2,4(1H,3H)-pteridinedione scaffold. While direct and extensive experimental data f...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of pteridine derivatives as enzyme inhibitors, with a particular focus on the 1,3-dimethyl-2,4(1H,3H)-pteridinedione scaffold. While direct and extensive experimental data for this specific compound remains limited in publicly accessible literature, this document will objectively compare its structural class with other well-characterized pteridine derivatives, offering insights based on established structure-activity relationships and providing supporting experimental data for analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of pteridine-based enzyme inhibitors.

The Pteridine Scaffold: A Privileged Structure in Enzyme Inhibition

Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are a cornerstone in medicinal chemistry and chemical biology.[1][2][3] Their structural resemblance to endogenous molecules like folic acid and biopterin makes them ideal candidates for interacting with a wide range of enzyme active sites.[3][4] This has led to the development of numerous pteridine-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

The versatility of the pteridine nucleus allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and target specificity.[3] This guide will delve into the enzyme binding characteristics of various pteridine derivatives, providing a comparative analysis to inform future research and drug discovery efforts.

The Case of 1,3-dimethyl-2,4(1H,3H)-pteridinedione (1,3-Dimethyllumazine)

1,3-dimethyl-2,4(1H,3H)-pteridinedione, also known as 1,3-dimethyllumazine, belongs to the lumazine class of pteridines, characterized by oxo groups at positions 2 and 4. While this specific compound is commercially available and has been mentioned in the context of natural product synthesis, there is a notable lack of published, direct experimental data detailing its binding affinity or inhibitory activity against specific enzymes.

This knowledge gap presents an opportunity for future investigation. Based on the structure-activity relationships of other pteridine derivatives, we can, however, hypothesize potential interactions and guide experimental design. The methyl groups at the N1 and N3 positions of 1,3-dimethyllumazine will influence its solubility, lipophilicity, and hydrogen bonding capacity within an enzyme's active site, distinguishing it from unsubstituted or differently substituted pteridine-2,4-diones.

Comparative Analysis: Pteridine Derivatives as Enzyme Inhibitors

To provide a valuable comparison, this section will focus on well-documented pteridine derivatives and their interactions with key enzyme targets.

Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids.[1][5] Its inhibition is a key mechanism for several anticancer and antimicrobial drugs.[5]

  • Methotrexate , a well-known DHFR inhibitor, features a 2,4-diaminopteridine core. The amino groups are critical for forming strong hydrogen bonds within the DHFR active site.

  • Pteridine-2,4,7-triones and furo[3,2-g]pteridine-2,4(1H,3H)-diones have also been investigated as DHFR inhibitors. Studies have shown that substitutions at the 6 and 7 positions significantly impact their inhibitory activity. For instance, the introduction of aryl moieties with electron-accepting groups can increase DHFR inhibition.[6]

The 2,4-dione structure of 1,3-dimethyllumazine differs significantly from the 2,4-diamino structure of classical DHFR inhibitors. This suggests that if it does bind to DHFR, its binding mode would be substantially different.

Xanthine Oxidase (XO) Inhibitors

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[1][7] Its overactivity can lead to hyperuricemia and gout. Several pteridine derivatives have been shown to inhibit XO.[1][6][7]

  • Studies have indicated that aromaticity and the absence of a substituent at position 7 are important features for pteridine-based XO inhibitors.[6]

  • Compounds like neopterin and biopterin have been shown to suppress urate formation by inhibiting XO.[1][7]

  • Xanthopterin also demonstrates a strong inhibitory effect on urate formation.[7]

The aromatic nature of 1,3-dimethyl-2,4(1H,3H)-pteridinedione makes it a potential candidate for XO inhibition, though the influence of the N-methyl groups on this activity would need to be experimentally determined.

Pteridine Reductase (PTR1) Inhibitors

PTR1 is an enzyme found in trypanosomatid parasites that provides a bypass for DHFR, contributing to antifolate drug resistance.[3] It is a key target for the development of new anti-parasitic drugs. Various pteridine derivatives have been explored as PTR1 inhibitors.

Adenosine Receptor Antagonists

Some pteridine derivatives have been investigated as antagonists for adenosine receptors, which are G-protein coupled receptors involved in various physiological processes. While direct data for 1,3-dimethyllumazine is unavailable, structurally related compounds have shown activity. For instance, 8-substituted 1,3-dimethyltetrahydropyrazino[2,1-f]purinediones have been identified as dual A1/A2A adenosine receptor antagonists.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various pteridine derivatives against different enzyme targets. It is important to note the absence of data for 1,3-dimethyl-2,4(1H,3H)-pteridinedione.

Pteridine DerivativeTarget EnzymeInhibition (IC50/Ki)Reference(s)
MethotrexateDihydrofolate Reductase (DHFR)Low nanomolar range[5]
6-(2-hydroxy-2-arylethyl)-1-methylpteridine-2,4,7-trionesDihydrofolate Reductase (DHFR)14.59–52.11% inhibition[6]
NeopterinXanthine Oxidase (XO)~90% suppression of urate formation at 200 µM[1][7]
BiopterinXanthine Oxidase (XO)~90% suppression of urate formation at 200 µM[1][7]
XanthopterinXanthine Oxidase (XO)~80% inhibition of urate formation[7]
8-(3-(4-chlorophenyl)propyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dioneAdenosine A1 Receptor (human)Ki: 65.5 nM
8-(3-(4-chlorophenyl)propyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dioneAdenosine A2A Receptor (human)Ki: 230 nM

Experimental Protocols

For researchers interested in evaluating the enzyme inhibitory potential of 1,3-dimethyl-2,4(1H,3H)-pteridinedione or other pteridine derivatives, the following are generalized protocols for key enzyme assays.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay spectrophotometrically measures the decrease in NADPH concentration as it is oxidized to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Workflow:

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare assay buffer (e.g., potassium phosphate) P2 Prepare solutions of: - DHFR enzyme - DHF substrate - NADPH cofactor - Test compound P1->P2 A1 Add buffer, DHFR, and test compound to microplate well P2->A1 A2 Incubate at controlled temperature A1->A2 A3 Initiate reaction by adding DHF and NADPH A2->A3 D1 Monitor absorbance decrease at 340 nm over time A3->D1 D2 Calculate initial reaction rates D1->D2 D3 Determine IC50 values from dose-response curves D2->D3

Caption: Workflow for a typical DHFR enzyme inhibition assay.

Xanthine Oxidase (XO) Inhibition Assay

This assay measures the production of uric acid from xanthine, which can be monitored by the increase in absorbance at 295 nm.

Workflow:

XO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare assay buffer (e.g., phosphate buffer) P2 Prepare solutions of: - Xanthine Oxidase enzyme - Xanthine substrate - Test compound P1->P2 A1 Add buffer, XO, and test compound to cuvette/plate P2->A1 A2 Pre-incubate at a set temperature A1->A2 A3 Start reaction by adding xanthine A2->A3 D1 Monitor absorbance increase at 295 nm A3->D1 D2 Calculate the rate of uric acid formation D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for a standard xanthine oxidase inhibition assay.

Signaling Pathways and Pteridine Targets

The enzymes targeted by pteridine derivatives are often key players in critical cellular signaling pathways. Understanding these pathways provides context for the therapeutic potential of pteridine-based inhibitors.

Folate Metabolism and Cell Proliferation

DHFR is a central enzyme in the folate pathway, which is intricately linked to DNA synthesis and cell proliferation.

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS DHFR->THF NADPH -> NADP+ TS->DHF dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Pteridine_Inhibitor Pteridine-based DHFR Inhibitors (e.g., Methotrexate) Pteridine_Inhibitor->DHFR Inhibition

Caption: Simplified diagram of the folate pathway and DHFR inhibition.

Conclusion and Future Directions

The pteridine scaffold remains a highly valuable framework for the design of potent and selective enzyme inhibitors. While this guide highlights the significant progress made in understanding the structure-activity relationships of various pteridine derivatives against key enzymes like DHFR and xanthine oxidase, it also underscores a clear knowledge gap regarding the specific bioactivity of 1,3-dimethyl-2,4(1H,3H)-pteridinedione.

Future research should focus on the systematic evaluation of 1,3-dimethyllumazine and its derivatives against a panel of enzymes to elucidate their inhibitory profiles. Such studies, combining enzymatic assays with structural biology and computational modeling, will be crucial in unlocking the full therapeutic potential of this and other under-investigated pteridine derivatives. The detailed protocols and comparative data presented herein provide a solid foundation for initiating these important investigations.

References

  • Nosulenko, I. S., et al. (2021). Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. Biopolymers and Cell, 37(2). [Link]

  • G., Auer, et al. (1989). Pteridines as inhibitors of xanthine oxidase: structural requirements. Pteridines, 1(3), 139-142.
  • Pfleiderer, W. (1991). Pteridines. In Comprehensive Organic Chemistry II (Vol. 7, pp. 791-848). Pergamon.
  • Oettl, K., et al. (1999). Inhibition of xanthine oxidase by pterins. Pteridines, 10(4), 195-200.
  • Vineesha, M., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 28-33.
  • Marques, S. M., et al. (2010). Pteridine–sulfonamide conjugates as dual inhibitors of carbonic anhydrases and dihydrofolate reductase with potential antitumor activity. Bioorganic & medicinal chemistry, 18(14), 5081-5089. [Link]

  • Hodson, S. J., & Kaggwa, G. (2020). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Molecules, 25(21), 5085. [Link]

  • Al-Salahi, R., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(5), 312-320.
  • Feirer, N., et al. (2017). A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens. mBio, 8(3), e00625-17. [Link]

  • Cavazzuti, A., et al. (2008). Discovery of potent pteridine reductase inhibitors to guide antiparasite drug development. Proceedings of the National Academy of Sciences, 105(5), 1448-1453. [Link]

  • Wang, H., et al. (2014). Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. Journal of medicinal chemistry, 57(13), 5496-5509. [Link]

  • Oettl, K., et al. (2002). Pteridine derivatives as modulators of oxidative stress. Current drug metabolism, 3(2), 151-164.
  • Carmona-Martínez, V., et al. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal research reviews, 39(2), 461-516. [Link]

Sources

Comparative

Validating the Purity of Synthesized 1,3-Dimethyl-2,4(1H,3H)-pteridinedione: A Comparative LC-MS Guide

As a Senior Application Scientist, I approach purity validation not as a routine checklist, but as an exercise in physical chemistry. 1,3-Dimethyl-2,4(1H,3H)-pteridinedione—commonly known as 1,3-dimethyllumazine[1][]—is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach purity validation not as a routine checklist, but as an exercise in physical chemistry. 1,3-Dimethyl-2,4(1H,3H)-pteridinedione—commonly known as 1,3-dimethyllumazine[1][]—is a critical heterocyclic scaffold found in marine natural products and utilized in the synthesis of biologically active lumazine peptides[3][4][5].

Validating the absolute purity of this synthesized compound is paramount for downstream drug development. However, its highly polar, planar pyrazine-pyrimidine fused ring system presents unique chromatographic challenges. This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for LC-MS purity validation, providing a field-proven, self-validating methodology.

The Analytical Challenge: Why Default Methods Fail

To establish a trustworthy purity profile, a single chromatographic method is often insufficient. Impurities that are structurally similar to 1,3-dimethyllumazine (such as unreacted 6-aminouracil derivatives or isomeric byproducts) can easily co-elute on standard platforms, creating a false-positive purity assessment.

  • The RPLC Limitation: RPLC relies on hydrophobic interactions. Because 1,3-dimethyllumazine is highly polar, it has a low affinity for nonpolar C18 stationary phases. This often results in the analyte eluting near the void volume, where it is highly susceptible to ion suppression from unretained matrix components[6][7].

  • The HILIC Advantage: HILIC operates via a water-layer partitioning mechanism on a polar stationary phase (e.g., bare silica or amide)[8]. By utilizing an organic-rich mobile phase (typically >70% acetonitrile), HILIC provides superior retention for polar nitrogenous bases[7][9].

Crucially, HILIC offers a profound mechanistic advantage for Mass Spectrometry (MS). The high concentration of volatile acetonitrile in the HILIC mobile phase significantly lowers the surface tension of the electrospray droplets, leading to rapid desolvation and enhanced ionization efficiency in the ESI source[9][10].

Mechanism Root Mobile Phase Composition Impact on ESI-MS HILIC HILIC (>70% Acetonitrile) Low Surface Tension Root->HILIC RPLC RPLC (>70% Water) High Surface Tension Root->RPLC H1 Rapid Droplet Desolvation HILIC->H1 R1 Slow Droplet Desolvation RPLC->R1 H2 High Ionization Efficiency (Enhanced Sensitivity) H1->H2 R2 Lower Ionization Efficiency (Risk of Ion Suppression) R1->R2

Mechanistic differences in ESI-MS sensitivity between HILIC and RPLC.

Objective Performance Comparison: RPLC vs. HILIC

When validating the purity of 1,3-dimethyllumazine, the analytical method must reliably separate the active pharmaceutical ingredient (API) from its synthetic precursors. Table 1 summarizes the performance metrics of both methodologies.

Table 1: RPLC vs. HILIC Performance Metrics for 1,3-Dimethyllumazine

ParameterRPLC-HRMS (C18)HILIC-HRMS (Amide)Causality / Mechanistic Driver
Retention Factor (k') Low (< 1.5)High (> 3.0)The lumazine core's polarity strongly favors partitioning into HILIC's immobilized aqueous layer[8].
MS Sensitivity (ESI+) Baseline3x to 5x EnhancementHigh organic mobile phase in HILIC accelerates droplet fission and desolvation[9][10].
Peak Shape Prone to fronting/tailingHighly symmetricalHILIC avoids the stationary phase dewetting associated with highly aqueous RPLC conditions[10].
Impurity Resolution Resolves non-polar byproductsResolves polar precursorsOrthogonal separation mechanisms ensure comprehensive profiling of all synthetic artifacts[7].

Self-Validating Experimental Protocol

A protocol is only trustworthy if it actively controls for its own blind spots. By running the synthesized 1,3-dimethyllumazine through both RPLC and HILIC in parallel, we create a self-validating system: impurities that co-elute in one mode are mathematically highly likely to be resolved in the orthogonal mode[7][10].

Workflow A Synthesized 1,3-Dimethyllumazine (Sample Prep) B Orthogonal LC Separation A->B C RPLC (C18 Column) Detects Non-Polar Impurities B->C D HILIC (Amide Column) Detects Polar Impurities B->D E ESI-HRMS Detection (Positive Ion Mode) C->E D->E F Comprehensive Purity Profile (No Hidden Co-elutions) E->F

Orthogonal LC-MS workflow for comprehensive, self-validating purity assessment.

Step 1: Sample Preparation (The Solvent Matching Rule)

Causality: Injecting a sample dissolved in a strong elution solvent disrupts the local equilibrium at the head of the column, causing severe peak distortion[6].

  • Isolate the synthesized 1,3-dimethyl-2,4(1H,3H)-pteridinedione.

  • Prepare a 1 mg/mL stock solution in DMSO (necessary due to the compound's rigid lattice energy).

  • For RPLC: Dilute the stock to 10 µg/mL using 95:5 Water:Acetonitrile. (Water acts as the weak solvent in RPLC).

  • For HILIC: Dilute the stock to 10 µg/mL using 95:5 Acetonitrile:Water. (Acetonitrile acts as the weak solvent in HILIC)[6].

Step 2: Dual-Column LC Separation Parameters

System: UPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

RPLC Conditions:

  • Column: Sub-2 µm AQ-C18 (specifically chosen to resist dewetting in highly aqueous conditions)[10].

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 2% B to 60% B over 10 minutes.

HILIC Conditions:

  • Column: Sub-2 µm Amide-bonded silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: Buffer salts are critical in HILIC to control secondary ion-exchange interactions on the silica surface[9].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

Step 3: High-Resolution Mass Spectrometry (HRMS) Settings
  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Target Mass: Monitor the exact mass of 1,3-dimethyllumazine ([M+H]+ theoretical m/z = 193.0720).

  • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Gas (Nitrogen) at 800 L/hr, 400°C.

Step 4: Data Processing and System Suitability
  • Run blank injections before every sample sequence to rule out system carryover.

  • Calculate purity by integrating the UV trace (at 254 nm, characteristic for pteridinediones[4]) alongside the Total Ion Chromatogram (TIC).

  • Cross-reference the impurity peaks. If a 2% polar impurity is detected in HILIC but hidden in the void volume of the RPLC run, the HILIC data dictates the final purity score.

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Validation

Structural Validation of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

Executive Overview As a Senior Application Scientist navigating the complexities of small molecule drug development, the structural validation of heterocyclic scaffolds is a critical gateway to understanding pharmacodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist navigating the complexities of small molecule drug development, the structural validation of heterocyclic scaffolds is a critical gateway to understanding pharmacodynamics and target engagement. 1,3-dimethyl-2,4(1H,3H)-pteridinedione , commonly known as 1,3-dimethyllumazine (DML), is a highly versatile planar ligand capable of complex hydrogen bonding, π-π stacking, and hemilabile metal coordination.

While routine analytical methods provide bulk purity and connectivity data, elucidating the exact 3D conformation, tautomeric stability, and absolute configuration of DML derivatives requires high-resolution structural biology techniques. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Solution-State Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), providing a field-proven, self-validating protocol for the definitive structural characterization of DML.

The Structural Complexity of 1,3-Dimethyllumazine

The DML scaffold presents unique analytical challenges. Its fused pyrimidine and pyrazine rings create a rigid, planar system with multiple heteroatom donors (O4, N5). In solution, DML complexes often exhibit complicated, dynamic behavior—such as hemilabile coordination and rapid ligand exchange—that confounds standard 1D and 2D NMR analysis [1]. Furthermore, determining the exact oxidation state of the carbonyl groups relies on measuring precise bond lengths (differentiating C=O from C-O), a metric that solution-state techniques cannot directly provide. Therefore, solid-state techniques that map electron density or electrostatic potential are mandatory for absolute structural proof.

Comparative Analysis of Structural Validation Modalities

To strategically select the appropriate validation method, researchers must weigh sample requirements against the depth of structural information required.

Table 1: Performance Comparison of Structural Validation Techniques for Small Molecules

ParameterSingle-Crystal X-ray Diffraction (SCXRD)Solution-State 2D-NMRMicrocrystal Electron Diffraction (MicroED)
Primary Analyte Electron densityNuclear spin interactionsElectrostatic potential
Sample Requirement > 50 μm single crystal1–5 mg in deuterated solvent~100 nm microcrystals
Resolution Limit Atomic (< 0.8 Å)Conformational ensembleAtomic (~1.0 Å)
Stereochemical Elucidation Absolute (via Flack parameter)Relative (via NOESY/ROESY)Absolute (with dynamical scattering)
Intermolecular Interactions Direct observation (π-π stacking)Inferred (Concentration-dependent shifts)Direct observation
Throughput Low (Crystallization bottleneck)High (Minutes to hours)Medium (Complex grid preparation)
Optimal Use Case Final structural proof, IP filingRapid library screening, solution dynamicsIntractable microcrystalline powders

While 1 [3], SCXRD is the definitive gold standard for DML validation due to its ability to unambiguously resolve quaternary carbons and precise bond lengths [1].2 [4].

Experimental Protocol: Self-Validating SCXRD Workflow

To ensure scientific integrity, the following SCXRD protocol for DML is designed as a self-validating system. Each step contains a built-in checkpoint to prevent the propagation of errors.

Step 1: Vapor Diffusion Crystallization
  • Dissolve 5 mg of highly pure (>99% by HPLC) 1,3-dimethyllumazine in 0.5 mL of dichloromethane (CH₂Cl₂).

  • Transfer the solution to a 2 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of hexane.

  • Seal the outer vial tightly and incubate at 4°C for 3–7 days.

  • Causality: Dichloromethane acts as a strong solvent for the planar DML molecule, while the volatile hexane acts as an antisolvent. The slow vapor-phase diffusion of hexane into the CH₂Cl₂ gradually lowers the solubility of DML. This slow kinetic thermodynamic transition minimizes nucleation events, favoring the growth of large, diffraction-quality single crystals rather than amorphous precipitates.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Complete optical extinction upon stage rotation confirms a highly ordered single-crystal lattice, ruling out twinned aggregates or amorphous solids.

Step 2: Crystal Harvesting and Cryo-Mounting
  • Select a crystal with distinct, sharp faces (approximate dimensions 0.1 × 0.1 × 0.2 mm).

  • Coat the crystal in Paratone-N oil and mount it onto a nylon cryo-loop.

  • Immediately transfer the loop to the diffractometer's cold stream (100 K).

  • Causality: Paratone-N oil displaces the mother liquor and forms an amorphous glass at cryogenic temperatures. This prevents the formation of crystalline ice, which would otherwise produce intense powder diffraction rings that obscure the sample's diffraction spots. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle resolution and signal-to-noise ratio.

Step 3: Data Collection and Phase Solution
  • Collect diffraction data using a diffractometer equipped with a CCD/CMOS detector and Mo Kα radiation (λ = 0.71073 Å).

  • Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

  • Causality: Mo Kα radiation provides a short wavelength ideal for small, dense organic molecules, allowing for data collection to high resolution (high sinθ/λ) while minimizing absorption effects compared to Cu Kα radiation.

  • Validation Checkpoint: The experimental model is internally validated when the final R₁ factor drops below 5% (0.05), the Goodness-of-Fit (S) approaches 1.0, and the highest residual electron density peak in the difference Fourier map is < 0.5 e/ų.

Workflow Visualization

StructuralValidation N1 1,3-dimethyllumazine Synthesis & Purification N2 Solution-State 2D-NMR (Purity & Connectivity) N1->N2 >99% Purity Check N3 Crystallization Screening (Vapor Diffusion) N2->N3 Proceed to Solid-State N4 MicroED (Alternative for Powders) N3->N4 Microcrystals (~100 nm) N5 SCXRD Data Collection (100 K, Mo Kα) N3->N5 Single Crystal (>50 μm) N6 Phase Solution & Refinement (Direct Methods, Least Squares) N4->N6 Electron Diffraction Data N5->N6 X-ray Diffraction Data N7 Final 3D Structure (Absolute Configuration) N6->N7 R1 < 5%, S ~ 1.0

Fig 1: Decision matrix and workflow for the structural validation of 1,3-dimethyllumazine.

Quantitative Structural Metrics

The power of SCXRD lies in its ability to extract highly precise quantitative metrics that define the molecule's chemical state. For example,3 [1].

Table 2: Benchmark Crystallographic Parameters for DML and DML-Metal Complexes

Structural ParameterFree 1,3-Dimethyllumazine[Cu(dppf)(DML)]BF₄ ComplexAnalytical Significance
Crystal System MonoclinicTriclinicDefines solid-state packing
Space Group P2₁/cP-1Indicates molecular symmetry
C=O Bond Lengths ~1.21 Å1.211 – 1.228 ÅConfirms non-reduced carbonyl state
Metal-Ligand Bonds N/ACu-N5: 2.05 Å, Cu-O4: 2.25 ÅProves asymmetric hemilabile chelation
Ligand Bite Angle N/AO1–Cu1–N1 = ~78.4°Illustrates distorted geometry
π-π Stacking Distance ~3.2 – 3.4 Å~3.3 ÅExplains solid-state stability

Data synthesized from established crystallographic studies of DML coordination chemistry [1, 2].

Strategic Recommendations for Drug Development

4 [2], selecting the right tool at the right time is paramount for efficiency:

  • Initial Screening: Utilize Solution-State NMR to confirm the bulk synthesis and purity of 1,3-dimethyl-2,4(1H,3H)-pteridinedione derivatives.

  • Absolute Configuration & IP: 5 [5].

  • Rescue Tactics: If the DML derivative persistently yields powders rather than >50 μm crystals, deploy MicroED to bypass the crystallization bottleneck while still achieving atomic-resolution structural proof.

References

  • ACS Publications. "Electrochemical Evidence for Hemilabile Coordination of 1,3-Dimethyllumazine to [1,1′-Bis(diorganophosphino)ferrocene]copper(I)". Organometallics.
  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM".
  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM".
  • Pacific Northwest National Laboratory (PNNL). "MicroED for rapid and comprehensive characterization of the unknown small molecule composition".
  • NanoImaging Services. "Comparing Analytical Techniques for Structural Biology".

Sources

Comparative

benchmarking 1,3-dimethyl-2,4(1H,3H)-pteridinedione against standard riboflavin synthase inhibitors

An in-depth technical guide designed for researchers, scientists, and drug development professionals evaluating novel antimicrobial targets within the riboflavin biosynthesis pathway. Executive Summary The rise of multid...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals evaluating novel antimicrobial targets within the riboflavin biosynthesis pathway.

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria and yeasts necessitates the exploration of novel antimicrobial targets. Because these pathogens lack an efficient riboflavin uptake system, they are entirely dependent on endogenous riboflavin biosynthesis 1. Riboflavin synthase (RS), the enzyme catalyzing the terminal step of this pathway, has emerged as a prime druggable target.

This guide objectively benchmarks 1,3-dimethyl-2,4(1H,3H)-pteridinedione (a core 1,3-dimethyllumazine fragment) against standard, highly potent RS inhibitors such as 9-D-ribityl-1,3,7-trihydropurine-2,6,8-trione and Roseoflavin . By analyzing structural logic, binding affinities, and kinetic assay protocols, this guide provides a comprehensive framework for evaluating lumazine derivatives in early-stage drug discovery.

Target Rationale: The Riboflavin Biosynthesis Pathway

To understand the benchmarking logic, we must first examine the enzyme's mechanism. Riboflavin synthase catalyzes a highly unusual dismutation reaction: it transfers a four-carbon unit between two identical molecules of 6,7-dimethyl-8-ribityllumazine (DMRL) to yield one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP) [[2]]().

The RS active site is located at the interface of a pseudo-two-fold symmetric beta-barrel structure, requiring inhibitors to either compete directly with the DMRL substrate or disrupt the precise alignment of the two substrate molecules.

Pathway GTP GTP & Ru5P DHBP DHBP + ArPP GTP->DHBP Multiple Steps LS Lumazine Synthase DHBP->LS DMRL DMRL Substrate LS->DMRL Condensation RS Riboflavin Synthase DMRL->RS 2 Molecules Riboflavin Riboflavin RS->Riboflavin Dismutation ArP ArP (Recycled) RS->ArP

Fig 1. Terminal steps of the riboflavin biosynthesis pathway catalyzed by LS and RS.

Structural Logic: 1,3-Dimethyllumazine vs. Standard Inhibitors

When evaluating 1,3-dimethyl-2,4(1H,3H)-pteridinedione , it is crucial to recognize its role as a fragment-based pharmacophore rather than a transition-state analog.

  • The Fragment Baseline (1,3-dimethyllumazine): This compound possesses the core pteridinedione ring but lacks the 8-ribityl tail and the 6,7-dimethyl groups of the natural substrate. The 1,3-dimethyl substitutions on the pyrimidinedione ring sterically probe the N1 and N3 binding pockets. Because it lacks the ribityl tail—which is essential for deep anchoring in the active site—it exhibits weaker, fragment-level binding affinity.

  • The Gold Standard (9-D-ribityl-1,3,7-trihydropurine-2,6,8-trione): This compound replaces the pyrimidinedione core with a purinetrione system while retaining the critical D-ribityl tail. This structural modification mimics the transition state of the dismutation reaction, resulting in a highly potent competitive inhibition with a Ki​ of 0.61 μM 2. Furthermore, its Topological Polar Surface Area (TPSA) of 184.43 Ų aligns with ideal oral bioavailability metrics for this target class 3.

Quantitative Benchmarking Data

The following table summarizes the comparative performance metrics of these compounds:

CompoundStructural ClassTargetMechanism of Action Ki​ / IC50​ TPSA (Ų)
1,3-dimethyl-2,4(1H,3H)-pteridinedione Lumazine FragmentRS / LSFragment-based competitive binding> 50 μM~ 75.0
9-D-ribityl-1,3,7-trihydropurine-2,6,8-trione Purinetrione AnalogRSCompetitive inhibition (Transition-state analog)0.61 μM184.43
Roseoflavin Flavin AnalogRS / RiboswitchDual-action competitive / allosteric~ 10 μM~ 110.0

Self-Validating Experimental Protocols

To accurately benchmark 1,3-dimethyl-2,4(1H,3H)-pteridinedione against standard inhibitors, a rigorous, self-validating kinetic assay must be employed. The protocol below utilizes UV-Vis spectrophotometry to track real-time enzymatic activity.

Workflow Prep 1. Protein Preparation Purify Recombinant RS Incubate 2. Substrate Incubation 20 μM DMRL in 50 mM Phosphate Buffer (pH 7.0) Prep->Incubate Titrate 3. Inhibitor Titration Add Lumazine Derivatives vs Standard Inhibitors Incubate->Titrate Readout 4. Kinetic Readout Measure Absorbance at 445 nm Titrate->Readout Analysis 5. Data Analysis Calculate Ki via Michaelis-Menten Kinetics Readout->Analysis

Fig 2. Self-validating high-throughput UV-Vis kinetic assay workflow for RS inhibition.

High-Throughput Riboflavin Synthase Inhibition Assay

Step 1: Reagent Preparation & Environmental Control

  • Action: Prepare a 50 mM sodium phosphate buffer at pH 7.0. Conduct all subsequent steps in a dark room or using opaque/amber microplates.

  • Causality: Riboflavin synthase requires a specific ionic environment to maintain the structural integrity of its active site interface. Light exclusion is an absolute requirement because both the DMRL substrate and the riboflavin product are highly photosensitive; exposure to ambient light induces rapid photodegradation, which would artificially skew the kinetic readout and invalidate the assay 4.

Step 2: Enzyme-Substrate Incubation

  • Action: Mix 2 μM to 5 μM of purified recombinant RS protein (e.g., E. coli or P. leiognathi variant) with 20 μM of DMRL substrate.

  • Causality: The Michaelis constant ( Km​ ) of wild-type RS for DMRL is approximately 2.7 μM 4. Utilizing 20 μM ensures the reaction operates near Vmax​ (saturating conditions). This forces the benchmarked compounds to actively compete for the active site, making competitive inhibition clearly distinguishable during data analysis.

Step 3: Inhibitor Titration

  • Action: Introduce 1,3-dimethyl-2,4(1H,3H)-pteridinedione and the standard inhibitor (9-D-ribityl-1,3,7-trihydropurine-2,6,8-trione) across a logarithmic concentration gradient (0.1 μM to 100 μM).

  • Causality: A full logarithmic scale is required to accurately capture the IC50​ inflection point, especially given the vast potency difference between the fragment-like lumazine derivative (weaker affinity) and the transition-state purinetrione analog (sub-micromolar affinity).

Step 4: Kinetic Readout via UV-Vis Spectrophotometry

  • Action: Continuously monitor absorbance at 445 nm (or 455 nm) over 30 minutes at room temperature.

  • Causality: Riboflavin possesses a distinct molar extinction coefficient at 445 nm. Monitoring this specific wavelength provides a direct, label-free quantification of product formation. This allows for the precise calculation of the initial velocity ( V0​ ) and the subsequent derivation of the inhibition constant ( Ki​ ) [[4]]().

Conclusion & Future Perspectives

While 1,3-dimethyl-2,4(1H,3H)-pteridinedione does not match the sub-micromolar potency of standard inhibitors like 9-D-ribityl-1,3,7-trihydropurine-2,6,8-trione, it serves as an indispensable structural probe. Its fragment-like nature allows medicinal chemists to map the steric boundaries of the RS pyrimidinedione-binding pocket. Future drug development efforts should focus on hybridizing the lumazine core of 1,3-dimethyl-2,4(1H,3H)-pteridinedione with bioisosteric replacements for the D-ribityl tail, aiming to achieve the optimal balance between binding affinity ( Ki​<1μM ) and favorable pharmacokinetic properties (TPSA < 120 Ų).

References

  • Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs - NIH/PMC.1

  • Identification of potential riboflavin synthase inhibitors by virtual screening and molecular dynamics simulation studies - Journal of King Saud University - Science. 3

  • Riboflavin synthase - Wikipedia. 2

  • Generation, purification, and enzyme activity of riboflavin synthase protein variants from Photobacterium leiognathi - Korean Journal of Microbiology. 4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione (Theophylline)

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of laboratory reagents is a critical, non-negotiable...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of laboratory reagents is a critical, non-negotiable aspect of our work, underpinning the safety of our colleagues, the integrity of our research environment, and our shared responsibility to the planet. This guide provides a comprehensive, technically-grounded protocol for the safe and compliant disposal of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, a compound more commonly known as Theophylline. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with a robust and defensible safety framework.

Hazard Profile of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione

Understanding the intrinsic hazards of a compound is the foundational step in managing its waste stream. 1,3-Dimethyl-2,4(1H,3H)-pteridinedione is not a benign substance; its toxicological profile necessitates its classification as hazardous waste.

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity Toxic if swallowed. Ingestion can lead to significant adverse health effects, requiring immediate medical attention.Safety Data Sheets classify Theophylline as acutely toxic via the oral route.[1][2][3]
Reproductive Toxicity May pose risks to fertility or an unborn child.The parent compound, theophylline, is classified as potentially toxic for reproduction.[2][4]
Incompatibility Reacts with strong oxidizing agents. Improper mixing can lead to dangerous chemical reactions.Avoid storage and disposal with strong oxidizing agents and strong bases.[1][5]

This data underscores the critical need to treat all waste streams containing this compound—including pure substance, solutions, and contaminated labware—as hazardous.

The Regulatory Imperative: Your Responsibilities

The disposal of laboratory chemicals is not at the discretion of the individual researcher but is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" responsibility for hazardous waste generators.[6] This means your responsibility does not end when the waste leaves your lab; it extends until its final, safe disposal.[6] Adherence to local, state, and federal regulations is mandatory.[3][4]

Academic laboratories may operate under specific EPA regulations, such as Subpart K of 40 CFR part 262, which provides an alternative, more flexible framework for managing hazardous waste in these settings.[7]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing 1,3-Dimethyl-2,4(1H,3H)-pteridinedione waste from the point of generation to its final collection.

Step 1: Waste Identification and Segregation

The "Why": The first principle of safe chemical waste management is meticulous segregation. Mixing incompatible waste streams can result in dangerous reactions, while cross-contaminating non-hazardous waste with a hazardous substance unnecessarily increases the volume and cost of disposal.

Procedure:

  • Designate as Hazardous: Treat all materials contaminated with 1,3-Dimethyl-2,4(1H,3H)-pteridinedione as hazardous waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).[4]

  • Segregate at the Source: At the point of generation, separate this waste from all other waste streams.[8] Specifically, keep it separate from:

    • Non-hazardous solid and liquid waste.

    • Incompatible chemicals, particularly strong oxidizing agents.[6][9]

    • Biological and radioactive waste.[8]

Step 2: Containerization

The "Why": The waste container is the primary barrier preventing the release of hazardous material into the laboratory environment. Its integrity and compatibility with the waste are paramount.

Procedure:

  • Select a Compatible Container: Use a designated hazardous waste container that is chemically compatible with 1,3-Dimethyl-2,4(1H,3H)-pteridinedione and any solvents used.[4][10] High-density polyethylene (HDPE) containers are a common and suitable choice.

  • Ensure Container Integrity: The container must be in good condition, free from damage or leaks, and possess a secure, leak-proof lid.[4][10]

  • Keep Containers Closed: Containers must remain closed at all times, except when you are actively adding waste.[9][10] This minimizes the release of vapors and prevents spills.

Step 3: Labeling

The "Why": Clear, accurate labeling is a cornerstone of regulatory compliance and safety. It communicates the container's contents and associated hazards to all laboratory personnel and waste handlers.

Procedure:

  • Affix a Hazardous Waste Label: As soon as you begin accumulating waste in a container, affix a hazardous waste label.

  • Complete the Label Information: The label must include the following information:[9]

    • The words "Hazardous Waste" .

    • Full Chemical Name: "Waste 1,3-Dimethyl-2,4(1H,3H)-pteridinedione". Avoid using abbreviations or chemical formulas.[9][10]

    • Hazard Identification: List the relevant hazards (e.g., "Toxic," "Reproductive Hazard").[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

The "Why": The SAA provides a designated, controlled location for the short-term storage of hazardous waste within the lab, ensuring it remains under the supervision of trained personnel.

Procedure:

  • Designate an SAA: Establish a specific location in your lab as the SAA. This can be a section of a bench, a fume hood, or a designated cabinet.[9]

  • Control and Proximity: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]

  • Inspect Weekly: Conduct and document weekly inspections of the SAA to check for leaks and ensure proper container labeling and closure.[9][11]

  • Adhere to Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Once a container is full, it must be moved to the central storage area within three days.[9][12] Partially filled containers can remain in the SAA for up to one year.[9]

Step 5: Arranging for Disposal

The "Why": As the waste generator, you are legally required to ensure the waste is transported, treated, and disposed of by a licensed and qualified entity.

Procedure:

  • Follow Institutional Protocols: Adhere to your institution's specific procedures for waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) office.

  • Use a Licensed Transporter: Ensure that the waste is collected by a licensed hazardous waste management company.[4][6] Your institution's EHS department will manage this relationship.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Waste Management Generation Waste Generation (e.g., expired chemical, contaminated gloves) Identify Identify as Hazardous Waste Generation->Identify Is it Theophylline or contaminated? Segregate Segregate from Incompatible Waste Identify->Segregate Containerize Place in Compatible, Labeled Container Segregate->Containerize Store Store in SAA (Weekly Inspection) Containerize->Store Request Request Waste Pickup via EHS Store->Request Container Full or >1 Year Old Transport Licensed Transporter Collects Waste Request->Transport Disposal Final Treatment & Disposal Facility Transport->Disposal

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-2,4(1H,3H)-pteridinedione
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-2,4(1H,3H)-pteridinedione
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